molecular formula C6H4O4-2 B1241781 cis,cis-Muconate

cis,cis-Muconate

Cat. No.: B1241781
M. Wt: 140.09 g/mol
InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cis,cis-muconate is a muconate that is the conjugate base of (2Z,4Z)-5-carboxypenta-2,4-dienoate. It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a (2Z,4Z)-5-carboxypenta-2,4-dienoate.

Properties

Molecular Formula

C6H4O4-2

Molecular Weight

140.09 g/mol

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedioate

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2-

InChI Key

TXXHDPDFNKHHGW-CCAGOZQPSA-L

SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Isomeric SMILES

C(=C\C(=O)[O-])\C=C/C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Synonyms

cis,cis-muconate
muconic acid
muconic acid, (E,E)-isomer
trans,trans-muconic acid
trans-beta-hydromuconic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconate, a C6 dicarboxylic acid, is a key intermediate in the microbial degradation of aromatic compounds and a versatile platform chemical for the synthesis of polymers and pharmaceuticals. A thorough understanding of its chemical properties is paramount for its application in metabolic engineering, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, stability, and spectroscopic data. Detailed experimental protocols for the determination of key properties are also presented, alongside visualizations of its role in biochemical pathways.

Chemical Structure and Identification

This compound is the conjugate base of cis,cis-muconic acid. The molecule possesses two carboxylic acid functionalities and two cis-configured carbon-carbon double bonds.

IUPAC Name: (2Z,4Z)-hexa-2,4-dienedioate Molecular Formula: C₆H₄O₄²⁻ InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-L

Physicochemical Properties

The physicochemical properties of cis,cis-muconic acid are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions.

PropertyValueSource
Molecular Weight 142.11 g/mol [1]
Melting Point 194-195 °C[2]
pKa₁ (predicted) 3.87[3]
pKa (experimental range at 50 °C) pKa₁: 3.6-4.1, pKa₂: 4.1-4.8[4]
Water Solubility (25 °C) 1 g/L[2]
Solubility in DMSO 28 mg/mL (197.03 mM)[1]
Solubility in Polar Solvents

The solubility of cis,cis-muconic acid has been experimentally determined in various polar solvents at different temperatures. The molar fraction solubility (x) is presented in the table below.

Temperature (K)Water (x)Ethanol (x)2-Propanol (x)Acetic Acid (x)
298.150.00130.00680.00310.0019
308.150.00180.00910.00420.0026
318.150.00250.01210.00560.0035
328.150.00340.01590.00740.0046
338.150.00460.02080.00980.0061
348.150.00630.02710.01280.0081

Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.

Thermodynamic Parameters of Dissolution

The dissolution of cis,cis-muconic acid in the studied polar solvents is an endothermic process. The apparent molar enthalpy (ΔH°sol) and molar entropy (ΔS°sol) of dissolution are provided below.

SolventΔH°sol (kJ/mol)ΔS°sol (J/mol·K)
Water30.863.3
Ethanol26.963.8
2-Propanol27.864.1
Acetic Acid28.564.0

Data extracted from Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering.

Stability and Reactivity

The stability of this compound is highly dependent on pH.[5][6][7]

  • Alkaline Conditions: Under alkaline conditions, cis,cis-muconic acid is deprotonated to the corresponding muconate dianion. This dianion is stable for extended periods and does not readily isomerize.[6]

  • Acidic Conditions: In acidic solutions (pH below 7), cis,cis-muconic acid is prone to isomerization to its cis,trans isomer.[5][8] This isomerization can be triggered by heat and prolonged exposure to acidic environments.[5][8] The maximum rate of isomerization to cis,trans-muconic acid occurs between pH 3 and 5.[5] Further isomerization to the thermodynamically more stable trans,trans isomer can also occur, often catalyzed by factors such as heat, light, or catalysts like iodine.

  • Lactonization: Prolonged heating under acidic conditions can also lead to intramolecular cyclization, forming muconolactone and its dilactone.[6]

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of cis,cis-muconic acid provides characteristic signals for its olefinic protons. In deuterated methanol (CD₃OD), the spectrum shows peaks around 5.97 ppm and 7.85 ppm.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of cis,cis-muconic acid in thin films exhibits a characteristic peak at approximately 260 nm.[9]

Infrared (IR) Spectroscopy

The FTIR spectrum of cis,cis-muconic acid displays characteristic absorption bands for the following functional groups:

  • O-H stretching (carboxylic acid): A broad band in the region of 2500-3100 cm⁻¹.[9]

  • C=O stretching (carboxylic acid): A strong absorption band around 1680 cm⁻¹.[9]

  • C=C stretching (alkene): An absorption band around 1585 cm⁻¹.[9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constants (pKa) of dicarboxylic acids like cis,cis-muconic acid.

Materials:

  • cis,cis-Muconic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of cis,cis-muconic acid and dissolve it in deionized, degassed water to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Initial Acidification: Acidify the solution to approximately pH 2 with the standardized HCl solution. This ensures that both carboxylic acid groups are fully protonated at the start of the titration.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12. The titration curve will show two inflection points corresponding to the two pKa values. Due to the proximity of the pKa values for cis,cis-muconic acid, these inflection points may be close or appear as a single broader inflection.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Determination of Solubility

This protocol outlines a method for determining the solubility of cis,cis-muconic acid in a given solvent.

Materials:

  • cis,cis-Muconic acid

  • Solvent of interest (e.g., water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of cis,cis-muconic acid to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to sediment the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of cis,cis-muconic acid using a pre-calibrated HPLC method.

  • Calculation: Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.

Role in Biological Pathways

This compound is a central intermediate in the β-ketoadipate pathway, which is employed by various bacteria and fungi for the degradation of aromatic compounds such as catechol.

Caption: Enzymatic conversion of catechol to this compound and subsequent steps in the β-ketoadipate pathway.

Experimental and Logical Workflows

Workflow for pKa Determination

The logical workflow for determining the pKa of cis,cis-muconic acid is outlined below.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare analyte solution (cis,cis-muconic acid in H₂O + KCl) prep_titrants Prepare standardized NaOH and HCl solutions calibrate_ph Calibrate pH meter acidify Acidify analyte solution to ~pH 2 calibrate_ph->acidify titrate Titrate with NaOH, record pH vs. volume acidify->titrate plot_curve Plot titration curve (pH vs. Volume NaOH) titrate->plot_curve find_endpoints Determine equivalence points (inflection points) plot_curve->find_endpoints calc_pka Calculate pKa values at half-equivalence points find_endpoints->calc_pka

Caption: Workflow for the experimental determination of pKa values.

Logical Relationships of Chemical Properties

The chemical properties of this compound are interconnected and influence its behavior and applications.

Chemical_Properties_Relationship Structure Chemical Structure (cis,cis-dicarboxylic acid) Physicochemical Physicochemical Properties (MW, MP, pKa, Solubility) Structure->Physicochemical Stability Stability & Reactivity (pH-dependent isomerization) Structure->Stability Spectroscopy Spectroscopic Data (NMR, UV-Vis, IR) Structure->Spectroscopy Application Applications (Biopolymer synthesis, Drug development) Physicochemical->Application Stability->Application Spectroscopy->Application

References

An In-depth Technical Guide to the Structure and Stereoisomers of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muconic acid, a dicarboxylic acid with the molecular formula C₆H₆O₄, is a molecule of significant interest in the chemical and biotechnology industries. It exists as three distinct stereoisomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. These isomers exhibit unique physical and chemical properties that dictate their applications, ranging from building blocks for novel polymers to biomarkers for benzene exposure. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of cis,cis-muconic acid and its stereoisomers. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visual representations of key biological pathways.

Structure and Stereoisomerism

Muconic acid is a linear six-carbon dicarboxylic acid containing two carbon-carbon double bonds. The geometric isomerism around these double bonds gives rise to three stereoisomers:

  • cis,cis-muconic acid ((2Z,4Z)-hexa-2,4-dienedioic acid): Both double bonds have a cis configuration.

  • cis,trans-muconic acid ((2Z,4E)-hexa-2,4-dienedioic acid): One double bond is in the cis configuration and the other is in the trans configuration.

  • trans,trans-muconic acid ((2E,4E)-hexa-2,4-dienedioic acid): Both double bonds have a trans configuration.

The different spatial arrangements of the carboxyl groups in these isomers lead to significant differences in their physical properties and chemical reactivity.

Physicochemical and Spectroscopic Properties

The distinct geometries of the muconic acid stereoisomers result in variations in their physical and spectroscopic properties. A summary of key quantitative data is presented below.

Physical Properties
Propertycis,cis-Muconic Acidcis,trans-Muconic Acidtrans,trans-Muconic Acid
Molecular Weight ( g/mol ) 142.11142.11142.11
Melting Point (°C) 194-195[1]190–191[1]301[1]
Solubility in Water (g/L) ~1[1][2]5.2~0.2
Appearance Crystalline prisms[1]NeedlesCrystalline prisms[1]
Spectroscopic Data

¹H NMR (600 MHz, CD₃OD, shifts in ppm):

Protoncis,cis-Muconic Acid[3]trans,trans-Muconic Acid
H2/H5 5.97-5.996.18
H3/H4 7.84-7.867.03

¹³C NMR (150 MHz, D₂O, shifts in ppm):

Carboncis,cis-Muconic Acidtrans,trans-Muconic Acid[4]
C1/C6 (COOH) ~171177.92
C2/C5 ~125135.25
C3/C4 ~140141.32

The mass spectrum of muconic acid and its derivatives can be used for identification and quantification. In gas chromatography-mass spectrometry (GC-MS) analysis, muconic acid is often derivatized, for example, by trimethylsilylation (TMS), to increase its volatility. The predicted GC-MS spectrum of the di-TMS derivative of cis,cis-muconic acid shows a molecular ion peak (M+) at m/z 286.

Synthesis and Isomerization

Both chemical and biological methods have been developed for the synthesis of muconic acid isomers.

Chemical Synthesis

cis,cis-Muconic acid can be synthesized via the oxidation of catechol. A recently developed method utilizes ozone in the presence of a base, which has been shown to improve the yield to 56%.[5][6]

Biological Synthesis

Microbial fermentation is a promising route for the sustainable production of cis,cis-muconic acid from renewable feedstocks like glucose.[7] Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce cis,cis-muconic acid via the shikimate pathway.[7][8]

Isomerization

The different isomers of muconic acid can be interconverted. cis,cis-Muconic acid can be isomerized to the cis,trans and subsequently the trans,trans isomer. This isomerization can be achieved by heating in the presence of dimethyl sulfoxide (DMSO) or certain salt solutions.[9] Under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer.[10]

Biological Pathways

In several microorganisms, cis,cis-muconic acid is an intermediate in the catabolism of aromatic compounds. In engineered microbes, a synthetic pathway is constructed to channel intermediates from central metabolism, such as from the shikimate pathway, towards the production of cis,cis-muconic acid.

Engineered Biosynthetic Pathway from Glucose

The following diagram illustrates a common engineered pathway for the production of cis,cis-muconic acid from glucose in microorganisms like E. coli.

cis_cis_Muconic_Acid_Biosynthesis Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Multiple enzymatic steps DHS 3-Dehydroshikimate Shikimate_Pathway->DHS PCA Protocatechuic Acid DHS->PCA aroZ (3-Dehydroshikimate dehydratase) Catechol Catechol PCA->Catechol aroY (Protocatechuate decarboxylase) ccMA cis,cis-Muconic Acid Catechol->ccMA catA (Catechol 1,2-dioxygenase) Muconic_Acid_Workflow cluster_production Production cluster_isomerization Isomerization cluster_analysis Analysis Production Biological or Chemical Synthesis of ccMA Isomerization Isomerization to ctMA and ttMA Production->Isomerization Optional SamplePrep Sample Preparation (Dilution, Filtration) Production->SamplePrep Isomerization->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quantification Quantification HPLC->Quantification

References

The β-Ketoadipate Pathway: A Cornerstone of Aromatic Compound Catabolism and Biotechnological Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The β-ketoadipate pathway is a central metabolic route in various bacteria and fungi for the degradation of aromatic compounds, channeling a wide array of natural and xenobiotic substances into the tricarboxylic acid (TCA) cycle.[1][2][3] This chromosomally encoded, convergent pathway is bifurcated into two main branches: the catechol branch, which processes substrates derived from aromatic hydrocarbons and aminoaromatics, and the protocatechuate branch, which handles phenolic compounds and lignin monomers.[1][4] Its significance extends from fundamental microbial ecology and carbon cycling to applied biotechnology, including bioremediation of environmental pollutants and the production of value-added chemicals from renewable resources like lignin.[5][6] This guide provides a comprehensive technical overview of the β-ketoadipate pathway, detailing its biochemical steps, regulatory networks, and key experimental methodologies for its study, tailored for researchers and professionals in the life sciences and drug development.

Introduction to the β-Ketoadipate Pathway

The β-ketoadipate pathway is an aerobic catabolic pathway that funnels diverse aromatic compounds into two key intermediates of central metabolism: acetyl-CoA and succinyl-CoA.[3] This is achieved through a series of enzymatic reactions that cleave the aromatic ring and subsequently process the resulting aliphatic dicarboxylic acids. The pathway is named after the key intermediate, β-ketoadipate.

The pathway is broadly distributed among soil microorganisms, which reflects the abundance of aromatic compounds in the environment, primarily from the decomposition of plant lignin.[1][4] From a biotechnological perspective, the β-ketoadipate pathway is a prime target for metabolic engineering. By blocking the pathway at specific points, valuable chemical precursors such as muconic acid and β-ketoadipic acid can be produced from renewable aromatic feedstocks.[7]

The Two Branches of the Pathway

The β-ketoadipate pathway is characterized by two distinct entry points that converge on the intermediate β-ketoadipate enol-lactone.

The Catechol Branch

The catechol branch is responsible for the degradation of catechol, which is formed from a variety of aromatic hydrocarbons such as benzene, and aminoaromatics. The key enzymatic steps are:

  • Catechol 1,2-dioxygenase (CatA): This non-heme iron-containing enzyme catalyzes the intradiol cleavage of the catechol ring to form cis,cis-muconate.[8]

  • Muconate cycloisomerase (CatB): This enzyme converts this compound to muconolactone.[9][10]

  • Muconolactone isomerase (CatC): This enzyme isomerizes muconolactone to β-ketoadipate enol-lactone.[11][12]

The Protocatechuate Branch

The protocatechuate branch catabolizes protocatechuate, a common intermediate derived from phenolic compounds like p-hydroxybenzoate and various lignin monomers. The enzymatic sequence is as follows:

  • Protocatechuate 3,4-dioxygenase (PcaHG): This enzyme catalyzes the ortho-cleavage of protocatechuate to form β-carboxy-cis,cis-muconate.[13]

  • β-carboxy-cis,cis-muconate cycloisomerase (PcaB): This enzyme converts β-carboxy-cis,cis-muconate to γ-carboxymuconolactone.

  • γ-carboxymuconolactone decarboxylase (PcaC): This enzyme decarboxylates γ-carboxymuconolactone to yield β-ketoadipate enol-lactone.

The Common Pathway

The two branches converge at β-ketoadipate enol-lactone. From this point, the pathway continues through a common set of reactions:

  • β-ketoadipate enol-lactone hydrolase (PcaD): This hydrolase converts β-ketoadipate enol-lactone to β-ketoadipate.[13][14]

  • β-ketoadipate:succinyl-CoA transferase (PcaIJ): This enzyme transfers a CoA moiety from succinyl-CoA to β-ketoadipate, forming β-ketoadipyl-CoA and succinate.[13]

  • β-ketoadipyl-CoA thiolase (PcaF): This thiolase cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.[15]

Beta_Ketoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate CatA Muconolactone Muconolactone cis_cis_Muconate->Muconolactone CatB Beta_ketoadipate_enol_lactone Beta_ketoadipate_enol_lactone Muconolactone->Beta_ketoadipate_enol_lactone CatC Beta_ketoadipate Beta_ketoadipate Beta_ketoadipate_enol_lactone->Beta_ketoadipate PcaD Protocatechuate Protocatechuate beta_carboxy_cis_cis_muconate beta_carboxy_cis_cis_muconate Protocatechuate->beta_carboxy_cis_cis_muconate PcaHG gamma_carboxymuconolactone gamma_carboxymuconolactone beta_carboxy_cis_cis_muconate->gamma_carboxymuconolactone PcaB gamma_carboxymuconolactone->Beta_ketoadipate_enol_lactone PcaC Beta_ketoadipyl_CoA Beta_ketoadipyl_CoA Beta_ketoadipate->Beta_ketoadipyl_CoA PcaIJ Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA Beta_ketoadipyl_CoA->Acetyl_CoA_Succinyl_CoA PcaF TCA_Cycle TCA_Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle Regulation_Acinetobacter cluster_regulators Regulators cluster_genes Target Genes cluster_metabolites Metabolites PcaU PcaU pca_qui_operon pca-qui operon PcaU->pca_qui_operon activates PcaU->pca_qui_operon represses (w/o inducer) BenM_CatM BenM/CatM BenM_CatM->pca_qui_operon cross-represses ben_cat_genes ben/cat genes BenM_CatM->ben_cat_genes activates Crc Crc Crc->pca_qui_operon catabolite repression Crc->ben_cat_genes catabolite repression Protocatechuate Protocatechuate Protocatechuate->PcaU induces Benzoate Benzoate Benzoate->BenM_CatM induces Succinate_Acetate Succinate/ Acetate Succinate_Acetate->Crc activates Experimental_Workflow cluster_sample_prep Sample Preparation cluster_qpcr RT-qPCR cluster_analysis Data Analysis Culture Bacterial Culture (with/without inducer) Harvest Cell Harvesting Culture->Harvest Extraction RNA Extraction Harvest->Extraction DNase DNase Treatment Extraction->DNase cDNA cDNA Synthesis DNase->cDNA qPCR qPCR with SYBR Green cDNA->qPCR Ct_Values Determine Ct Values qPCR->Ct_Values Normalization Normalize to Reference Gene Ct_Values->Normalization Relative_Expression Calculate Relative Gene Expression (ΔΔCt) Normalization->Relative_Expression

References

cis,cis-Muconate: A Versatile Platform Chemical for Sustainable Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconic acid (ccMA), a C6 dicarboxylic acid, is emerging as a pivotal platform chemical in the transition towards a bio-based economy. Its versatile structure, featuring two carboxylic acid groups and conjugated double bonds, allows for its conversion into a variety of high-value chemicals and polymers, including direct replacements for petroleum-derived plastics. This technical guide provides a comprehensive overview of the microbial production of ccMA, its conversion into key polymer precursors like adipic acid and terephthalic acid, and its subsequent polymerization into bioplastics. The document details the metabolic pathways involved, presents quantitative data on production metrics, outlines experimental protocols, and visualizes key workflows and signaling pathways to facilitate further research and development in this promising field.

Introduction

The growing demand for sustainable alternatives to conventional plastics has spurred significant research into bio-based platform chemicals. cis,cis-Muconic acid has garnered considerable attention due to its potential to produce "drop-in" replacements for monomers like adipic acid and terephthalic acid, which are used in the production of nylons and polyethylene terephthalate (PET), respectively[1][2]. The global market for muconic acid is projected to grow, driven by its applications in bioplastics, functional resins, pharmaceuticals, and agrochemicals[3][4]. Microbial fermentation offers an environmentally benign and sustainable route to ccMA from renewable feedstocks, such as glucose and lignin-derived aromatic compounds[3][5][6].

Microbial Production of cis,cis-Muconate

The biosynthesis of ccMA in various microorganisms has been extensively studied and engineered to improve production efficiency. Several metabolic pathways have been targeted and optimized in hosts like Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae[7][8].

Biosynthetic Pathways

The primary routes for microbial ccMA production originate from central carbon metabolism, branching off at the shikimate pathway, or through the catabolism of aromatic compounds.

  • From Glucose via the Shikimate Pathway: A common strategy involves diverting intermediates from the aromatic amino acid biosynthesis pathway. A key precursor is 3-dehydroshikimate (DHS), which can be converted to ccMA through a series of enzymatic steps involving heterologous enzymes[7][9]. Another route proceeds via chorismate, another intermediate of the shikimate pathway[7].

  • From Aromatic Compounds: Many soil bacteria naturally possess pathways to degrade aromatic compounds present in lignin. These pathways, such as the β-ketoadipate pathway, can be engineered to accumulate ccMA. For instance, benzoate or catechol can be converted to ccMA through the action of enzymes like benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase[6][7]. Lignin-derived molecules such as p-coumarate and ferulate can also be funneled towards ccMA production[6].

Key Enzymes and Genetic Engineering Strategies

Metabolic engineering plays a crucial role in optimizing ccMA production. Key strategies include:

  • Overexpression of Pathway Genes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway.

  • Deletion of Competing Pathways: Knocking out genes that divert intermediates to other metabolic routes. For example, deleting the catB gene, which encodes muconate cycloisomerase, prevents the conversion of ccMA to muconolactone[7][10].

  • Feedback Inhibition Removal: Modifying enzymes to be resistant to feedback inhibition by downstream products.

  • Precursor Supply Enhancement: Engineering central metabolism to increase the availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[9].

Production Hosts and Performance

Various microorganisms have been engineered for ccMA production, each with its own advantages. E. coli is a well-understood and easily manipulated host[11]. C. glutamicum is known for its ability to secrete amino acids and has been engineered for high-titer ccMA production[12]. P. putida is robust and can utilize a wide range of aromatic compounds derived from lignin[5][13]. S. cerevisiae is a desirable host for industrial fermentation due to its tolerance to low pH and inhibitors[14][15].

Data Presentation

Table 1: Microbial Production of this compound from Various Feedstocks

| Microorganism | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference | | --- | --- | --- | --- | --- | | Escherichia coli | Glucose | 0.605 | - | - |[7] | | Escherichia coli | Glucose | - | 0.22 mol/mol | 0.77 |[11] | | Escherichia coli (co-culture) | Glucose | 0.0183 | - | - |[16] | | Escherichia coli | Vanillin | 5.2 | 0.86 g/g | - |[17] | | Corynebacterium glutamicum | Catechol | 85 | - | - |[7] | | Corynebacterium glutamicum | Lignin | 1.8 | - | - |[7] | | Pseudomonas putida KT2440 | Sugars and lignin | 34.5 | - | - |[13] | | Pseudomonas putida B6-2 | Biphenyl | - | 95.3% (molar) | - |[18] | | Pseudomonas brassicacearum MPDS | Naphthalene | - | 100% (molar) | - |[18] | | Saccharomyces cerevisiae | Glucose | 0.141 | - | - |[7] | | Saccharomyces cerevisiae | Glucose/Xylose | 9.3 | - | 0.100 |[14] | | Saccharomyces cerevisiae | Glucose | 0.00156 | - | - |[9] | | Klebsiella pneumoniae | - | 2.1 | - | - |[10] | | Paracoccus sp. MKU1 (recombinant E. coli) | Catechol | 12.99 | 91.41 mM from 120 mM | - |[19] |

Conversion of this compound to Bioplastic Monomers

cis,cis-Muconic acid serves as a versatile precursor for several important industrial monomers.

Adipic Acid

Adipic acid is a primary component of nylon-6,6. ccMA can be readily converted to adipic acid through catalytic hydrogenation[13][16][20]. This process typically involves the use of platinum-group metal catalysts such as rhodium or palladium on a carbon support[13]. A novel biosynthetic pathway has also been designed for the conversion of ccMA to adipic acid under microaerobic conditions using an oxygen-sensitive enoate reductase[16].

Terephthalic Acid (TPA)

Terephthalic acid is a monomer for PET. The conversion of ccMA to TPA is a multi-step process. First, cis,cis-muconic acid is isomerized to the trans,trans isomer[21][22]. This is often the bottleneck due to side reactions leading to lactone formation[21]. The trans,trans-muconic acid then undergoes a Diels-Alder reaction with ethylene to form a cyclic intermediate, which is subsequently dehydrogenated to yield TPA or its esters[21][23][24].

Bioplastics from Muconic Acid

The diene structure of muconic acid also allows for its direct use as a monomer in polymerization reactions, creating novel bioplastics with unique properties.

Polyamides

Muconic acid can be transformed into various novel diacids and copolymerized with diamines to produce polyamides. For instance, a cyclic unsaturated diacid synthesized from muconic acid has been copolymerized with hexamethylene diamine and adipic acid to create a modified nylon-6,6 with altered crystallinity and improved processability[25].

Polyesters and Polyacrylates

Dialkyl muconates, synthesized from muconic acid, can undergo free-radical polymerization to produce polymers with high molecular weights, serving as bio-based alternatives to polyacrylates[26][27]. These polymuconates are amenable to post-polymerization modifications and can be chemically degraded, offering a pathway to upcyclable plastics[28].

Experimental Protocols

Microbial Production and Purification of this compound

Protocol for Fed-Batch Fermentation of Engineered E. coli

  • Strain and Pre-culture: Use an engineered E. coli strain designed for ccMA production. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.

  • Inoculum Preparation: Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and grow under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of defined mineral medium supplemented with glucose (e.g., 20 g/L) and other necessary nutrients. Sterilize the bioreactor and medium.

  • Inoculation and Fermentation: Inoculate the bioreactor with the prepared culture to an initial OD600 of 0.1. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) at 20% (controlled by adjusting agitation and aeration).

  • Induction and Feeding: When the initial glucose is nearly depleted (as indicated by a sharp increase in DO), induce the expression of the ccMA pathway genes (e.g., with IPTG if using a lac promoter). Start a fed-batch feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor. If using an aromatic precursor like vanillin, pulse-feed it at a controlled rate (e.g., 1 mmol/h) to avoid toxicity[17].

  • Sampling and Analysis: Take samples periodically to measure cell density (OD600) and the concentration of ccMA, glucose, and other metabolites by High-Performance Liquid Chromatography (HPLC).

Protocol for Purification of this compound from Culture Broth [13][29]

  • Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the dissolved muconate.

  • Decolorization: Treat the supernatant with activated carbon to remove colored impurities.

  • Crystallization: Adjust the pH of the decolorized broth to 2.0 with a strong acid (e.g., HCl) and cool to 4°C to induce crystallization of muconic acid.

  • Recovery: Collect the muconic acid crystals by filtration.

  • Further Purification (Optional): For higher purity, dissolve the crystals in ethanol, which will precipitate remaining salts. Filter the ethanol solution and then evaporate the solvent to obtain highly pure muconic acid crystals[13][20].

Catalytic Conversion of this compound to Adipic Acid

Protocol for Batch Hydrogenation [13]

  • Reactor Setup: In a high-pressure batch reactor, add a solution of purified cis,cis-muconic acid in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalyst, such as 5% Rh on activated carbon (Rh/AC).

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 24 bar). Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by taking samples and analyzing them by HPLC. Once the reaction is complete, filter to remove the catalyst. The product, adipic acid, can be recovered by evaporating the solvent.

Visualizations

Signaling Pathways and Workflows

Microbial_Production_of_ccMA Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (AroZ) Catechol Catechol PCA->Catechol aroY (AroY) ccMA cis,cis-Muconic Acid Catechol->ccMA catA (CatA) Beta_Ketoadipate_Pathway β-Ketoadipate Pathway ccMA->Beta_Ketoadipate_Pathway catB (CatB) Lignin Lignin-derived Aromatics Benzoate Benzoate Lignin->Benzoate Benzoate->Catechol benABCD catB catB catA catA aroY aroY aroZ aroZ benABC benABC benD benD TCA_Cycle TCA Cycle Beta_Ketoadipate_Pathway->TCA_Cycle

Caption: Microbial production pathways for cis,cis-muconic acid.

ccMA_to_Bioplastics ccMA cis,cis-Muconic Acid Adipic_Acid Adipic Acid ccMA->Adipic_Acid Catalytic Hydrogenation ttMA trans,trans-Muconic Acid ccMA->ttMA Isomerization Dialkyl_Muconates Dialkyl Muconates ccMA->Dialkyl_Muconates Esterification Nylon Nylon-6,6 Adipic_Acid->Nylon Polymerization with Hexamethylenediamine Cyclic_Diacid Cyclic Diacid ttMA->Cyclic_Diacid Diels-Alder with Ethylene TPA Terephthalic Acid (TPA) Cyclic_Diacid->TPA Dehydrogenation PET Polyethylene Terephthalate (PET) TPA->PET Polymerization with Ethylene Glycol Polymuconates Polymuconates (Polyacrylate Alternatives) Dialkyl_Muconates->Polymuconates Polymerization

Caption: Conversion of cis,cis-muconic acid to bioplastic monomers and polymers.

Experimental_Workflow_Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant (contains ccMA) Centrifugation->Supernatant Cell_Pellet Cell Pellet (discard) Centrifugation->Cell_Pellet Activated_Carbon Activated Carbon Treatment Supernatant->Activated_Carbon Decolorized_Broth Decolorized Broth Activated_Carbon->Decolorized_Broth Acidification Acidification (pH 2) & Cooling (4°C) Decolorized_Broth->Acidification Crystallization Crystallization Acidification->Crystallization Filtration Filtration Crystallization->Filtration ccMA_Crystals cis,cis-Muconic Acid Crystals Filtration->ccMA_Crystals

Caption: Experimental workflow for the purification of cis,cis-muconic acid.

Conclusion

cis,cis-Muconic acid stands out as a highly promising, bio-privileged molecule that can bridge the gap between renewable feedstocks and high-performance bioplastics. Significant progress has been made in engineering microbial hosts for efficient ccMA production. The downstream conversion of ccMA to adipic acid and terephthalic acid provides a sustainable route to widely used polymers, while direct polymerization of muconate derivatives opens the door to novel materials. Continued research focusing on strain improvement, process optimization, and efficient catalytic conversion will be crucial to realizing the full potential of this compound as a cornerstone of the future bio-refinery.

References

A Technical Guide to Natural Microbial Sources of cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Muconate (ccMA) is a high-value, bio-privileged platform chemical essential for the production of novel polymers, pharmaceuticals, and performance-advantaged materials like nylon-6,6 and polyethylene terephthalate (PET). As industries pivot towards sustainable manufacturing, microbial fermentation has emerged as a compelling alternative to petrochemical-based synthesis. This technical guide provides an in-depth overview of the primary natural and engineered microbial systems for ccMA production. It details the key microorganisms, their underlying metabolic pathways, quantitative production metrics, and the experimental protocols required for their cultivation, genetic manipulation, and product analysis.

Principal Microbial Platforms for this compound Production

The microbial production of ccMA is predominantly achieved through two strategic approaches: the catabolism of aromatic compounds by wild-type or engineered soil bacteria, and the de novo synthesis from simple sugars like glucose in engineered platform organisms. Key microorganisms in this field include Pseudomonas putida, Corynebacterium glutamicum, Amycolatopsis sp., and Rhodococcus jostii, as well as extensively engineered strains of Escherichia coli and Saccharomyces cerevisiae.[1]

These microbes typically utilize the β-ketoadipate pathway for the degradation of aromatic compounds, where ccMA is a natural intermediate.[2] The core strategy for achieving ccMA accumulation involves the genetic deletion of the catB gene, which encodes the muconate cycloisomerase enzyme responsible for converting ccMA into muconolactone.[3][4] This effectively creates a metabolic bottleneck, forcing the accumulation of the desired product.

Pseudomonas putida

A versatile Gram-negative soil bacterium, P. putida is highly regarded for its robust metabolism and tolerance to toxic aromatic compounds, making it an ideal chassis for converting lignin-derived monomers and other aromatics into ccMA.[5][6]

Corynebacterium glutamicum

This Gram-positive soil bacterium is a workhorse of industrial biotechnology, traditionally used for amino acid production. It has been successfully engineered to produce high titers of ccMA from both aromatic feedstocks and glucose.[3][7]

Amycolatopsis sp.

Members of this actinomycete genus are noted for their ability to metabolize a broad spectrum of lignin-based aromatics, including guaiacol, which is a predominant monomer in depolymerized lignin.[4][8]

Rhodococcus jostii

R. jostii is another actinomycete with exceptional catabolic versatility and stress resistance, capable of degrading a wide array of aromatic compounds found in lignin hydrolysates.[9][10]

Engineered Platform Organisms

Strains of E. coli and S. cerevisiae have been metabolically engineered to produce ccMA de novo from glucose.[1] This is achieved by introducing heterologous pathways that divert intermediates from the native shikimate pathway, such as 3-dehydroshikimate (DHS), towards ccMA synthesis.[11]

Metabolic Pathways for this compound Biosynthesis

The production of ccMA in microbes is primarily funneled through the central intermediate, catechol . Catechol is then cleaved by the enzyme catechol 1,2-dioxygenase (CatA) to form this compound. The pathways differ in how catechol is generated.

The β-Ketoadipate Pathway (Catechol Branch)

This is the primary catabolic route for aromatic compounds in many soil bacteria. Aromatics like benzoate, phenol, and guaiacol are first converted to catechol.[1] To enable ccMA accumulation, the downstream enzyme muconate cycloisomerase (CatB) is knocked out.

G cluster_upstream Aromatic Feedstocks cluster_pathway β-Ketoadipate Pathway (Catechol Branch) Benzoate Benzoate Catechol Catechol Benzoate->Catechol benABCD Phenol Phenol Phenol->Catechol Guaiacol Guaiacol Guaiacol->Catechol demethylation ccMA This compound Catechol->ccMA  catA  (Catechol 1,2-dioxygenase) Muconolactone Muconolactone ccMA->Muconolactone  catB  (Muconate Cycloisomerase)  [DELETED] TCA_Cycle TCA Cycle Intermediates Muconolactone->TCA_Cycle Downstream Metabolism G cluster_central_metabolism Central Metabolism cluster_pathway Engineered Shikimate Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuate (PCA) DHS->PCA  AroZ  (DHS Dehydratase) Catechol Catechol PCA->Catechol  AroY  (PCA Decarboxylase) ccMA This compound Catechol->ccMA  CatA  (Catechol 1,2-dioxygenase) G Lignin Solid Lignin Stream (e.g., from Corn Stover) BCD Base-Catalyzed Depolymerization (BCD) - NaOH Solution - Elevated Temperature (e.g., 120°C) Lignin->BCD Liquor Lignin-Rich Liquor (Contains Aromatic Monomers) BCD->Liquor Neutralize Neutralization & Filtration - Adjust pH to ~7.0 - Filter-sterilize (0.2 µm) Liquor->Neutralize Inoculate Inoculation with Engineered Microbe (e.g., P. putida, C. glutamicum) Neutralize->Inoculate Ferment Fed-Batch Fermentation - Controlled feeding of liquor - Monitor pH, DO, growth Inoculate->Ferment Harvest Harvest & Analysis - Centrifuge to remove cells - Analyze supernatant via HPLC Ferment->Harvest Product This compound Harvest->Product

References

An In-Depth Technical Guide to the Isomerization of cis,cis-Muconate to cis,trans and trans,trans Forms

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of biologically produced cis,cis-muconate into its cis,trans and trans,trans isomers. The trans,trans isomer is a valuable platform chemical, particularly for the synthesis of polymers such as bio-based polyethylene terephthalate (PET) and polyamides. This document details the chemical and enzymatic pathways involved, presents quantitative data on reaction conditions and yields, provides detailed experimental protocols, and visualizes the core processes.

Introduction: The Significance of Muconate Isomerization

cis,cis-Muconic acid is a bio-privileged platform chemical that can be produced from renewable feedstocks like sugars and lignin through microbial fermentation.[1][2] For many of its applications, particularly in polymer synthesis, isomerization to the thermodynamically stable trans,trans-muconic acid is a critical step. This isomerization, however, presents a significant bottleneck due to competing side reactions, most notably the formation of muconolactone and its dilactone, which are kinetically favored under many conditions.[1][2] Understanding and controlling the isomerization process is therefore paramount for the efficient valorization of bio-based muconic acid.

Chemical Isomerization Pathways

The conversion of this compound to its trans,trans form is typically a two-step process involving the intermediate cis,trans-muconate. This process is highly dependent on factors such as pH, temperature, solvent, and the presence of catalysts.

Isomerization of this compound to cis,trans-Muconate

The initial isomerization of cis,cis-muconic acid to cis,trans-muconic acid can occur spontaneously under acidic conditions.[2] In aqueous media, this conversion is readily achieved by lowering the pH. However, under alkaline conditions, the deprotonated muconate dianion is stable and does not isomerize.[1][2] While this step is relatively straightforward, prolonged heating, especially under acidic conditions, can promote the undesired lactonization side reaction.[1][2]

Isomerization of cis,trans-Muconate to trans,trans-Muconate

The subsequent isomerization from the cis,trans to the trans,trans form is more challenging and often requires specific catalysts or solvent systems to achieve high selectivity and yield.

One of the most common methods for this conversion is through iodine catalysis.[3][4] A catalytic amount of iodine, often in a solvent like methanol or acetonitrile and heated to reflux, can effectively promote the isomerization to the trans,trans form.[3] This method can achieve high yields, with some studies reporting up to 95% yield of trans,trans-dimethyl muconate in under an hour when using methanol as a solvent.[4]

Recent research has highlighted the use of polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), to facilitate the isomerization while suppressing lactone formation.[1][5][6] The addition of small amounts of water to the DMSO system has been shown to be crucial in reducing the acidity of the medium, thereby significantly increasing the selectivity towards trans,trans-muconic acid from less than 5% to over 85%.[1][5] Strategies involving the chelation of the carboxylate groups with inorganic salts have also been shown to hamper the ring-closing reactions, allowing the isomerization to proceed with high selectivity (up to 88%).[1][2]

Enzymatic Pathways: The Role of Muconate Cycloisomerase

In biological systems, particularly in the context of aromatic compound degradation via the β-ketoadipate pathway, the primary enzyme that acts on this compound is muconate cycloisomerase (EC 5.5.1.1).[7][8] It is crucial to note that the well-characterized function of this enzyme is to catalyze the conversion of this compound to (+)-muconolactone. This is, in fact, the primary competing side reaction that chemical isomerization strategies aim to avoid.

Currently, there is no substantial evidence in the reviewed literature for a distinct "muconate isomerase" enzyme that specifically catalyzes the isomerization of this compound to cis,trans- or trans,trans-muconate without the concurrent formation of a lactone. Biocatalytic production routes focus on synthesizing this compound, which is then isomerized through chemical means.[6][9] Therefore, from a bioprocessing perspective, the key enzymatic consideration is the activity of muconate cycloisomerase as an undesired pathway that consumes the desired substrate. In engineered microbial strains designed for muconic acid production, the gene encoding muconate cycloisomerase (often denoted as catB) is typically deleted to prevent the loss of this compound to muconolactone.

Quantitative Data on Isomerization

The following tables summarize the quantitative data gathered from the literature on the chemical isomerization of muconic acid under various conditions.

Table 1: Conditions for the Isomerization of cis,cis-Muconic Acid to cis,trans-Muconic Acid

ParameterConditionOutcomeSide ProductsReference(s)
pH Acidic (e.g., pH 2.5-4)Readily isomerizesMuconolactone[10]
pH AlkalineStable, no isomerization-[1][2]
Temperature 70 °C (in 10 mM H₂SO₄)Complete isomerization-[3]
Temperature 60 °C (in fermentation broth, pH 4)Total conversion in 3.5 hoursMuconolactone (main)[11]

Table 2: Conditions for the Isomerization to trans,trans-Muconic Acid/Esters

MethodSubstrateCatalyst/SolventTemperatureTimeYield/SelectivityReference(s)
Iodine-Catalyzedcis,trans-Muconic AcidI₂ in AcetonitrileReflux11 h80% yield[9]
Iodine-Catalyzedcis,cis-Dimethyl MuconateI₂ in Methanol-< 1 h95% yield[4]
Solvent-Drivencis,cis-Muconic AcidDMSO with inorganic salts--88% selectivity[1][2]
Solvent-Drivencis,trans-Muconic AcidDMSO with ~2 equiv. H₂O60 °C-88% selectivity to ttMA[5]
Solvent-Drivencis,trans-Muconic AcidDMSO with ~2 equiv. H₂O87 °C-80% selectivity to ttMA[5]
Solvent-Drivencis,trans-Muconic AcidDMSO with ~2 equiv. H₂O121 °C-88% selectivity to ttMA[5]

Experimental Protocols

Protocol for the Preparation of a cis,trans-Muconic Acid Standard

This protocol is adapted from the NREL Laboratory Analytical Procedure for the analysis of muconic acid isomers and is intended for the creation of a cis,trans-muconic acid analytical standard from a commercially available cis,cis-muconic acid standard.[12][13][14]

Materials:

  • cis,cis-Muconic acid standard

  • Ultrapure water (UPW)

  • 10 N Sodium Hydroxide

  • 40-mL amber borosilicate vials with Teflon septa

  • Water bath capable of maintaining 60 ± 3 °C

  • Analytical balance (precision to 0.1 mg)

  • Pipettes

Procedure:

  • Preheat a water bath to 60 ± 3 °C.

  • Accurately weigh 40.0 mg of the cis,cis-muconic acid standard into a 40-mL amber vial.

  • Add 39.934 mL of UPW to the vial and mix well to dissolve the standard.

  • Seal the vial and place it in the preheated water bath, ensuring the liquid in the vial is completely submerged.

  • Incubate for 2 hours, shaking the vial every 15 minutes.

  • After 2 hours, immediately remove the vial from the water bath and add 66 µL of 10 N sodium hydroxide to quench the reaction and prevent lactonization. Mix well.

  • Store the resulting cis,trans-muconic acid standard solution at 4 °C.

Protocol for Iodine-Catalyzed Isomerization of cis,trans-Muconic Acid to trans,trans-Muconic Acid

This protocol is based on a patented method for the synthesis of trans,trans-muconic acid.[9]

Materials:

  • cis,trans-Muconic acid

  • Iodine (I₂)

  • Acetonitrile (MeCN)

  • Reflux apparatus

  • Filtration equipment

Procedure:

  • Combine 1.00 g of cis,trans-muconic acid, 53 mg of iodine (catalytic amount), and 35 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 11 hours.

  • After 11 hours, cool the reaction mixture to room temperature.

  • The trans,trans-muconic acid will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold acetonitrile.

  • Dry the product under vacuum to yield trans,trans-muconic acid.

Protocol for Monitoring Muconic Acid Isomers by UHPLC-DAD

This protocol is a summary of the analytical method developed by NREL for the quantification of muconic acid isomers.[12]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 analytical column (e.g., Kinetex C18).

Mobile Phase:

  • A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol).

Procedure:

  • Standard Preparation: Prepare calibration curves for cis,cis-muconic acid and cis,trans-muconic acid using the appropriate standards. The trans,trans isomer can also be included if a standard is available.

  • Sample Preparation: Dilute fermentation broth or reaction samples as needed with a weak basic solution (e.g., 0.05% v/v sodium hydroxide) to prevent further isomerization or lactonization.[12]

  • Chromatography: Inject the prepared standards and samples onto the UHPLC system.

  • Detection: Monitor the elution of the isomers using the DAD at a wavelength of 265 nm.

  • Quantification: Integrate the peak areas for each isomer and quantify the concentrations using the calibration curves.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Chemical Isomerization of Muconic Acid ccMA This compound ctMA cis,trans-Muconate ccMA->ctMA Acidic pH, Heat Lactone Muconolactone ccMA->Lactone Side Reaction (Acid, Heat) ttMA trans,trans-Muconate ctMA->ttMA Iodine or DMSO/H2O, Heat ctMA->Lactone Side Reaction (Acid, Heat)

Caption: Chemical isomerization pathways of muconic acid.

Enzymatic Conversion of this compound Catechol Catechol ccMA This compound Catechol->ccMA Catechol 1,2-dioxygenase (catA) Muconolactone (+)-Muconolactone ccMA->Muconolactone Muconate Cycloisomerase (catB) BetaKetoadipate β-Ketoadipate Pathway Muconolactone->BetaKetoadipate Further degradation

Caption: Enzymatic conversion of this compound in the β-ketoadipate pathway.

Analytical Workflow for Muconate Isomers cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-DAD Analysis Sample Reaction or Fermentation Sample Dilution Dilute with 0.05% NaOH Sample->Dilution Standard_cc cis,cis-MA Standard Injection Inject onto Reversed-Phase C18 Column Standard_cc->Injection Standard_ct cis,trans-MA Standard (Prepared from cis,cis-MA) Standard_ct->Injection Dilution->Injection Detection DAD Detection at 265 nm Injection->Detection Quantification Quantify using Calibration Curves Detection->Quantification

Caption: Workflow for the analysis of muconic acid isomers by UHPLC-DAD.

References

The Emergence of a Sustainable Precursor: A Technical Guide to the cis,cis-Muconate Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and engineering of the cis,cis-muconate (CCM) biosynthetic pathway, a significant advancement in the sustainable production of this valuable platform chemical. CCM serves as a precursor for the synthesis of various polymers, including nylon-6,6, and terephthalic acid (TPA), offering a bio-based alternative to petrochemical-derived feedstocks. This document provides a comprehensive overview of the core pathway, quantitative production data, detailed experimental methodologies, and visual representations of the key biological and experimental processes.

The Core Biosynthetic Pathway: From Sugar to this compound

The de novo biosynthesis of this compound in commonly used microbial hosts like Escherichia coli and Saccharomyces cerevisiae is made possible through the heterologous expression of a three-step enzymatic pathway. This pathway channels intermediates from the native shikimate pathway towards the production of CCM. The central metabolic route begins with 3-dehydroshikimate (3-DHS), an intermediate in the biosynthesis of aromatic amino acids.[1][2]

The engineered pathway consists of the following key enzymatic conversions:

  • 3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the dehydration of 3-DHS to produce protocatechuic acid (PCA).

  • Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated by this enzyme to yield catechol.

  • Catechol 1,2-Dioxygenase (CatA): In the final step, catechol undergoes ring cleavage, catalyzed by catechol 1,2-dioxygenase, to form cis,cis-muconic acid.[1]

cis_cis_Muconate_Pathway cluster_shikimate Shikimate Pathway (Native) cluster_heterologous Heterologous Pathway Erythrose-4-Phosphate Erythrose-4-Phosphate 3-Dehydroshikimate 3-Dehydroshikimate Erythrose-4-Phosphate->3-Dehydroshikimate Multiple Steps Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->3-Dehydroshikimate Multiple Steps Protocatechuate_Acid Protocatechuate_Acid 3-Dehydroshikimate->Protocatechuate_Acid AroZ (3-Dehydroshikimate Dehydratase) Protocatechuic_Acid Protocatechuic Acid Catechol Catechol cis_cis_Muconate This compound Catechol->cis_cis_Muconate CatA (Catechol 1,2-Dioxygenase) Protocatechuate_Acid->Catechol AroY (Protocatechuate Decarboxylase)

Fig 1. The engineered biosynthetic pathway for cis,cis-muconate production.

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the microbial production of this compound. These tables provide a comparative overview of the production titers, yields, and productivities achieved in different engineered host organisms.

Table 1: this compound Production in Engineered Escherichia coli

StrainCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliGlucose180.230.38
Coculture SystemGlucose/XyloseNot Reported0.35Not Reported[3]
Engineered E. coliGlycerol20.1Not Reported[4]
Recombinant E. coliCatechol12.99Not Reported2.165[5]
Engineered E. coli AB2834Not Specified64.5Not ReportedNot Reported[5]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

StrainCarbon SourceTiter (mg/L)Yield (mg/g glucose)Productivity (mg/L/h)Reference
Recombinant YeastNot Specified1.56Not ReportedNot Reported[1][6]
Mut131Not Specified470.6Not ReportedNot Reported[2][7]
Engineered StrainGlucose20,80066.2139[2][7]
ST10209Glucose22,50076.7190[8]
ST10209 (10L fermenter)Glucose20,800100205[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and analysis of the this compound biosynthetic pathway.

Enzyme Assay: Catechol 1,2-Dioxygenase Activity

This protocol is for determining the enzymatic activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid.

Materials:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 10 mM Catechol stock solution

  • Purified catechol 1,2-dioxygenase enzyme or cell-free extract

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µL of cell-free extract or an appropriate amount of purified enzyme

  • Initiate the reaction by adding 50 µL of 10 mM catechol solution.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 260 nm for 5 minutes, taking readings every 30 seconds. This wavelength corresponds to the formation of cis,cis-muconic acid.

  • Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Quantification of this compound using HPLC

This protocol outlines the analysis of this compound concentration in culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

  • cis,cis-Muconic acid standard

  • Culture supernatant samples, filtered through a 0.22 µm filter

Procedure:

  • Standard Curve Preparation: Prepare a series of cis,cis-muconic acid standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Gradient to 5% A, 95% B

      • 10-12 min: Hold at 5% A, 95% B

      • 12-15 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

  • Sample Analysis: Inject the prepared standards and filtered culture supernatant samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the concentration in the samples by comparing the peak area to the standard curve.

Transformation of Saccharomyces cerevisiae

This protocol describes a standard lithium acetate/polyethylene glycol (LiAc/PEG) method for introducing plasmid DNA into S. cerevisiae.

Materials:

  • YPD medium

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG 3350)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Plasmid DNA

  • Sterile water

  • Selective agar plates

Procedure:

  • Grow a 5 mL overnight culture of the desired S. cerevisiae strain in YPD medium at 30°C with shaking.

  • Inoculate 50 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow until the OD₆₀₀ reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc.

  • For each transformation, mix the following in a microfuge tube:

    • 100 µL of the competent cell suspension

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

    • 1-5 µg of plasmid DNA

  • Vortex the mixture vigorously and incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation at 8000 x g for 1 minute and remove the supernatant.

  • Resuspend the cell pellet in 200 µL of sterile water.

  • Plate the cell suspension onto appropriate selective agar plates and incubate at 30°C for 2-4 days until transformants appear.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of the this compound pathway.

Yeast_Transformation_Workflow A Grow Yeast Culture B Harvest and Wash Cells A->B C Prepare Competent Cells (LiAc Treatment) B->C D Prepare Transformation Mix (DNA, PEG, LiAc, Carrier DNA) C->D E Incubation (30°C) D->E F Heat Shock (42°C) E->F G Plate on Selective Media F->G H Incubate and Select Transformants G->H

Fig 2. Workflow for the transformation of Saccharomyces cerevisiae.

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis A Prepare this compound Standard Curve C Inject Standards and Samples A->C B Collect and Filter Culture Supernatant B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (260 nm) D->E F Generate Standard Curve (Peak Area vs. Concentration) E->F G Quantify this compound in Samples F->G

Fig 3. Workflow for HPLC-based quantification of cis,cis-muconate.

References

The Central Role of cis,cis-Muconate in the Aerobic Degradation of Aromatic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a focal point for bioremediation and biocatalysis research. Central to these catabolic pathways is the β-ketoadipate pathway, a convergent metabolic route for the breakdown of diverse aromatic molecules into intermediates of central metabolism. A key molecule in this process, specifically in the ortho-cleavage pathway for catechol-derived compounds, is cis,cis-muconate. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing the enzymatic steps involved in its formation and subsequent conversion, the regulatory networks that govern its metabolism, and the experimental protocols to study these processes.

The β-Ketoadipate Pathway: An Overview

The β-ketoadipate pathway is a widely distributed catabolic pathway in soil bacteria and fungi responsible for the degradation of aromatic compounds.[1][2] It is broadly divided into two main branches: the catechol branch and the protocatechuate branch, both of which converge on the intermediate β-ketoadipate.[1][3] This intermediate is then further metabolized to tricarboxylic acid (TCA) cycle intermediates, namely succinyl-CoA and acetyl-CoA.[1][4] The catechol branch, which is the focus of this guide, processes aromatic hydrocarbons, aminoaromatics, and various lignin monomers by first converting them to catechol.[1][2]

The conversion of catechol to subsequent intermediates proceeds via the ortho-cleavage pathway, a series of enzymatic reactions initiated by the ring cleavage of catechol to form this compound.[5][6] This pathway is highly conserved across a diverse range of bacteria, including species of Pseudomonas, Acinetobacter, and Rhodococcus.[2]

The Enzymatic Cascade: From Catechol to β-Ketoadipate

The transformation of catechol through the ortho-cleavage pathway involves a sequence of three key enzymes that catalyze the formation and conversion of this compound.

Catechol 1,2-Dioxygenase (C12O)

The first and committing step in the ortho-cleavage pathway is the oxidative cleavage of the aromatic ring of catechol, catalyzed by catechol 1,2-dioxygenase (EC 1.13.11.1).[4][7] This non-heme iron-containing enzyme incorporates both atoms of molecular oxygen into the catechol ring between the two hydroxyl groups (intradiol cleavage) to yield cis,cis-muconic acid.[5][6]

Muconate Cycloisomerase (MCI)

The product of the C12O reaction, this compound, is then acted upon by muconate cycloisomerase (EC 5.5.1.1).[8][9] This enzyme catalyzes the intramolecular cyclization of this compound to form muconolactone.[5]

Muconolactone Isomerase (MLI)

The final enzymatic step in this sequence is the isomerization of muconolactone to β-ketoadipate enol-lactone, a reaction catalyzed by muconolactone isomerase (EC 5.3.3.4).[7][10] This intermediate is then hydrolyzed to β-ketoadipate, which enters the final steps of the β-ketoadipate pathway.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in the ortho-cleavage pathway have been characterized in various microorganisms. A summary of these quantitative data is presented below.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (U/mg)Reference
Catechol 1,2-DioxygenaseParacoccus sp. MKU1Catechol12.89310.1[1]
Catechol 1,2-DioxygenaseStenotrophomonas maltophilia KB2Catechol12.81218.8[4]
Catechol 1,2-DioxygenaseRhodococcus rhodochrous NCIMB 13259Catechol1-213-19[2]
Catechol 1,2-DioxygenasePseudomonas stutzeri GOM2Catechol13.2-[3]
Catechol 1,2-DioxygenaseBlastobotrys raffinosifermentansCatechol4-[11]
Muconate CycloisomerasePseudomonas putidaThis compound--[12]
Muconate CycloisomeraseArthrobacter sp. BA-5-17This compound--[13]
Muconolactone IsomeraseAlcaligenes eutrophus JMP 134Muconolactone--[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Catechol 1,2-Dioxygenase Activity

This protocol describes the determination of catechol 1,2-dioxygenase activity by monitoring the formation of this compound from catechol.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Catechol solution (100 µM)

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 890 µl of 50 mM Tris-HCl buffer (pH 7.5) and 50 µl of cell-free extract or purified enzyme.[14]

  • Initiate the reaction by adding 10 µl of 100 µM catechol solution to the reaction mixture.[14]

  • Immediately measure the increase in absorbance at 260 nm, which corresponds to the formation of this compound (ε = 16,800 M⁻¹ cm⁻¹).[15]

  • Record the absorbance at regular time intervals (e.g., every 30 seconds) for a period of 5 minutes.[14]

  • Calculate the enzyme activity based on the initial linear rate of the reaction. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.[1]

Protocol 2: Assay for Muconate Cycloisomerase Activity

This protocol outlines the measurement of muconate cycloisomerase activity by monitoring the decrease in this compound concentration.

Materials:

  • Tris-HCl buffer (33 mM, pH 8.0)

  • MnCl₂ solution (0.67 mM)

  • This compound solution (0.1 mM)

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and the cell-free extract or purified enzyme.[13]

  • Initiate the reaction by adding 0.1 mM this compound.[13]

  • Monitor the decrease in absorbance at 260 nm at 24°C.[13]

  • Calculate the enzyme activity based on the rate of disappearance of this compound. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the cycloisomerization of 1 µmol of this compound per minute.[13]

Protocol 3: Purification of Catechol 1,2-Dioxygenase

This protocol provides a general workflow for the purification of catechol 1,2-dioxygenase.

Procedure:

  • Cell Lysis: Resuspend bacterial cells grown in the presence of an aromatic inducer (e.g., benzoate) in a suitable buffer and lyse the cells using methods such as sonication or French press.[3]

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the cell-free extract using ammonium sulfate. Collect the fraction containing the highest catechol 1,2-dioxygenase activity.[14]

  • Dialysis: Dialyze the active fraction against a suitable buffer to remove excess salt.[14]

  • Chromatography:

    • Anion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-cellulose) and elute the proteins with a salt gradient.[14]

    • Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion chromatography column to separate proteins based on their molecular weight.[15]

  • Purity Assessment: Assess the purity of the enzyme at each step using SDS-PAGE.

Visualizing the Pathway and Workflows

Biochemical Pathway

beta_ketoadipate_pathway Aromatic_Compounds Aromatic Compounds Catechol Catechol Aromatic_Compounds->Catechol cis_cis_Muconate This compound Catechol->cis_cis_Muconate Catechol 1,2-Dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate Cycloisomerase beta_Ketoadipate_Enol_Lactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_Enol_Lactone Muconolactone Isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_Enol_Lactone->beta_Ketoadipate TCA_Cycle TCA Cycle beta_Ketoadipate->TCA_Cycle

Caption: The ortho-cleavage branch of the β-ketoadipate pathway.

Experimental Workflow

experimental_workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Cell_Culture Bacterial Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Crude_Extract Crude Cell Extract Cell_Lysis->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Reaction_Setup Prepare Reaction Mixture Crude_Extract->Reaction_Setup Dialysis Dialysis Ammonium_Sulfate->Dialysis Anion_Exchange Anion-Exchange Chromatography Dialysis->Anion_Exchange Size_Exclusion Size-Exclusion Chromatography Anion_Exchange->Size_Exclusion Pure_Enzyme Purified Enzyme Size_Exclusion->Pure_Enzyme Pure_Enzyme->Reaction_Setup Add_Substrate Add Substrate Reaction_Setup->Add_Substrate Spectrophotometry Spectrophotometric Measurement Add_Substrate->Spectrophotometry Data_Analysis Data Analysis Spectrophotometry->Data_Analysis

Caption: General workflow for enzyme purification and activity assay.

Regulatory Mechanisms

The expression of the enzymes in the ortho-cleavage pathway is tightly regulated to ensure efficient catabolism of aromatic compounds only when they are present. In many bacteria, such as Pseudomonas putida, the genes encoding these enzymes are organized in operons, for example, the catBCA operon. The induction of this operon is controlled by a transcriptional regulator, often belonging to the LysR family of regulators, such as CatR.

The key inducer molecule for the expression of the cat genes is this compound itself. In the presence of this compound, CatR binds to the promoter region of the catBCA operon and activates transcription, leading to the synthesis of the catabolic enzymes. This regulatory circuit ensures that the pathway is only active when its substrate is available, preventing wasteful enzyme production.

Regulatory Network

regulatory_network Catechol Catechol cis_cis_Muconate This compound Catechol->cis_cis_Muconate CatA CatR CatR (Regulator) cis_cis_Muconate->CatR induces catBCA_operon catBCA operon CatR->catBCA_operon activates Enzymes Catabolic Enzymes (CatB, CatC, CatA) catBCA_operon->Enzymes expresses

Caption: Regulatory circuit of the catBCA operon by CatR and this compound.

Conclusion

This compound stands as a critical metabolic intermediate in the aerobic degradation of a wide array of aromatic compounds. Its formation and subsequent conversion through the ortho-cleavage pathway, orchestrated by a trio of specialized enzymes, represent a highly efficient and widespread strategy in the microbial world for carbon and energy acquisition. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to the elegant regulatory networks that control its expression, is paramount for advancements in bioremediation, industrial biocatalysis, and the development of novel therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling and harnessing the power of microbial metabolic pathways.

References

The Future of Nylon: A Technical Guide to Bio-Based Production via cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

A sustainable alternative to petrochemical processes is emerging in the production of nylon, one of the world's most versatile and widely used polymers. This in-depth technical guide explores the pivotal role of cis,cis-muconate, a bio-derived platform chemical, in the synthesis of adipic acid, a key precursor for nylon-6,6. This whitepaper is intended for researchers, scientists, and professionals in drug development and polymer chemistry, providing a comprehensive overview of the biotechnological production of this compound, its conversion to adipic acid, and the potential for a greener nylon industry.

The reliance on petroleum-based feedstocks for the production of adipic acid, a primary component of nylon-6,6, has long been a concern due to its environmental impact and price volatility. The chemical synthesis of adipic acid is an energy-intensive process that contributes to greenhouse gas emissions. However, recent advancements in metabolic engineering and biocatalysis have paved the way for a more sustainable route utilizing renewable resources. At the heart of this bio-based revolution is this compound, a C6 dicarboxylic acid that can be efficiently produced from various renewable feedstocks through microbial fermentation.[1][2] This bio-derived intermediate can then be readily converted to high-purity adipic acid through catalytic hydrogenation, offering a direct replacement for its petrochemical counterpart and enabling the production of "green" nylon with a significantly reduced environmental footprint.[3][4]

Microbial Production of this compound: A Quantitative Overview

The cornerstone of bio-based nylon production lies in the efficient synthesis of this compound from renewable feedstocks using metabolically engineered microorganisms.[2] Scientists have successfully engineered various microbes, including Escherichia coli, Pseudomonas putida, and Saccharomyces cerevisiae, to channel carbon from sugars (like glucose and xylose) and lignin-derived aromatic compounds into the production of this compound.[1][2][5] The selection of the microbial host and feedstock, along with the optimization of fermentation conditions, plays a crucial role in achieving high titers, yields, and productivities.

MicroorganismFeedstockTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliGlucose59.20.22 mol/mol0.77[6][7]
Escherichia coliGlycerol2.00.1 g/g-[7]
Pseudomonas putida KT2440Glucose and Xylose33.746% molar yield0.18[2]
Pseudomonas putidap-Coumarate>15--[8]
Saccharomyces cerevisiaeGlucose22.50.1 g/g0.21[9][10]
Corynebacterium glutamicumGlucose88.2--[11]

Experimental Protocols: From Fermentation to Adipic Acid

This section provides detailed methodologies for the key experimental processes involved in the bio-based production of adipic acid from this compound.

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production

This protocol is a composite based on established methods for high-density bacterial fermentation.

1. Media Preparation:

  • Seed Culture Medium (e.g., LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
  • Fermentation Medium (e.g., Modified M9 Medium): Per liter: 10 g glucose, 2.0 g NH₄Cl, 5.0 g (NH₄)₂SO₄, 3.0 g KH₂PO₄, 7.3 g K₂HPO₄, 8.4 g MOPS, 0.5 g NaCl, 0.24 g MgSO₄, 0.5 g yeast extract, and trace metals solution.[7] Adjust pH to 6.6.
  • Feed Solution: Concentrated glucose solution (e.g., 600 g/L).

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 50 mL of seed culture medium in a 250 mL shake flask.
  • Incubate at 37°C with shaking at 250 rpm overnight.

3. Fermenter Setup and Inoculation:

  • Prepare a 2 L fermenter with 1.3 L of fermentation medium.
  • Autoclave the fermenter and medium.
  • Aseptically add sterile supplements (e.g., antibiotics, vitamins).
  • Inoculate the fermenter with the overnight seed culture to an initial OD₆₀₀ of approximately 0.1.

4. Fermentation Conditions:

  • Temperature: 37°C.
  • pH: Maintain at 7.0 by automatic addition of a base (e.g., NH₄OH).
  • Dissolved Oxygen (DO): Maintain at 20% saturation by controlling the agitation speed and airflow rate.
  • Induction: If using an inducible promoter system, add the inducer (e.g., 0.25 mM IPTG) when the culture reaches a specific OD₆₀₀ (e.g., 0.6-2.7).[6]

5. Fed-Batch Strategy:

  • Start the glucose feed when the initial glucose in the batch medium is depleted, as indicated by a sharp increase in DO.
  • Maintain a low glucose concentration in the fermenter to avoid overflow metabolism. The feed rate can be controlled based on the DO signal or a predetermined profile.

6. Sampling and Analysis:

  • Periodically take samples to monitor cell growth (OD₆₀₀), glucose concentration, and this compound production using HPLC.

Protocol 2: Purification of this compound from Fermentation Broth

This protocol is based on methods described for the recovery of muconic acid from microbial cultures.[1]

1. Cell Removal:

  • Harvest the fermentation broth and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
  • Collect the supernatant containing the dissolved this compound.

2. Activated Carbon Treatment:

  • Add activated carbon to the supernatant (e.g., 1-2% w/v) to remove color and other impurities.
  • Stir the mixture at room temperature for 1-2 hours.
  • Remove the activated carbon by filtration.

3. Crystallization:

  • Adjust the pH of the clarified supernatant to ≤ 2.0 using a strong acid (e.g., H₂SO₄).
  • Cool the solution to a low temperature (e.g., 4-5°C) and allow this compound to crystallize overnight with gentle stirring.[1]

4. Filtration and Drying:

  • Collect the this compound crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold, acidified water (pH 2.0).
  • Dry the crystals under vacuum at a low temperature.

5. (Optional) Recrystallization for Higher Purity:

  • For higher purity, the dried crystals can be dissolved in a suitable solvent (e.g., hot ethanol) and recrystallized.

Protocol 3: Catalytic Hydrogenation of this compound to Adipic Acid

This protocol outlines a typical laboratory-scale procedure for the hydrogenation of muconic acid.[12]

1. Catalyst Preparation:

  • Use a commercial catalyst such as 5% Platinum on activated carbon (Pt/C).
  • For some procedures, the catalyst may require pre-treatment, such as reduction under a hydrogen atmosphere at an elevated temperature.[12]

2. Reaction Setup:

  • In a high-pressure batch reactor, dissolve the purified this compound in a suitable solvent (e.g., water or ethanol). The sodium salt of muconate can be used to increase solubility.[12]
  • Add the Pt/C catalyst to the solution (e.g., a catalyst to substrate ratio of 1:500 by weight).

3. Hydrogenation Reaction:

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen) followed by hydrogen.
  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).[12]
  • Heat the reaction mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.

4. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC to determine the conversion of this compound and the yield of adipic acid.
  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
  • Remove the catalyst by filtration.

5. Product Isolation:

  • The adipic acid can be isolated from the reaction mixture by cooling and crystallization, followed by filtration and drying.

Signaling Pathways and Experimental Workflows

The production of this compound in engineered microorganisms relies on the strategic manipulation of native metabolic pathways. The following diagrams, created using the DOT language, illustrate the key pathways and the overall experimental workflow.

Shikimate_Pathway_Ecoli Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP aroG E4P->DAHP aroG DHS 3-dehydroshikimate (DHS) DAHP->DHS aroB, aroD PCA Protocatechuate (PCA) DHS->PCA aroZ Catechol Catechol PCA->Catechol aroY ccMA cis,cis-Muconic Acid Catechol->ccMA catA aroG aroG (DAHP synthase) aroB aroB (DHQ synthase) aroD aroD (DHQ dehydratase) aroZ aroZ (DHS dehydratase) aroY aroY (PCA decarboxylase) catA catA (Catechol 1,2-dioxygenase)

Caption: Engineered Shikimate Pathway in E. coli for this compound Production.

Beta_Ketoadipate_Pathway_Pputida Aromatics Aromatic Compounds (e.g., p-coumarate) PCA Protocatechuate (PCA) Aromatics->PCA Catechol Catechol PCA->Catechol aroY BetaKetoadipate_Pathway β-Ketoadipate Pathway (Blocked) PCA->BetaKetoadipate_Pathway pcaHG ccMA cis,cis-Muconic Acid Catechol->ccMA catA ccMA->BetaKetoadipate_Pathway catB pcaHG pcaHG (PCA 3,4-dioxygenase) aroY aroY (PCA decarboxylase) catA catA (Catechol 1,2-dioxygenase) catB catB (Muconate cycloisomerase)

Caption: Engineered β-Ketoadipate Pathway in P. putida for this compound Accumulation.

Experimental_Workflow Fermentation Microbial Fermentation (e.g., E. coli, P. putida) Broth Fermentation Broth (containing this compound) Fermentation->Broth Purification Purification (Cell removal, Carbon treatment, Crystallization) Broth->Purification ccMA_pure Purified cis,cis-Muconic Acid Purification->ccMA_pure Hydrogenation Catalytic Hydrogenation (e.g., Pt/C, H₂) ccMA_pure->Hydrogenation Adipic_Acid High-Purity Adipic Acid Hydrogenation->Adipic_Acid Nylon_Production Polymerization to Nylon-6,6 Adipic_Acid->Nylon_Production

Caption: Overall Experimental Workflow from Microbial Fermentation to Nylon Production.

Conclusion

The transition from petrochemical-based to bio-based production of adipic acid via this compound represents a significant step towards a more sustainable and circular economy for the nylon industry. The continued optimization of microbial strains, fermentation processes, and catalytic conversions will further enhance the economic viability and environmental benefits of this innovative approach. This technical guide provides a foundational understanding of the key technologies and methodologies driving this green transformation, offering valuable insights for researchers and industry professionals poised to shape the future of polymer production.

References

Methodological & Application

Application Note: Analysis of Muconic Acid Isomers by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the separation and quantification of three muconic acid isomers: cis,cis-muconic acid (ccMA), cis,trans-muconic acid (ctMA), and trans,trans-muconic acid (ttMA). Muconic acid is a valuable platform chemical in the bio-based economy, and accurate quantification of its isomers is crucial for process monitoring and quality control.[1][2] This document provides comprehensive experimental protocols, including standard and sample preparation, and summarizes the quantitative performance of the method.

Introduction

Muconic acid, a dicarboxylic acid with conjugated double bonds, exists as three geometric isomers: cis,cis-, cis,trans-, and trans,trans-muconic acid.[1] It serves as a precursor for the synthesis of various polymers and value-added chemicals, such as adipic acid and terephthalic acid.[1] The biotechnological production of muconic acid often yields a mixture of isomers, necessitating reliable analytical methods to distinguish and quantify each form.[3][4] HPLC-DAD offers a specific and sensitive method for this purpose. This note describes a validated UHPLC-DAD method for the analysis of ccMA and ctMA, and also presents methods for ttMA analysis.[5][6][7]

Experimental

Instrumentation

An Agilent 1290 series Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a diode array detector (DAD) was used for this analysis.[6] A similar system can be utilized, though some parameter names may differ depending on the manufacturer.[6]

Reagents and Materials
  • cis,cis-Muconic acid standard

  • Acetonitrile (HPLC grade)[7]

  • Formic acid (≥98%)

  • Methanol (HPLC grade)[3]

  • Sodium hydroxide (10 N)

  • Ultrapure water

  • Analytical column: A reverse-phase C18 column is typically used.[3][8] For example, a C18(2) column, 100 Å, 5 µm, 150 × 4.6 mm.[3]

Standard Preparation

cis,cis-Muconic Acid (ccMA) Stock Standard (1.0 mg/mL):

  • Weigh approximately 40.0 mg of the ccMA standard into a 40 mL amber vial and record the weight to the nearest 0.1 mg.[5][6]

  • Prepare a 0.05% v/v sodium hydroxide solution by adding 66 µL of 10N sodium hydroxide to 39.934 mL of ultrapure water.[3][5][6]

  • Add the appropriate volume of the 0.05% v/v sodium hydroxide solution to the ccMA to achieve a final concentration of 1.0 mg/mL.[5][6]

  • Mix thoroughly by shaking vigorously for about 1 hour to ensure complete dissolution.[3][6]

  • Store the sealed vial at 4 °C for up to 4 months.[3][5]

cis,trans-Muconic Acid (ctMA) Stock Standard (1.0 mg/mL): cis,trans-muconic acid is typically prepared from cis,cis-muconic acid due to the lack of a commercial standard.[3]

  • Preheat a water bath to 60 ± 3 °C.[3][5][6]

  • Weigh exactly 40.0 mg of the ccMA standard into a 40 mL amber vial.[3][5][6]

  • Add 39.934 mL of ultrapure water and mix well.[3][5][6]

  • Place the vial in the 60 °C water bath for 2 hours, shaking every 15 minutes.[5]

  • After 2 hours, immediately add 66 µL of 10 N sodium hydroxide and mix.[5]

  • Store the sealed vial at 4 °C.[5]

trans,trans-Muconic Acid (ttMA) Stock Standard (1 mg/mL):

  • Dissolve 10 mg of ttMA in 8 mL of methanol.[9]

  • Add deionized water to a final volume of 10 mL.[9]

  • Store the solution at 4°C.[9]

Calibration Standards: Prepare calibration curves for each isomer separately by diluting the stock standards to the desired concentration range using the 0.05% v/v sodium hydroxide solution.[5][6] It is advised not to combine the isomers in the same standard preparation due to the potential for isomerization of ccMA to ctMA at room temperature.[6]

Sample Preparation
  • For reliable quantification, samples containing muconic acid may require a minimum of a 5-fold dilution (1 part sample to 4 parts diluent) to mitigate matrix effects.[6]

  • Filter all samples through a 0.2 µm or smaller filter before injection into the UHPLC system.[6]

  • Samples expected to have concentrations above the linear range of the instrument should be further diluted.[6]

Chromatographic Conditions

A gradient method is employed for the separation of ccMA and ctMA, while an isocratic method is suitable for ttMA.

For ccMA and ctMA (Gradient Method): [5][6]

  • Mobile Phase A: Water with 0.16% formic acid

  • Mobile Phase B: Methanol with 0.16% formic acid

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 50 °C

  • DAD Wavelength: 265 nm for quantification.[6] Additional wavelengths such as 280 nm and 310 nm can be used for other aromatic compounds.[6]

Gradient Program:

Time (min) % Mobile Phase B
0.0 5.0
1.0 5.0
2.5 35.0
3.0 80.0
4.0 80.0
4.1 5.0

| 6.0 | 5.0 |

For ttMA (Isocratic Method): [9]

  • Mobile Phase: Acetic acid/tetrahydrofuran/methanol/water (1:2:10:87, v/v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[9]

  • Column: ODS (2) (5µm) column (Φ4.6 mm×150 mm)[9]

  • DAD Wavelength: 264 nm[9]

Quantitative Data

The following tables summarize the quantitative performance parameters for the analysis of muconic acid isomers.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)
cis,cis-Muconic Acid~2.1
cis,trans-Muconic Acid~2.8
trans,trans-Muconic Acid~5.5[9]

Note: Retention times for ccMA and ctMA are approximate and based on the gradient method described. The retention time for ttMA is based on the described isocratic method.

Table 2: Method Validation Parameters for ttMA

ParameterValue
Linearity Range0.10 - 10.00 µg/mL[9]
Correlation Coefficient (r)0.9963[9]
Limit of Detection (LOD)0.10 µg/mL[9]
Recovery> 90%[9]
Reproducibility> 90%[9]

Note: Detailed validation parameters for the ccMA and ctMA method were not explicitly available in the searched documents, but the protocol is established as a working and reliable method.[6]

Protocols

Protocol 1: Preparation of Muconic Acid Isomer Standards

This protocol outlines the steps for preparing stock solutions of cis,cis-, cis,trans-, and trans,trans-muconic acid.

  • Prepare 0.05% v/v Sodium Hydroxide Solution: Add 66 µL of 10N NaOH to 39.934 mL of ultrapure water.[3]

  • Prepare ccMA Stock (1.0 mg/mL):

    • Accurately weigh ~40 mg of ccMA standard into a 40 mL amber vial.[3]

    • Add the calculated volume of 0.05% NaOH solution to achieve a 1.0 mg/mL concentration.

    • Shake for approximately 1 hour until fully dissolved.[3]

  • Prepare ctMA Stock (1.0 mg/mL):

    • Accurately weigh 40.0 mg of ccMA standard into a 40 mL amber vial.[3]

    • Add 39.934 mL of ultrapure water.

    • Heat in a 60 °C water bath for 2 hours, shaking intermittently.[5]

    • Add 66 µL of 10N NaOH.[5]

  • Prepare ttMA Stock (1.0 mg/mL):

    • Dissolve 10 mg of ttMA in 8 mL of methanol, then bring to 10 mL with deionized water.[9]

  • Prepare Calibration Standards: Serially dilute the stock solutions with 0.05% v/v NaOH to create a series of standards for the calibration curve.

Protocol 2: HPLC-DAD Analysis of Muconic Acid Isomers

This protocol describes the setup and execution of the HPLC-DAD analysis.

  • System Preparation:

    • Ensure sufficient mobile phase is prepared for the entire analytical run to avoid retention time shifts.[5][6]

    • Purge the HPLC system with the initial mobile phase conditions.

    • Equilibrate the column until a stable baseline is achieved.

  • Sequence Setup:

    • Set up the injection sequence including blanks, calibration standards, quality control samples (e.g., a calibration verification standard every 20 samples), and unknown samples.[6]

  • Injection and Data Acquisition:

    • Inject the prepared standards and samples.

    • Acquire data at the specified wavelengths.

  • Data Processing:

    • Integrate the peaks corresponding to each muconic acid isomer.

    • Generate a calibration curve for each isomer by plotting peak area against concentration.

    • Quantify the concentration of each isomer in the unknown samples using the respective calibration curve.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Standard Weigh Muconic Acid Standard Solubilize Dissolve in 0.05% NaOH (ccMA) or Water (ctMA/ttMA) Standard->Solubilize Isomerize Heat at 60°C for 2h (for ctMA) Solubilize->Isomerize for ctMA Stock Prepare Stock Solutions (1 mg/mL) Solubilize->Stock for ccMA/ttMA Isomerize->Stock Dilute_Standard Prepare Calibration Curve Standards Stock->Dilute_Standard Inject Inject Sample onto HPLC Dilute_Standard->Inject Sample Collect Sample Dilute_Sample Dilute Sample (min. 1:5) Sample->Dilute_Sample Filter Filter through 0.2 µm filter Dilute_Sample->Filter Filter->Inject Separate Separation on C18 Column (Gradient/Isocratic) Inject->Separate Detect DAD Detection at 265/264 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Isomer Concentration Calibrate->Quantify G cluster_production Biotechnological Production cluster_analysis Analytical Workflow cluster_application Downstream Application Microbial Fermentation Microbial Fermentation HPLC-DAD Analysis HPLC-DAD Analysis Microbial Fermentation->HPLC-DAD Analysis Sample Isomer Quantification Isomer Quantification HPLC-DAD Analysis->Isomer Quantification Data Process Optimization Process Optimization Isomer Quantification->Process Optimization Quality Control Quality Control Isomer Quantification->Quality Control

References

Application Note: Gas Chromatography Method for the Determination of Urinary trans,trans-Muconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans,trans-Muconic acid (t,t-MA) is a urinary metabolite of benzene.[1] Its quantification in urine is a widely used biomarker for monitoring occupational and environmental exposure to benzene, a known human carcinogen.[1][2][3] Gas chromatography (GC) offers a reliable and sensitive method for the determination of t,t-MA in urine samples.[1][4][5] This application note provides a detailed protocol for the analysis of urinary t,t-MA using gas chromatography with flame ionization detection (GC-FID), including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This protocol is based on a validated GC-FID method for the determination of urinary t,t-MA.

1. Reagents and Materials

  • trans,trans-Muconic acid (t,t-MA), analytical standard

  • Benzoic acid (internal standard), analytical standard

  • Methanol, GC grade

  • Hydrochloric acid (HCl), 37%

  • Diethyl ether, analytical grade

  • Chloroform, analytical grade

  • Pooled human urine (from non-exposed individuals)

  • Screw-cap tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., under a stream of compressed air)

  • Oven or heating block

2. Standard and Reagent Preparation

  • t,t-MA Stock Standard Solution (0.3 mg/mL): Dissolve 30 mg of t,t-MA in 100 mL of methanol.[4]

  • Benzoic Acid Internal Standard (IS) Stock Solution (2.0 mg/mL): Dissolve 0.2 g of benzoic acid in 100 mL of methanol.[4]

  • Derivatization Reagent (15% HCl in Methanol): Carefully add 15 mL of 37% HCl to 85 mL of methanol. Prepare this reagent in a fume hood.[4]

3. Sample Preparation and Derivatization

  • Pipette 4 mL of urine sample into a screw-cap tube. If the urine is cloudy, centrifuge and use the clear supernatant.[4]

  • Add 0.2 mL of the benzoic acid internal standard solution to the urine sample.[4]

  • Acidify the mixture with 1.5 mL of concentrated HCl.[4]

  • Extract the sample by adding 5 mL of diethyl ether and vortexing for 2 minutes.[4]

  • Centrifuge at 4,000 rpm for 5 minutes if the phases do not separate.[4]

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.[4]

  • Evaporate the combined organic extracts to dryness under a gentle stream of compressed air at room temperature.[4]

  • Reconstitute the residue with 1 mL of the derivatization reagent (15% HCl in methanol).[4]

  • Heat the sealed tube in an oven at 80°C for 60 minutes.[4]

  • Allow the mixture to cool to room temperature.[4]

  • Add 2 mL of distilled water to the tube.[4]

  • Extract the derivatized analytes with 1 mL of chloroform.[4]

  • Inject 1 µL of the chloroform layer into the GC system.[4]

4. Gas Chromatography (GC) Conditions

  • Instrument: Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Column: HP-1 (25 m x 0.32 mm I.D., 0.17 µm film thickness) or equivalent[4]

  • Carrier Gas: Helium, flow rate 1.5 mL/min[4]

  • Injector Temperature: 220°C[4]

  • Detector Temperature: 280°C[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1.0 min

    • Ramp 1: 15°C/min to 100°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 min

    • Ramp 3: 10°C/min to 310°C, hold for 1 min[4]

  • Injection Volume: 1 µL[4]

Logical Workflow for Urinary t,t-MA Analysis

Workflow Workflow for GC Analysis of Urinary t,t-MA cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis urine_sample 4 mL Urine Sample add_is Add 0.2 mL Benzoic Acid (IS) urine_sample->add_is acidify Acidify with 1.5 mL conc. HCl add_is->acidify extract1 Extract with 5 mL Diethyl Ether (x2) acidify->extract1 evaporate Evaporate to Dryness extract1->evaporate reconstitute Reconstitute in 1 mL 15% HCl in Methanol evaporate->reconstitute Dried Residue heat Heat at 80°C for 60 min reconstitute->heat cool Cool to Room Temperature heat->cool add_water Add 2 mL Distilled Water cool->add_water extract2 Extract with 1 mL Chloroform add_water->extract2 inject Inject 1 µL into GC-FID extract2->inject Chloroform Extract data_acq Data Acquisition inject->data_acq quantify Quantification data_acq->quantify

Caption: Workflow for the GC analysis of urinary t,t-muconic acid.

Data Presentation

Table 1: Method Validation Parameters for the GC-FID Analysis of Urinary t,t-MA

ParameterResultReference
Linearity Range0.94–37.5 µg/mL[4]
Correlation Coefficient (r²)0.999[4]
Limit of Detection (LOD)0.75 µg/mL[4][5]
Accuracy (Recovery)98.0% to 99.6%[4][5]
Precision (RSD)< 2.5%[4][5]

Table 2: Alternative Derivatization Reagents for GC Analysis of t,t-MA

Derivatization ReagentResulting DerivativeReference
Boron trifluoride-methanol (BF3-methanol)Dimethyl ester[1]
N,O-bis(trimethylsilyl)acetamide (BSA)Silyl ester[1]
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silyl ester[1]
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl ester[1]

Signaling Pathway of Benzene Metabolism

Benzene_Metabolism Simplified Metabolic Pathway of Benzene to t,t-MA Benzene Benzene BenzeneOxide Benzene Oxide Benzene->BenzeneOxide CYP450 Phenol Phenol BenzeneOxide->Phenol spontaneous rearrangement Muconaldehyde Muconaldehyde BenzeneOxide->Muconaldehyde epoxide hydrolase & ring opening ttMA trans,trans-Muconic Acid (t,t-MA) Muconaldehyde->ttMA aldehyde dehydrogenase Excretion Urinary Excretion ttMA->Excretion

Caption: Simplified metabolic pathway of benzene to t,t-muconic acid.

Conclusion

The described gas chromatography method provides a robust and sensitive approach for the quantification of urinary trans,trans-muconic acid. The protocol, including liquid-liquid extraction and derivatization to form the dimethyl ester of t,t-MA, is well-validated and suitable for biomonitoring of benzene exposure in research and occupational health settings. The use of an internal standard ensures high accuracy and precision. While other derivatization reagents are available, the use of acidic methanol is a cost-effective and reliable option.

References

Application Notes and Protocols for the Separation of cis,cis-Muconate from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-Muconic acid (ccMA) is a valuable platform chemical with significant potential in the production of polymers, pharmaceuticals, and other specialty chemicals. As a dicarboxylic acid produced through microbial fermentation, its efficient recovery and purification from complex fermentation broths are critical for downstream applications. The presence of biomass, residual media components, proteins, and other metabolites necessitates robust and scalable separation techniques.

These application notes provide a comprehensive overview of current methods for separating cis,cis-muconic acid from fermentation broth, offering detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable downstream processing strategy.

Overview of Separation Techniques

Several techniques have been developed and optimized for the purification of cis,cis-muconate. The primary methods include precipitation via pH and temperature shifts, adsorption using activated carbon or ion-exchange resins, reactive extraction, and crystallization. Often, a multi-step approach combining these techniques is employed to achieve high purity.[1]

Precipitation (pH and Temperature Shift)

Precipitation is a widely used initial recovery step that leverages the low solubility of the protonated form of cis,cis-muconic acid at acidic pH levels.[2] By lowering the pH of the fermentation broth, the muconate anion is converted to its less soluble acid form, causing it to precipitate out of the solution. This process is often enhanced by reducing the temperature to further decrease solubility.[1]

A critical consideration during pH adjustment is the potential for isomerization of cis,cis-muconic acid to its cis,trans isomer, particularly at pH values below 6 and at elevated temperatures.[1][2] Performing the acidification and precipitation at low temperatures can significantly inhibit this undesirable conversion.[2]

Adsorption

Adsorption is a key step for removing impurities, particularly colored compounds and other aromatic molecules like protocatechuic acid (PCA).[1] Activated carbon is the most common adsorbent used for this purpose.[3] Additionally, anion exchange resins can be employed for the selective capture of this compound.

Reactive Extraction

Reactive extraction offers a highly selective method for separating carboxylic acids from aqueous solutions.[4] This technique involves the use of an extractant, typically an amine or an organophosphorus compound dissolved in an organic solvent, which reacts with the cis,cis-muconic acid to form a complex that is soluble in the organic phase.[1][4] This allows for the selective transfer of the target molecule from the fermentation broth to the organic solvent. Subsequent recovery from the organic phase can be achieved through a pH shift or the use of a stripping agent.[5]

Crystallization

Crystallization is a final polishing step to achieve high-purity cis,cis-muconic acid.[3] After initial recovery and decolorization, the partially purified muconic acid can be crystallized from a suitable solvent. A common approach involves dissolving the crude product in ethanol and then removing insoluble salts through microfiltration before crystallization to yield a high-purity product.[3][6]

Quantitative Data Summary

The following tables summarize the performance of various separation techniques for cis,cis-muconic acid based on published data.

Technique Key Parameters Recovery Yield (%) Purity (%) Source
Activated Carbon & Precipitation Low pH, low temperature66.395.4[2][7][8][9]
Precipitation & Spray Drying pH ≤ 2, 5°C74> 97[10]
Multi-step (Filtration, Adsorption, Precipitation, etc.) Not specified9095[1]
Reactive Extraction Not specified95 ± 5Not specified[5][11]
Reactive Re-extraction (from organic phase) pH > 7 or use of propylamine99 - 100Not specified[5]
Crystallization & Ethanol Dissolution pH 2, microfiltrationNot specified99.82 ± 0.04[3]

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a common multi-step workflow for the purification of cis,cis-muconic acid from fermentation broth.

G Fermentation_Broth Fermentation Broth Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Biomass_Removal Activated_Carbon Activated Carbon Treatment (Decolorization) Biomass_Removal->Activated_Carbon Acidification Acidification (pH ≤ 2) & Chilling (e.g., 5°C) Activated_Carbon->Acidification Precipitation Precipitation/Crystallization Acidification->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Crude_ccMA Crude ccMA Solid (e.g., 97.7% Purity) Filtration_Drying->Crude_ccMA Ethanol_Dissolution Ethanol Dissolution Crude_ccMA->Ethanol_Dissolution Microfiltration Microfiltration (Salt Removal) Ethanol_Dissolution->Microfiltration Final_Drying Evaporation/Drying Microfiltration->Final_Drying Pure_ccMA High-Purity ccMA (>99.8% Purity) Final_Drying->Pure_ccMA

Caption: General workflow for purification of cis,cis-muconic acid.

Protocol 1: Purification via Activated Carbon and Precipitation

This protocol is adapted from methodologies used for recovering cis,cis-muconic acid from yeast and P. putida fermentations.[1][2][12]

Objective: To recover and purify cis,cis-muconic acid with a purity of >95%.

Materials:

  • Fermentation broth containing cis,cis-muconic acid

  • Activated carbon

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Stir plate and stir bar

  • pH meter

  • Refrigerator or cold room (4-5°C)

  • Drying oven or vacuum desiccator

Procedure:

  • Biomass Removal: Centrifuge the fermentation broth to pellet the cells. Decant and collect the supernatant. Alternatively, use microfiltration to clarify the broth.

  • Decolorization:

    • Add activated carbon to the clarified broth (e.g., 1-2% w/v).

    • Stir the mixture at room temperature for 1-2 hours to allow for the adsorption of color compounds and other impurities.[3]

    • Remove the activated carbon by filtration. The resulting broth should be significantly lighter in color.[3]

  • Acidification and Precipitation:

    • Chill the decolorized broth to a low temperature (e.g., 4-5°C) to minimize isomerization.[1][2]

    • Slowly add acid (e.g., HCl) while stirring to lower the pH to ≤ 2.[1][3][10] Monitor the pH continuously.

    • Observe the formation of a white precipitate as the pH drops.

    • Continue stirring at the low temperature for several hours or overnight to maximize precipitation.

  • Recovery and Drying:

    • Collect the precipitated cis,cis-muconic acid by vacuum filtration.

    • Wash the crystals with a small amount of cold, acidified water (pH 2) to remove residual soluble impurities.

    • Dry the collected solid to obtain the purified cis,cis-muconic acid.[3] A purity of >95% can be achieved with this method.[2][9]

Protocol 2: High-Purity Crystallization using Ethanol

This protocol describes a final polishing step to remove inorganic salts and achieve >99.8% purity.[3][6][13]

Objective: To achieve high-purity cis,cis-muconic acid suitable for polymerization applications.

Materials:

  • Crude cis,cis-muconic acid (from Protocol 1 or similar)

  • Ethanol (anhydrous)

  • Microfiltration apparatus (e.g., syringe filter with a 0.2 µm membrane)

  • Rotary evaporator or other solvent evaporation system

Procedure:

  • Dissolution: Dissolve the crude cis,cis-muconic acid solid in ethanol. cis,cis-Muconic acid is soluble in ethanol, while many inorganic salts that co-precipitated are not.[6]

  • Removal of Insolubles: Pass the ethanol solution through a 0.2 µm microfilter to remove the precipitated bulk salts and any other insoluble impurities.[3] This should result in a clear solution.[3]

  • Crystallization/Drying: Remove the ethanol using a rotary evaporator or by simple evaporation to obtain the final high-purity cis,cis-muconic acid crystals.

  • Final Product: The resulting white crystalline solid should have a purity of >99.8%.[3][6]

Reactive Extraction Workflow

Reactive extraction is a promising alternative for the selective recovery of cis,cis-muconic acid. The diagram below illustrates the principle of reactive extraction and subsequent re-extraction (stripping).

G cluster_0 Extraction Step cluster_1 Stripping Step Aqueous_Phase Aqueous Phase (Fermentation Broth) ccMA + H₂O Complex_Formation Complex Formation (ccMA-Extractant) Aqueous_Phase->Complex_Formation Organic_Phase Organic Phase (Extractant + Solvent) Organic_Phase->Complex_Formation Loaded_Organic Loaded Organic Phase (ccMA-Extractant Complex) Complex_Formation->Loaded_Organic Phase Separation Complex_Dissociation Complex Dissociation Loaded_Organic->Complex_Dissociation Stripping_Phase Stripping Phase (e.g., High pH Buffer) Stripping_Phase->Complex_Dissociation Aqueous_Product Aqueous Product (Purified ccMA Salt) Complex_Dissociation->Aqueous_Product Phase Separation Recycled_Organic Recycled Organic Phase (Extractant) Complex_Dissociation->Recycled_Organic

Caption: Workflow of reactive extraction and stripping for ccMA recovery.

Conclusion

The selection of a separation technique for cis,cis-muconic acid depends on the desired purity, scale of operation, and economic feasibility. For laboratory-scale purification aimed at high purity, a multi-step process involving activated carbon treatment, precipitation, and a final ethanol recrystallization is highly effective.[3][13] For industrial-scale production, reactive extraction presents a promising avenue due to its high selectivity and potential for continuous operation, although further optimization is required.[5][11] The protocols and data presented here provide a solid foundation for researchers to develop and implement effective downstream processing strategies for this valuable bio-based chemical.

References

Application Notes and Protocols for the Catalytic Hydrogenation of cis,cis-Muconate to Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of cis,cis-muconate to adipic acid, a crucial step in the production of bio-based polymers like nylon-6,6. The information compiled herein is based on various scientific studies and is intended to guide researchers in setting up and conducting this chemical transformation efficiently and safely.

Introduction

Adipic acid is a vital commodity chemical, primarily used in the production of nylon-6,6. Traditionally derived from fossil fuels, there is a growing interest in producing adipic acid from renewable resources to reduce the carbon footprint of the chemical industry. One promising bio-based route involves the fermentation of sugars or lignin-derived aromatic compounds to produce cis,cis-muconic acid, which is then catalytically hydrogenated to adipic acid.[1][2][3][4] This process offers a sustainable alternative to conventional methods.[1][2]

The catalytic hydrogenation of muconic acid is typically carried out in a slurry reactor using a heterogeneous catalyst, most commonly a platinum group metal (PGM) supported on a high-surface-area material like activated carbon or silica.[3][5][6] The reaction proceeds through a two-step mechanism involving the formation of mono-unsaturated intermediates.[5][7][8] This document outlines the key parameters, catalysts, and procedures to achieve high yields and selectivity for adipic acid.

Catalysts and Reaction Conditions

A variety of catalysts have been investigated for the hydrogenation of muconic acid. The choice of catalyst and reaction conditions significantly impacts the conversion, selectivity, and overall efficiency of the process.

Data Presentation: Summary of Catalytic Performance

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventMuconic Acid Conversion (%)Adipic Acid Yield (%)Reference
5% Pt/CCarbon50-704Water100>95[7]
1% Pd/HHT-PFunctionalized Carbon Nanofibers703Water100~80[2]
1% Pd₈Ni₂/HHTCarbon Nanofibers702WaterNot specified80[1]
1% Pd₈Zn₂/HHTCarbon Nanofibers702WaterNot specified84[1]
1% Pd₈Zn₂/HHTCarbon Nanofibers704Water100 (after 15 min)90 (after 1.5 h)[1]
1% Pd₈Zn₂/HHTCarbon Nanofibers902Water100 (after 15 min)Not specified[1]
5% Pt/CCarbon604Water100Not specified[5][6]
1% Rh/ACActivated Carbon2424EthanolHighNot specified[3][9]
1% Pd/ACActivated Carbon2424EthanolHighNot specified[3]

HHT: High Heat-Treated

Experimental Protocols

The following protocols provide a general framework for the catalytic hydrogenation of this compound. It is important to note that specific parameters may need to be optimized based on the available equipment and the specific catalyst used.

Catalyst Pre-treatment (Example: 5% Pt/C)
  • Place the required amount of 5% Pt/C catalyst (e.g., 0.1 g) into a high-pressure autoclave reactor.[7]

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the reactor to a pressure of 6 bar.[7][10]

  • Heat the reactor to 200-260°C and maintain this temperature for 3 hours under a static hydrogen atmosphere to reduce the platinum species.[7][10]

  • After 3 hours, cool the reactor to room temperature. The catalyst is now ready for the hydrogenation reaction.

Hydrogenation of this compound
  • Preparation of the Reaction Mixture:

    • Prepare an aqueous solution of cis,cis-muconic acid or its salt (e.g., sodium muconate). The concentration can range from 0.04 M to 0.1 M.[1] Due to the higher solubility of the salt form, it is often preferred.[1] To prepare the sodium salt, a stoichiometric amount of sodium hydroxide is added to an aqueous solution of muconic acid.[6]

  • Reaction Setup:

    • Add the prepared muconate solution (e.g., 10-25 mL) to the autoclave containing the pre-treated catalyst.[1][7]

    • Seal the reactor and purge again with an inert gas before introducing hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 bar).[1][7]

    • Begin vigorous stirring (e.g., 800-1400 rpm) to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[1][7]

    • Heat the reactor to the desired temperature (e.g., 50-90°C).[1][7]

    • Maintain the reaction under these conditions for the desired duration (e.g., 1.5 to 3 hours).[1][5]

  • Sample Analysis and Product Recovery:

    • Periodically, or at the end of the reaction, cool the reactor and carefully vent the hydrogen.

    • Withdraw a liquid sample from the reaction mixture.

    • Filter the sample to remove the catalyst.

    • Analyze the sample using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection to determine the conversion of muconic acid and the yield of adipic acid and any intermediates.[1]

Mandatory Visualizations

Reaction Pathway

The hydrogenation of cis,cis-muconic acid to adipic acid is a sequential process.

ReactionPathway ccMA cis,cis-Muconic Acid ttMA trans,trans-Muconic Acid ccMA->ttMA Isomerization (in presence of catalyst) monoUnsaturated Mono-unsaturated Intermediates (e.g., trans-2-hexenedioic acid) ttMA->monoUnsaturated + H₂ AA Adipic Acid monoUnsaturated->AA + H₂

Caption: Reaction pathway for the hydrogenation of muconic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Pre-treatment (Reduction under H₂) reactor_loading Load Catalyst and Substrate into Autoclave catalyst_prep->reactor_loading substrate_prep Substrate Solution Preparation (this compound in Solvent) substrate_prep->reactor_loading hydrogenation Hydrogenation Reaction (Controlled T, P, Stirring) reactor_loading->hydrogenation sampling Sample Collection hydrogenation->sampling filtration Catalyst Filtration sampling->filtration analysis Product Analysis (e.g., HPLC) filtration->analysis

Caption: Experimental workflow for muconic acid hydrogenation.

References

Application Notes & Protocols: Enzymatic Conversion of cis,cis-Muconate Using Enoate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic acid is a crucial precursor for the production of polymers like Nylon-6,6 and is primarily manufactured from petroleum-based feedstocks.[1][2][3] A sustainable alternative involves the bio-based production of adipic acid from renewable resources, often proceeding through the intermediate cis,cis-muconic acid (cis,cis-MA).[1][4][5] The final and critical step in this bioconversion is the hydrogenation of unsaturated dicarboxylic acids to adipic acid.[1][2][3] Enoate reductases (ERs), particularly those from Clostridia and Bacillus species, have been identified as effective biocatalysts for this transformation.[1][6] These enzymes catalyze the hydrogenation of the carbon-carbon double bonds in cis,cis-muconate to produce adipic acid with high conversion rates and yields.[1][2][3] This document provides detailed protocols for whole-cell biotransformation of this compound, summarizes key quantitative data, and outlines the enzymatic pathway.

Enzymatic Reaction Pathway

Enoate reductases (ERs) catalyze the sequential hydrogenation of the two C=C double bonds in cis,cis-muconic acid to yield adipic acid. This reduction typically utilizes a reduced nicotinamide cofactor, such as NADH or NADPH, as the hydride donor. Some ERs may also exhibit cis-trans isomerase activity, leading to the formation of intermediates or by-products like trans,trans-muconic acid and 2-hexenedioic acid before complete saturation.[1]

G sub cis,cis-Muconic Acid inter Intermediates (e.g., 2-Hexenedioic Acid, trans,trans-Muconic Acid) sub->inter Hydrogenation & Isomerization prod Adipic Acid inter->prod Hydrogenation enz Enoate Reductase (e.g., ER-BC, ER-CA) enz->inter enz->prod cofactor_ox 2 NAD(P)+ enz->cofactor_ox cofactor 2 NAD(P)H cofactor->enz

Caption: Enzymatic hydrogenation of cis,cis-muconic acid to adipic acid by enoate reductase.

Quantitative Data Summary

The efficiency of the conversion of cis,cis-muconic acid to adipic acid varies significantly depending on the specific enoate reductase used. The following tables summarize the performance of different ERs expressed in E. coli through whole-cell biotransformation.

Table 1: Whole-Cell Biotransformation of Muconic Acid Isomers [1]

Enzyme ExpressedSubstrate (cis,cis-Muconic Acid, 0.7 mM)Incubation Time (h)Adipic Acid Yield (%)By-products Detected
ER-BC cis,cis-Muconic Acid2499None
ER-CA cis,cis-Muconic Acid2499None
ER-MT cis,cis-Muconic Acid2499None
ER-CK cis,cis-Muconic Acid24< 292-Hexenedioic acid, trans,trans-Muconic acid, 3-Hexenedioic acid-like compound
ER-CL cis,cis-Muconic Acid24< 292-Hexenedioic acid, trans,trans-Muconic acid, 3-Hexenedioic acid-like compound

Table 2: Adipic Acid Production in Engineered E. coli Strains [7]

Strain Engineering StrategyConditionAdipic Acid Titer (mg/L)
Engineered E. coli expressing CaERMicroaerobic5.8 ± 0.9
Co-culture system with T7 promoter for CaER expressionMicroaerobic18.3 ± 0.6
Co-culture with Vitreoscilla hemoglobin (VHb) introductionMicroaerobic27.6 ± 1.3

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of this compound

This protocol describes the use of engineered E. coli cells expressing an enoate reductase for the conversion of cis,cis-muconic acid to adipic acid.[1]

G start Start: Prepare E. coli expressing target Enoate Reductase culture 1. Culture Cells: Grow cells to mid-log phase (e.g., OD600 ≈ 0.6-0.8) start->culture induce 2. Induce Protein Expression: Add inducer (e.g., IPTG) and incubate to express ER culture->induce harvest 3. Harvest & Resuspend: Centrifuge cells and resuspend in reaction buffer induce->harvest react 4. Initiate Reaction: Add cis,cis-muconic acid (e.g., final conc. 0.7 mM) harvest->react incubate 5. Incubate: Incubate for 24 hours (e.g., 30°C, with shaking) react->incubate sample 6. Sample & Quench: Collect supernatant and stop reaction (e.g., acidification) incubate->sample analyze 7. Analyze Products: Use LC-MS or HPLC to quantify substrate and products sample->analyze end End: Data Analysis analyze->end

Caption: Workflow for whole-cell biotransformation of cis,cis-muconic acid.

Methodology:

  • Strain Preparation: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the desired enoate reductase.

  • Cultivation: Inoculate a single colony into an appropriate medium (e.g., LB broth with antibiotic) and grow overnight. Use this starter culture to inoculate the main culture volume and grow at 37°C with shaking to an OD₆₀₀ of 0.6–0.8.

  • Induction: Induce the expression of the enoate reductase by adding a suitable inducer (e.g., 0.1-1.0 mM IPTG) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-30°C).

  • Biotransformation: a. Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). b. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). c. Resuspend the cells in the reaction buffer to a desired cell density. d. Add cis,cis-muconic acid to a final concentration of 0.7 mM to start the reaction.[1] e. For oxygen-sensitive enzymes like CaER, conduct the reaction under microaerobic or anaerobic conditions.[6][7]

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 24 hours.[1]

  • Sampling and Analysis: a. Periodically collect aliquots from the reaction mixture. b. Centrifuge the aliquots to pellet the cells. c. Analyze the supernatant for the presence of muconic acid isomers, intermediates, and adipic acid using LC-MS or HPLC.[1][2]

Protocol 2: In Vitro Enoate Reductase Activity Assay

While some ERs show low in vitro activity towards muconic acid, this general spectrophotometric assay can be used to determine their activity against other reference substrates (e.g., 2-hexenedioic acid, trans-cinnamic acid) by monitoring NADH oxidation.[1]

Materials:

  • Purified Enoate Reductase

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 10 mM NADH solution

  • 50 mM substrate stock solution (e.g., 2-hexenedioic acid in buffer or a suitable solvent)

  • UV-Vis Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of 10 mM NADH solution (final concentration: 0.5 mM)

    • 50 µL of purified enzyme solution

  • Background Measurement: Mix the components and measure the background rate of NADH oxidation at 340 nm for 1-2 minutes.

  • Initiate Reaction: Add 50 µL of the 50 mM substrate stock solution (final concentration: 2.5 mM) to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

G prep 1. Prepare Reagents: Buffer, NADH, Substrate, Purified Enzyme mix 2. Prepare Reaction Mix: Combine Buffer, NADH, and Enzyme in a cuvette prep->mix bg 3. Measure Background: Monitor A340 before adding substrate mix->bg start 4. Start Reaction: Add substrate and mix rapidly bg->start monitor 5. Monitor Absorbance: Record decrease in A340 over time start->monitor calc 6. Calculate Activity: Use Beer-Lambert law to determine NADH consumption rate monitor->calc

Caption: General workflow for an in vitro enoate reductase spectrophotometric assay.

Key Considerations and Troubleshooting

  • Enzyme Selection: The choice of enoate reductase is critical. ERs from Clostridium acetobutylicum (CaER), ER-BC, and ER-CA demonstrate high yields for adipic acid production from this compound, whereas ER-CK and ER-CL result in lower yields and significant by-product formation.[1][7]

  • Oxygen Sensitivity: Many enoate reductases, particularly those from clostridial sources, are oxygen-sensitive due to their [4Fe-4S] clusters.[6][7] For these enzymes, experiments should be conducted under microaerobic or strictly anaerobic conditions to maintain activity.[7][8]

  • By-product Formation: The formation of isomers like trans,trans-muconic acid by enzymes such as ER-CK and ER-CL suggests an inherent cis-trans isomerase activity.[1] If the desired product is solely adipic acid, selecting an enzyme with high specificity like ER-BC or ER-CA is essential.

  • Substrate Affinity: Some enzymes may exhibit high whole-cell conversion efficiency but low detectable in vitro activity against a specific substrate, potentially due to low substrate affinity or transport limitations.[1] This highlights the importance of performing both in vivo and in vitro characterizations.

References

Application Notes and Protocols for the Free Radical Polymerization of Diethyl cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of diethyl cis,cis-muconate. This monomer, derivable from renewable resources, yields a polymer with a unique unsaturated backbone, offering significant potential for post-polymerization modification. This feature is of particular interest for the development of novel materials for drug delivery and other biomedical applications.

Introduction

Diethyl this compound is a six-carbon di-unsaturated dicarboxylic acid ester. Its polymerization has been explored under various conditions, including in solution, in bulk, and in the crystalline state. The resulting polymer, poly(diethyl muconate), possesses a backbone with repeating vinyl units, which can be chemically modified, offering a versatile platform for designing functional polymers. This characteristic is particularly relevant for drug development, where polymer-drug conjugates and functionalized nanoparticles are of great interest for targeted and controlled release applications.

While several isomers of diethyl muconate exist, this document focuses on the cis,cis isomer. It is important to note that the different isomers (cis,cis-, cis,trans-, and trans,trans-) have been reported to exhibit similar polymerization reactivities.

Polymerization Mechanisms and Microstructure

Free radical polymerization of diethyl muconate proceeds via the opening of the conjugated double bonds. The resulting polymer microstructure is a combination of trans-1,4, cis-1,4, and 1,2-addition products. The relative proportions of these structures are influenced by the polymerization temperature.[1]

Table 1: Influence of Polymerization Temperature on Poly(diethyl muconate) Microstructure[1]
Polymerization Temperature (°C)trans-1,4 Structure (%)cis-1,4 Structure (%)1,2-Structure (%)
12084-916-132-4

Experimental Protocols

The following are detailed protocols for the free radical polymerization of diethyl this compound in both solution and bulk phases.

Solution Polymerization

Solution polymerization offers good control over the reaction and heat dissipation. However, it may result in lower molecular weight polymers compared to bulk polymerization.[1]

Materials:

  • Diethyl this compound (monomer)

  • Anisole (solvent)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

Protocol:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve diethyl this compound in anisole to achieve the desired concentration (e.g., 2 mol·L⁻¹).

  • Initiator Addition: Add the radical initiator (e.g., AIBN) to the solution. The initiator concentration will influence the molecular weight of the resulting polymer; a typical starting point is 1 mol% relative to the monomer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, bubble inert gas (N₂ or Ar) through the solution for 30-60 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN). Allow the reaction to proceed for the desired time (e.g., 24-48 hours). Longer reaction times generally lead to higher monomer conversion.

  • Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer, initiator fragments, and solvent.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Bulk Polymerization

Bulk polymerization is performed without a solvent, which can lead to higher molecular weight polymers and avoids the need for solvent removal.[1] However, heat dissipation can be challenging.

Materials:

  • Diethyl this compound (monomer)

  • Radical initiator (e.g., Di-tert-butyl peroxide for higher temperatures)

  • Glass ampoule or heavy-walled reaction tube

  • Nitrogen or Argon source for inert atmosphere

  • Oven or heating block with precise temperature control

  • Methanol (for precipitation and washing)

  • Dichloromethane or other suitable solvent for dissolution

Protocol:

  • Monomer and Initiator Preparation: In a glass ampoule, add the desired amount of diethyl this compound and the radical initiator (e.g., 0.5-1 mol% relative to the monomer).

  • Degassing: Degas the mixture using several freeze-pump-thaw cycles.

  • Sealing: Seal the ampoule under vacuum or an inert atmosphere.

  • Polymerization: Place the sealed ampoule in a preheated oven or heating block at the desired temperature (e.g., 120°C). The polymerization time can vary from several hours to a couple of days.

  • Polymer Isolation: After the polymerization time, carefully remove the ampoule from the heat and allow it to cool to room temperature. Break the ampoule and remove the solid polymer.

  • Purification: Dissolve the polymer in a suitable solvent, such as dichloromethane. Precipitate the polymer in a large excess of methanol.

  • Washing and Drying: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

Quantitative Data and Characterization

The following table summarizes representative data from the free radical polymerization of diethyl muconate under various conditions.

Table 2: Polymerization Conditions and Resulting Polymer Properties
EntryInitiatorTemperature (°C)Time (h)Monomer Conversion (%)Mn (g·mol⁻¹)
1AIBN7024185.9 x 10⁴
2VA-08611048689.9 x 10⁴
3VA-08613048866.9 x 10⁴
4DTBPO13048907.3 x 10⁴
5Bulk120-High> 10⁵

Data for entries 1-4 are for diethyl muconate (isomer not specified but likely trans,trans) in solution. Entry 5 is for bulk polymerization of diethyl muconate isomers.

Application Notes for Drug Development Professionals

The unsaturated backbone of poly(diethyl muconate) is a key feature that makes it a promising material for drug delivery applications. The double bonds can be functionalized post-polymerization to attach therapeutic agents, targeting moieties, or imaging agents.

Potential Advantages and Applications:

  • Drug Conjugation: The double bonds in the polymer backbone can be modified through various chemical reactions (e.g., epoxidation, dihydroxylation, thiol-ene click chemistry) to introduce functional groups for covalent attachment of drugs. This can lead to the development of polymer-drug conjugates with controlled loading and release profiles.

  • Biodegradability: The ester groups in the side chains and the potential for oxidative cleavage of the backbone double bonds may impart biodegradability to the polymer, which is a crucial property for in vivo applications.

  • Tunable Properties: The ability to modify the polymer backbone allows for the tuning of its physicochemical properties, such as hydrophilicity, solubility, and thermal properties, to suit specific drug delivery requirements.

  • Cross-linking: The residual double bonds can be used for cross-linking to form hydrogels or nanoparticles, which can encapsulate and protect therapeutic agents.

Visualizations

Experimental Workflow for Solution Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve Monomer & Initiator in Solvent degas Degas Mixture (Freeze-Pump-Thaw) dissolve->degas heat Heat to Reaction Temperature (e.g., 70-130°C) degas->heat Start Reaction polymerize Maintain Temperature for a Set Time (e.g., 24-48h) heat->polymerize precipitate Precipitate in Non-Solvent (e.g., Methanol) polymerize->precipitate Isolate Product filtrate Filter and Wash Polymer precipitate->filtrate dry Dry Under Vacuum filtrate->dry characterization Characterize Polymer (NMR, GPC, DSC, TGA) dry->characterization Final Product

Caption: Workflow for solution-based free radical polymerization.

Mechanism of Free Radical Polymerization of Diethyl this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical Radical (R•) initiator->radical Heat/Light monomer Diethyl this compound radical->monomer Adds to Monomer radical->monomer growing_chain Growing Polymer Chain (P•) growing_chain->monomer Chain Growth growing_chain->monomer two_chains Two Growing Chains (P• + P'•) dead_polymer Inactive Polymer two_chains->dead_polymer Combination or Disproportionation two_chains->dead_polymer

Caption: Key steps in free radical polymerization.

References

Application Notes and Protocols for the Synthesis of Bio-Based Polymers from Muconic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bio-based polymers derived from muconic acid, a versatile platform chemical obtainable from renewable resources. The unique conjugated double-bond system of muconic acid and its derivatives allows for the creation of a diverse range of polymers with tunable properties, making them promising candidates for various applications, including in the biomedical field.

Overview of Polymerization Strategies

Muconic acid and its esters can be polymerized through several methods to yield polyesters, polyamides, and other polymers. The primary strategies covered in these notes are:

  • Condensation Polymerization: For the synthesis of polyesters and polyamides.

  • Free-Radical Polymerization: Primarily for the polymerization of muconate esters to create polymers analogous to polyacrylates.

  • Enzymatic Polymerization: An environmentally friendly approach for polyester synthesis.

Synthesis of Muconate Monomers

A common precursor for many polymerization reactions is a diester derivative of muconic acid, such as dimethyl muconate. The trans,trans-isomer is often favored due to its higher reactivity.

Protocol: Synthesis and Isomerization of Dimethyl Muconate[1]

This protocol describes the synthesis of a racemic mixture of dimethyl muconate from cis,cis-muconic acid (ccMA) and its subsequent isomerization to trans,trans-dimethyl muconate (ttMUC).

Materials:

  • cis,cis-Muconic acid (ccMA)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Carbonate (Na₂CO₃) aqueous solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Iodine (I₂)

Procedure:

  • Esterification: Suspend ccMA (5.0 g, 35.2 mmol) in MeOH (150 mL) with a catalytic amount of concentrated H₂SO₄ (0.3 mL).

  • Reflux the mixture for 18 hours.

  • Cool the mixture and concentrate it under vacuum.

  • Dissolve the residue in EtOAc.

  • Extract the organic phase with a saturated Na₂CO₃ aqueous solution, followed by a brine wash.

  • Dry the separated organic phase over Na₂SO₄, filter, and concentrate to obtain a racemic mixture of dimethyl muconates.

  • Isomerization: Heat a mixture of the racemic dimethyl muconate (4.50 g), MeOH (125 mL), and a catalytic amount of I₂ to reflux for 64 hours.

  • Cool the reaction mixture in an ice bath to precipitate the trans,trans-dimethyl muconate (ttMUC).

  • Filter the precipitates, wash with cold methanol, and dry under vacuum.

  • Confirm the chemical structure of the ttMUC using ¹H NMR analysis.

Condensation Polymerization

Condensation polymerization of muconic acid or its diesters with diols or diamines yields polyesters and polyamides, respectively. The unsaturation in the muconic acid backbone can be retained, offering opportunities for post-polymerization modification.

Synthesis of Unsaturated Polyesters

Unsaturated polyesters can be synthesized via condensation polymerization of muconic acid or its derivatives with various diols.[1][2] The properties of the resulting polyesters, such as glass transition temperature and melting point, can be tuned by varying the diol comonomer.

Table 1: Thermal Properties of Muconic Acid-Based Copolyesters

Copolymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(butylene succinate-co-12.8% muconate)-25105
Poly(butylene succinate-co-25% muconate)-1595
Poly(butylene succinate-co-50% muconate)575

Data extracted from studies on poly(butylene succinate-co-muconate) synthesis.[1]

Protocol: Synthesis of Sulfonated Polyamides[4][5]

This protocol outlines the synthesis of sulfonated polyamides, which have potential applications as proton-exchange membranes.

Materials:

  • Muconic acid

  • 4,4′-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (HFDA)

  • 2,5-diaminobenzenesulfonic acid (DABS) or 4,4′-diamino-2,2′-stilbenedisulfonic acid (DASDA)

  • 1-methyl-2-pyrrolidinone (NMP)

  • Calcium chloride (CaCl₂)

  • Pyridine

  • Triphenylphosphite (TPP)

  • Methanol

Procedure:

  • In a 50 mL 3-neck flask equipped with a mechanical stirrer under a dry nitrogen atmosphere, add an equimolar mixture of muconic acid and the desired diamine(s) (HFDA and DABS/DASDA).

  • Add NMP (2 mL) and 15 wt% CaCl₂ and stir for 5 minutes.

  • Add pyridine (0.41 mL) and TPP (0.41 mL) and continue stirring until a fully incorporated mixture is achieved.

  • Heat the mixture at 110 °C for 12 hours with constant stirring.

  • Cool the reaction mixture to room temperature and precipitate the polymer into methanol.

  • Wash the polymer repeatedly with hot water for purification.

  • Dry the final polymer at 100 °C in a vacuum oven for 24 hours.

Diagram 1: Synthesis of Sulfonated Polyamides

G Monomers Muconic Acid + Diamine(s) (HFDA + DABS/DASDA) Reaction_Vessel 3-Neck Flask (NMP, CaCl2, Pyridine, TPP) Monomers->Reaction_Vessel 1. Add Polycondensation Polycondensation 110 °C, 12 h Reaction_Vessel->Polycondensation 2. Heat Precipitation Precipitation in Methanol Polycondensation->Precipitation 3. Cool & Precipitate Purification Washing with Hot Water Precipitation->Purification 4. Purify Drying Drying 100 °C, Vacuum Purification->Drying 5. Dry Polyamide Sulfonated Polyamide Drying->Polyamide

Caption: Workflow for the synthesis of sulfonated polyamides.

Free-Radical Polymerization of Muconate Esters

Dialkyl muconates can undergo free-radical polymerization to produce high molecular weight polymers that are analogous to polyacrylates.[3][4] This method allows for the synthesis of polymers with a range of properties depending on the alkyl ester group.

Protocol: Solution Free-Radical Polymerization of Diethyl Muconate (DEM)[7]

Materials:

  • Diethyl muconate (DEM)

  • Anisole (solvent)

  • Di-tert-butyl peroxide (DTBPO) (initiator)

Procedure:

  • Prepare a stock solution of the initiator by dissolving 46 µL of DTBPO in 10 mL of anisole.

  • In a reaction flask, dissolve DEM in anisole to achieve a desired monomer concentration (e.g., 2 mol·L⁻¹).

  • Add the initiator stock solution to the reaction mixture (e.g., to achieve a concentration of 0.5 x 10⁻³ mol·L⁻¹).

  • De-gas the solution by purging with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a set duration (e.g., 48 hours).

  • Cool the reaction and precipitate the polymer in a non-solvent like cold methanol.

  • Collect and dry the polymer.

Table 2: Properties of Polymuconates from Free-Radical Polymerization

MonomerPolymerization ConditionsMn (g·mol⁻¹)Glass Transition Temperature (Tg) (°C)
Diethyl Muconate (DEM)120 °C, 48 h, DTBPO> 100,00035
Dibutyl Muconate (DBM)120 °C, 48 h, DTBPO> 100,000-5
Di(2-ethylhexyl) Muconate (DEHM)120 °C, 24 h, DTBPO> 100,000-40

Data is indicative and based on optimized solution polymerization results.[3][4]

Diagram 2: Free-Radical Polymerization of Dialkyl Muconates

G cluster_monomer Monomer Preparation cluster_reaction Polymerization cluster_product Product Monomer Dialkyl Muconate Solution Solution in Anisole Monomer->Solution Initiator Radical Initiator (e.g., DTBPO) Initiator->Solution Polymerization Heat (e.g., 120 °C) Solution->Polymerization Polymer Polymuconate Polymerization->Polymer

Caption: General workflow for free-radical polymerization.

Enzymatic Polymerization of Muconate Diesters

Enzymatic polymerization offers a green and mild alternative to traditional methods for synthesizing polyesters from muconic acid derivatives.[5][6][7][8][9] This approach can lead to well-defined unsaturated polyesters with minimal side reactions.[5][6]

Protocol: Enzymatic Polycondensation of trans,trans-Dimethyl Muconate (ttMUC)[1]

Materials:

  • trans,trans-Dimethyl muconate (ttMUC)

  • Diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Molecular sieves

  • Diphenyl ether (solvent)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • In a reaction vessel, combine ttMUC, the diol, immobilized CALB, and molecular sieves in diphenyl ether.

  • Conduct the reaction under reduced pressure (150 mbar).

  • Maintain the reaction at 80 °C for the first 24 hours.

  • Increase the temperature to 95 °C for the next 24 hours.

  • Finally, increase the temperature to 110 °C for the last 24 hours.

  • After the polymerization, cool the reaction and dissolve the product in CHCl₃.

  • Filter out the enzyme and molecular sieves.

  • Concentrate the mixture.

  • Precipitate the crude product in an excess of cold MeOH.

  • Separate the polymer by centrifugation and decantation.

  • Dry the resulting polymer under vacuum at room temperature.

Table 3: Thermal Properties of Enzymatically Synthesized Polyesters

MonomersTm (°C)Thermal Stability (Td,max) (°C)
TBHM + 1,12-dodecanediol74~400

TBHM: trans,β-dimethyl hydromuconate. Data shows high thermal stability.[5]

Applications in Drug Development and Biomedical Fields

While research is ongoing, the unique properties of muconic acid-based polymers make them attractive for biomedical applications. The presence of double bonds in the polymer backbone allows for further functionalization, which can be exploited for drug conjugation or the attachment of targeting ligands. The biodegradability of some polyester derivatives is also a key advantage.

Potential Applications:

  • Drug Delivery: The tunable degradation rates and potential for functionalization make these polymers suitable for creating controlled-release drug delivery systems.

  • Tissue Engineering: Biocompatible and biodegradable scaffolds can be fabricated for tissue regeneration.

  • Biocompatible Coatings: The polymers can be used to coat medical devices to improve their biocompatibility.[10]

Further research into the biocompatibility and in vivo degradation of muconic acid-based polymers is necessary to fully realize their potential in the pharmaceutical and biomedical industries. The ability to tailor properties such as hydrophobicity and crystallinity by monomer selection and polymerization method provides a powerful tool for designing materials for specific drug delivery challenges.[11]

References

Application Notes and Protocols for cis,cis-Muconate Production in Engineered Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of cis,cis-muconate, a valuable platform chemical, using metabolically engineered Pseudomonas putida. This document covers the fundamental metabolic pathways, genetic engineering strategies, experimental procedures for cultivation and product analysis, and quantitative production data from various engineered strains.

Introduction

Pseudomonas putida, a versatile and robust soil bacterium, has emerged as a promising chassis for the bioproduction of valuable chemicals due to its diverse metabolism and tolerance to industrial stresses.[1] One such chemical is cis,cis-muconic acid (hereafter referred to as muconate), a dicarboxylic acid with broad applications in the synthesis of polymers, resins, and pharmaceuticals.

This document outlines the key strategies for engineering P. putida to convert a range of substrates, from aromatic compounds derived from lignin to simple sugars, into muconate. The core principle involves redirecting the natural aromatic catabolism pathways to accumulate this intermediate.

Metabolic Pathway for Muconate Production

P. putida naturally utilizes aromatic compounds through the β-ketoadipate pathway. This pathway funnels various aromatic substrates into central metabolism. The key to muconate production lies in blocking the pathway immediately downstream of its formation.

The primary metabolic route involves the conversion of catechol to this compound, catalyzed by the enzyme catechol 1,2-dioxygenase (CatA).[2] To accumulate muconate, the subsequent enzymatic steps, catalyzed by CatB (this compound-lactonizing enzyme) and CatC (muconolactone isomerase), are typically knocked out.[2]

Metabolic_Pathway cluster_aromatics Aromatic Substrates cluster_pathway Engineered Pathway in P. putida Guaiacol Guaiacol Catechol Catechol Guaiacol->Catechol Heterologous Cyp450/Fd Reductase Guaiacol->Catechol Benzoate Benzoate Benzoate->Catechol benABCD Benzoate->Catechol Biphenyl Biphenyl/Naphthalene Biphenyl->Catechol bph/nah genes Biphenyl->Catechol Glucose Glucose/Xylose Glucose->Catechol Shikimate Pathway (multi-step engineering) Glucose->Catechol Muconate This compound Catechol->Muconate catA (Catechol 1,2-dioxygenase) Catechol->Muconate Blocked Further Metabolism Blocked Muconate->Blocked ΔcatB, ΔcatC Muconate->Blocked

Caption: Engineered metabolic pathway for this compound production in P. putida.

Quantitative Data Presentation

The following tables summarize the production metrics for this compound from various engineered P. putida strains and substrates as reported in the literature.

Table 1: Muconate Production from Aromatic Compounds

StrainSubstrate(s)Titer (g/L)Molar Yield (%)Productivity (g/L/h)Reference
P. putida KT2440 (engineered)Guaiacol3.196Not Reported[3]
P. putida KT2440-JD1Benzoate18.5~100~0.24[3][4]
P. putida B6-2ΔcatBΔsalCBiphenyl~0.52 (3.7 mM)~100Not Reported[5]
P. putida B6-2ΔcatBΔsalCBenzoate/SalicylateHigher concentration achievedNot ReportedNot Reported[6]
MPDSΔsalC(pUCP18k-catA)Naphthalene~0.77 (5.4 mM)Not ReportedNot Reported[5]
Engineered B6-2 & MPDS consortiumBiphenyl & NaphthaleneNot Reported85.2Not Reported[6]

Table 2: Muconate Production from Sugars

StrainSubstrate(s)Titer (g/L)Molar Yield (%)Productivity (g/L/h)Reference
Engineered P. putida KT2440 (gcd deletion)Glucose7380.07[7]
Evolved P. putida KT2440 (gcd, hexR, gntZ, gacS deletions)Glucose22.035.60.21[7]
Engineered P. putida KT2440Glucose & Xylose33.7460.18[8][9]

Experimental Protocols

Strain Engineering Workflow

The general workflow for engineering P. putida for muconate production involves markerless gene deletion and heterologous gene integration.

Experimental_Workflow cluster_workflow Strain Engineering Workflow Start Select P. putida wild-type strain (e.g., KT2440) Construct_Vector Construct Deletion Vector (e.g., for ΔcatB) with homologous arms Start->Construct_Vector Transform Transform P. putida (Electroporation) Construct_Vector->Transform Homologous_Recombination1 First Homologous Recombination (Single Crossover) Transform->Homologous_Recombination1 Counter_Selection Counter-selection for Second Recombination (e.g., sacB) Homologous_Recombination1->Counter_Selection Verify_Deletion Verify Gene Deletion (PCR, Sequencing) Counter_Selection->Verify_Deletion Integration Integrate Heterologous Genes (if needed, e.g., via Tn7 transposon) Verify_Deletion->Integration Repeat for other deletions (e.g., ΔcatC) Final_Strain Final Engineered Strain Verify_Deletion->Final_Strain If no integration is needed Integration->Final_Strain

Caption: General workflow for genetic engineering of P. putida.

Protocol for Markerless Gene Deletion

This protocol is based on homologous recombination using a suicide vector with a counter-selectable marker (e.g., sacB).

  • Construct Deletion Vector:

    • Amplify ~500-1000 bp regions upstream and downstream of the target gene (e.g., catB) from P. putida genomic DNA via PCR.

    • Clone these "homology arms" into a suicide plasmid vector containing a counter-selectable marker like sacB and an antibiotic resistance gene.

  • Transformation:

    • Prepare electrocompetent P. putida cells. Grow cells to mid-log phase (OD600 ≈ 0.5), wash twice with sterile, ice-cold 300 mM sucrose solution.

    • Electroporate the constructed plasmid into the competent cells.[10]

  • First Recombination (Integration):

    • Plate the transformed cells on LB agar containing the appropriate antibiotic to select for single-crossover integration events.

  • Second Recombination (Excision):

    • Inoculate colonies from the first selection into LB medium without antibiotics and grow overnight.

    • Plate serial dilutions onto LB agar containing 10% (w/v) sucrose. The sacB gene product is toxic in the presence of sucrose, so only cells that have excised the plasmid via a second recombination event will survive.

  • Verification:

    • Screen surviving colonies via colony PCR using primers flanking the target gene to confirm deletion. Successful deletion will result in a smaller PCR product than the wild-type.

    • Confirm the deletion by Sanger sequencing.

Protocol for Shake-Flask Cultivation
  • Media Preparation:

    • Prepare M9 minimal medium supplemented with a carbon source. For sugar-based production, use glucose (e.g., 30 mM) and/or xylose (e.g., 15 mM).[9] For aromatic-based production, use a suitable growth substrate (e.g., glucose or citrate) and the aromatic precursor (e.g., 5 mM benzoate).

    • Add appropriate antibiotics (e.g., 50 µg/mL kanamycin) if the strain carries a plasmid.[11]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered P. putida strain into 5 mL of LB medium and grow overnight at 30°C with shaking (e.g., 250 rpm).

  • Production Culture:

    • Inoculate 50 mL of M9 production medium in a 250 mL baffled shake flask with the overnight culture to a starting OD600 of ~0.1.

    • Incubate at 30°C with vigorous shaking (250 rpm).

    • Collect samples periodically to measure cell density (OD600) and for HPLC analysis of substrates and products.

Protocol for Fed-Batch Fermentation

For higher titers, a fed-batch fermentation strategy is often employed.

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined mineral salt medium.

    • Calibrate pH and dissolved oxygen (DO) probes. Maintain pH at 7.0 using automated addition of a base (e.g., NH4OH) and DO above 30% by controlling agitation and aeration.

  • Batch Phase:

    • Inoculate the bioreactor with an overnight seed culture.

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted, often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate a feeding strategy to supply a concentrated solution of the carbon source (e.g., glucose) and the aromatic substrate (if applicable).

    • A DO-stat feeding method can be used, where the feed is added in response to a rise in DO, indicating carbon limitation.[4]

  • Sampling and Analysis:

    • Collect samples at regular intervals to monitor cell growth, substrate consumption, and muconate accumulation using OD measurements and HPLC.

Analytical Method: HPLC for Muconate Quantification
  • Sample Preparation:

    • Centrifuge 1 mL of culture broth at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A suitable reverse-phase C18 column.

    • Mobile Phase: Isocratic elution with an acidic aqueous solution (e.g., 5 mM H2SO4).

    • Flow Rate: 0.6 mL/min.

    • Detection: UV detector at 260 nm.

  • Quantification:

    • Prepare a standard curve using analytical grade cis,cis-muconic acid.

    • Calculate the concentration in the samples by comparing peak areas to the standard curve.

Concluding Remarks

The protocols and data presented herein demonstrate that engineered Pseudomonas putida is a highly effective platform for producing this compound from a variety of renewable feedstocks. Key engineering strategies involve deleting the catB and catC genes to block muconate degradation and optimizing pathways to enhance the flux from central carbon metabolism or specific aromatic compounds. By applying these detailed methodologies, researchers can achieve high titers and yields, paving the way for the industrial-scale bio-production of this versatile platform chemical.

References

Application Notes and Protocols for High-Titer cis,cis-Muconate Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconic acid (CCM) is a valuable platform chemical and a precursor for the synthesis of various polymers and pharmaceuticals, including adipic acid, a key component of nylon. Microbial production of CCM through fermentation offers a sustainable alternative to traditional chemical synthesis. This document provides detailed application notes and protocols for a high-titer fed-batch fermentation strategy for CCM production using engineered Saccharomyces cerevisiae. The protocols are based on established research demonstrating robust and scalable production.[1][2]

Introduction

The de novo biosynthesis of cis,cis-muconic acid from renewable feedstocks like glucose has been successfully demonstrated in metabolically engineered microorganisms such as Saccharomyces cerevisiae.[1][2] The production pathway leverages the native shikimate pathway, diverting intermediates towards CCM through the introduction of heterologous enzymes. Fed-batch fermentation is a critical strategy to achieve high cell densities and product titers by carefully controlling the substrate feed, thereby avoiding the formation of inhibitory byproducts and overcoming substrate inhibition. This note details a glucose-limiting fed-batch strategy that has proven effective in reaching high CCM titers.[2]

Data Presentation

Table 1: Performance Metrics of Engineered S. cerevisiae Strains in Fed-Batch Fermentation
StrainFermenter Scale (L)Fermentation Time (h)Max Titer (g/L)Overall Yield (mg/g glucose)Volumetric Productivity (g/L/h)Final Biomass (g/L DCW)Reference
ST8943214920.866.20.1469[2]
ST102092117.822.576.70.1951[2]
ST1020910101.2520.81000.2153.2[2]
ST102095093.7515.281.30.1640.5[2]

Signaling Pathway

The production of cis,cis-muconate in engineered Saccharomyces cerevisiae begins with glucose and proceeds through the central carbon metabolism and the shikimate pathway. Key metabolic steps are outlined in the diagram below.

cis_cis_Muconate_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP Phosphoenolpyruvate (PEP) G6P->PEP E4P Erythrose-4-P (E4P) G6P->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP DAHP synthase (native/engineered) E4P->DAHP DAHP synthase (native/engineered) DHS 3-Dehydroshikimate (3-DHS) DAHP->DHS Shikimate Pathway (native enzymes) AroZ PaAroZ (DHS dehydratase) DHS->AroZ PCA Protocatechuic Acid (PCA) AroY KpAroY (PCA decarboxylase) PCA->AroY Catechol Catechol CatA CaCatA (Catechol 1,2-dioxygenase) Catechol->CatA CCM cis,cis-Muconic Acid (CCM) AroZ->PCA AroY->Catechol CatA->CCM Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation Process cluster_analysis Analysis Media_Prep Media and Feed Preparation Bioreactor_Setup Bioreactor Sterilization & Setup Media_Prep->Bioreactor_Setup Inoculum_Prep Inoculum Pre-culture Inoculation Inoculation Inoculum_Prep->Inoculation Bioreactor_Setup->Inoculation Batch_Phase Batch Phase (Initial Glucose Consumption) Inoculation->Batch_Phase Feed_Start Initiate Glucose Feed (DO Spike Trigger) Batch_Phase->Feed_Start Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding) Feed_Start->Fed_Batch_Phase Monitoring Process Monitoring (pH, DO, Temp, Glucose) Fed_Batch_Phase->Monitoring Harvest Harvest Fed_Batch_Phase->Harvest Sampling Regular Sampling Fed_Batch_Phase->Sampling Monitoring->Fed_Batch_Phase Analysis OD600 & HPLC Analysis (CCM, Glucose) Sampling->Analysis Analysis->Fed_Batch_Phase Feedback for Process Control

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation for cis,cis-Muconate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fermentation media for the production of cis,cis-muconate (CCM).

Frequently Asked Questions (FAQs)

Q1: What are the most critical components of a fermentation medium for high-yield this compound production?

A1: The most critical components are the carbon source, nitrogen source, and phosphate levels. The choice of microbial host (e.g., E. coli, S. cerevisiae, Pseudomonas sp.) will dictate the specifics, but generally, a high concentration of a readily metabolizable carbon source like glucose is a primary requirement.[1][2][3] The nitrogen source, such as ammonium sulfate or yeast extract, is crucial for cell growth and enzyme production.[4][5] Phosphate is not only essential for growth but can also influence product titers.[6]

Q2: My this compound yield is low. What are the first troubleshooting steps I should take regarding the medium composition?

A2: Start by evaluating your carbon-to-nitrogen ratio. An imbalance can lead to suboptimal growth or divert metabolic flux away from the CCM production pathway. Next, verify the phosphate concentration in your medium, as insufficient levels can be a limiting factor.[6] Also, consider potential inhibitory effects of the initial substrate or byproducts. For instance, when using aromatic compounds like benzoate as a precursor, high initial concentrations can be toxic to the cells.[4]

Q3: Can the choice of carbon source significantly impact the final titer of this compound?

A3: Absolutely. While glucose is a common and effective carbon source for de novo CCM production in engineered microbes like E. coli and S. cerevisiae[1][7], other substrates can also be used. Some microorganisms, like Pseudomonas putida, can utilize aromatic compounds such as benzoate, toluene, or lignin-derived monomers as a direct feedstock for CCM production via the β-ketoadipate pathway.[3][8][9] The choice of carbon source will depend on your specific strain and the metabolic pathway being exploited.

Q4: How important is the pH of the fermentation medium, and how does it relate to this compound stability?

A4: The pH is a critical parameter to control during fermentation for several reasons. Most production strains have an optimal pH range for growth and enzymatic activity. For instance, S. cerevisiae can tolerate and produce CCM at low pH values, which can be advantageous for downstream processing as CCM is more stable and less prone to isomerization under acidic conditions.[10][11] Conversely, under alkaline conditions, this compound is deprotonated to the muconate dianion, which is stable and does not readily isomerize.[11] Maintaining a constant pH, for example at 6.0, can be beneficial for CCM production in yeast.[7]

Q5: Are trace metals and vitamins necessary for optimizing this compound production?

A5: Yes, trace metals and vitamins can be crucial. Many enzymes in the biosynthetic pathways for CCM require metal cofactors. For example, some dioxygenases are iron-dependent. While rich medium components like yeast extract can often supply sufficient vitamins and trace elements[6], for defined minimal media, supplementation with a trace metal solution is often necessary to achieve high titers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Biomass and Low CCM Titer Suboptimal concentration of essential nutrients (carbon, nitrogen, phosphate).Systematically vary the concentrations of the carbon source (e.g., glucose), nitrogen source (e.g., (NH₄)₂SO₄, yeast extract), and phosphate (e.g., KH₂PO₄) to find the optimal ratio for your strain.[4][6]
Good Biomass, but Low CCM Titer Metabolic flux is directed towards biomass production or other byproducts instead of CCM.- Increase the carbon-to-nitrogen ratio to favor product formation over cell growth. - Investigate the effect of different nitrogen sources; for example, complex sources like peptone or yeast extract might enhance productivity.[5] - Ensure key enzymes in the CCM pathway are not inhibited by components in the medium.
Accumulation of Precursor (e.g., Protocatechuic Acid - PCA) A bottleneck exists in the downstream enzymatic steps of the CCM biosynthetic pathway.- Overexpress the gene encoding the enzyme responsible for the conversion of the precursor (e.g., PCA decarboxylase).[6][12] - Check for potential cofactor limitations for the specific enzyme.
Product Degradation or Isomerization The pH of the medium is not optimal for CCM stability.- Control the pH of the fermentation broth. For S. cerevisiae, maintaining a slightly acidic pH (e.g., 6.0) can be beneficial.[7] - For other microbes, ensure the pH does not become too acidic during the fermentation, which can favor lactonization.[11]
Inconsistent Results Between Batches Variability in the composition of complex media components.- If using complex media (e.g., yeast extract, peptone), consider switching to a defined mineral medium for better reproducibility.[12] - If a defined medium is already in use, double-check the preparation protocol and the quality of the individual components.

Quantitative Data Summary

Table 1: Comparison of Optimized Media for this compound Production in Different Microorganisms.

Microorganism Key Medium Components Achieved Titer (g/L) Reference
Pseudomonas sp. 116712 g/L Sodium Benzoate, 2.5 g/L Sodium Succinate, 0.7932 g/L (NH₄)₂SO₄, 1.5612 g/L K₂HPO₄·3H₂O, 1.2 g/L MgSO₄·7H₂O, 0.4 g/L Yeast Extract, 0.08 g/L FeCl₃·6H₂O, 0.08 g/L EDTA7.18[4]
Saccharomyces cerevisiaeFed-batch with glucose feed (200 g/L), 15 g/L KH₂PO₄, 8 g/L MgSO₄, 10 g/L (NH₄)₂SO₄, 0.4 g/L CaCl₂, and trace metals.20.8[7][13]
Escherichia coliFed-batch fermentation with glucose.59.2[2][3]
Corynebacterium glutamicumFed-batch with catechol feed.85[2]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Key Medium Component

This protocol describes a method to determine the optimal concentration of a single medium component, such as the nitrogen source.

  • Prepare a series of flasks with your basal fermentation medium. The basal medium should contain all standard components except for the one being optimized.

  • Create a concentration gradient of the target component. For example, to optimize the (NH₄)₂SO₄ concentration, prepare flasks with concentrations ranging from 0.5 g/L to 5.0 g/L, with increments of 0.5 g/L.

  • Inoculate all flasks with the same amount of a standardized inoculum of your production strain.

  • Incubate the flasks under your standard fermentation conditions (temperature, agitation, etc.).

  • Take samples at regular intervals to measure cell density (e.g., OD₆₀₀) and the concentration of this compound using a suitable analytical method like HPLC.

  • Plot the final this compound titer against the concentration of the medium component to identify the optimal concentration.

Protocol 2: Statistical Optimization using Response Surface Methodology (RSM)

For optimizing multiple interacting factors, a statistical approach like a Box-Behnken or Central Composite Design is more efficient than OFAT.

  • Identify the critical medium components to be optimized (e.g., glucose concentration, yeast extract concentration, and K₂HPO₄ concentration) based on preliminary experiments or literature.

  • Define the experimental range (low, medium, and high levels) for each factor.

  • Use statistical software to generate the experimental design matrix. This will specify the different combinations of factor levels to be tested.

  • Perform the fermentation experiments for each condition outlined in the design matrix.

  • Measure the response , which is the final this compound titer for each experiment.

  • Analyze the data using the statistical software to fit a model that describes the relationship between the factors and the response. This will allow you to determine the optimal concentrations of the components for maximizing this compound production.

Visualizations

De_Novo_CCM_Biosynthesis_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHS 3-Dehydroshikimate (3-DHS) DAHP->DHS Shikimate Pathway PCA Protocatechuic Acid (PCA) DHS->PCA DHS Dehydratase Catechol Catechol PCA->Catechol PCA Decarboxylase CCM cis,cis-Muconic Acid Catechol->CCM Catechol 1,2-Dioxygenase

Caption: De Novo Biosynthesis of cis,cis-Muconic Acid from Central Metabolism.

Troubleshooting_Workflow Start Low this compound Titer CheckBiomass Check Biomass Production Start->CheckBiomass LowBiomass Low Biomass CheckBiomass->LowBiomass Low GoodBiomass Good Biomass CheckBiomass->GoodBiomass Good OptimizeNutrients Optimize C/N/P Ratio LowBiomass->OptimizeNutrients CheckPrecursor Check for Precursor Accumulation GoodBiomass->CheckPrecursor NoPrecursor No Precursor Accumulation CheckPrecursor->NoPrecursor No PrecursorAccumulation Precursor Accumulation CheckPrecursor->PrecursorAccumulation Yes CheckByproducts Investigate Byproduct Formation NoPrecursor->CheckByproducts DebottleneckPathway Debottleneck Pathway (e.g., Overexpress Enzyme) PrecursorAccumulation->DebottleneckPathway

Caption: A Logical Workflow for Troubleshooting Low this compound Titers.

References

Overcoming protocatechuate accumulation during muconate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during muconate synthesis, with a specific focus on the issue of protocatechuate (PCA) accumulation.

Frequently Asked Questions (FAQs)

Q1: What is protocatechuate (PCA) and why does it accumulate during muconate synthesis?

Protocatechuate (3,4-dihydroxybenzoate) is a key intermediate in the metabolic pathways that convert sugars and lignin-derived aromatic compounds into muconic acid.[1][2] Accumulation of PCA often occurs due to a bottleneck in the enzymatic conversion of PCA to catechol, a subsequent step in the synthesis pathway.[2][3][4]

Q2: What is the primary enzyme responsible for the conversion of PCA to catechol, and why is it a bottleneck?

The enzyme responsible for this conversion is protocatechuate decarboxylase (Pdc).[1][2] Several studies have identified this enzyme as a metabolic bottleneck, meaning its activity is often insufficient to process the amount of PCA being produced, leading to its accumulation.[1][2][3][4] This can subsequently reduce the overall yield of muconate.[1]

Q3: What are the detrimental effects of PCA accumulation?

Besides representing a loss of carbon that could have been converted to muconate, high concentrations of PCA can be toxic to the microbial host, inhibiting growth and overall productivity. Reducing the accumulation of aromatic intermediates like PCA can also significantly lower the costs associated with downstream product purification.[5]

Q4: Which microorganisms are commonly used for muconate production?

Engineered strains of Pseudomonas putida KT2440 are frequently used due to their inherent tolerance to aromatic compounds and well-characterized aromatic catabolic pathways.[6][7] Other microorganisms such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae have also been successfully engineered for muconate production.[8][9][10]

Troubleshooting Guide

Issue 1: High levels of protocatechuate (PCA) accumulation and low muconate titer.

Possible Cause: Insufficient activity of protocatechuate decarboxylase (Pdc). This is a common bottleneck in engineered pathways.[1][2]

Suggested Solutions:

  • Enhance Protocatechuate Decarboxylase (Pdc) Activity:

    • Co-express Pdc with accessory proteins: The activity of some Pdc enzymes, like AroY, is significantly enhanced when co-expressed with associated proteins. For example, co-expression of AroY with EcdB and EcdD from Enterobacter cloacae has been shown to reduce PCA accumulation and increase muconate production.[1][5] These accessory proteins are thought to be involved in the synthesis of a flavin-derived cofactor required by the decarboxylase.[1][2] Similarly, co-expressing AroY with KpdB (the B subunit of 4-hydroxybenzoate decarboxylase) has been shown to increase Pdc activity approximately 14-fold in E. coli.[3][4]

    • Screen for more efficient Pdc variants: Different organisms possess Pdc enzymes with varying catalytic efficiencies. Screening a library of Pdc enzymes from different microbial sources may identify a more active variant for your specific host and conditions.

  • Optimize Expression of Pathway Genes:

    • Use strong, inducible promoters to control the expression of your Pdc enzyme and its accessory proteins.

    • Optimize codon usage of the Pdc gene for your specific microbial host to ensure efficient translation.

  • Host Strain Engineering:

    • Improve host tolerance: Evolve or engineer your host strain for increased tolerance to PCA and other aromatic intermediates. This can be achieved through adaptive laboratory evolution (ALE) or by overexpressing genes related to stress response and efflux pumps.[11]

    • Utilize a robust chassis: Pseudomonas putida KT2440 is a good starting point due to its natural tolerance to aromatic compounds.[6]

Issue 2: Muconate production is successful from lignin-derived aromatics but not from sugars (or vice-versa).

Possible Cause: The metabolic pathways from sugars and aromatics converge at PCA, but the upstream pathways are distinct and may have their own bottlenecks.

Suggested Solutions:

  • Pathway Balancing: Ensure that the flux through the upstream pathway (from sugar or aromatics) is balanced with the downstream pathway (from PCA to muconate). This may involve modulating the expression levels of key enzymes in the upstream pathway.

  • Investigate Precursor Supply: For sugar-based production, ensure that the central metabolism is funnelling sufficient precursors (e.g., phosphoenolpyruvate and erythrose-4-phosphate) into the shikimate pathway.[12]

  • Metabolic Funneling: Consider a "metabolic funnel" strategy by co-expressing two different pathways that lead to muconate. This can maximize the assimilation of precursors and increase overall flux.[13]

Data Summary

The following tables summarize quantitative data from studies focused on overcoming PCA accumulation.

Table 1: Enhancement of Muconate Production in Pseudomonas putida KT2440 by Co-expression of Pdc-Associated Proteins

Carbon SourceStrain EngineeringMuconate Titer (g/L)Specific Productivity (mg/g cells/h)Reference
p-coumarateCo-expression of AroY with EcdB and EcdD>1550% increase[1][2]
GlucoseCo-expression of AroY with EcdB and EcdD4.92 ± 0.48>3-fold increase[1][2]

Table 2: Improvement of Protocatechuate Decarboxylase (Pdc) Activity in E. coli

Gene(s) ExpressedRelative Pdc ActivityReference
aroY only1x[3][4]
aroY and kpdB~14x[3][4]

Experimental Protocols

Protocol 1: Quantification of Protocatechuate and Muconic Acid via UHPLC-DAD

This protocol is adapted from established methods for analyzing muconic acid isomers and aromatic compounds.[14]

1. Sample Preparation:

  • Centrifuge fermentation broth to pellet cells.

  • Filter the supernatant through a 0.2 µm syringe filter.

  • Dilute the sample at least 5-fold with the mobile phase to mitigate matrix effects.[14]

2. UHPLC-DAD System and Conditions:

  • Column: Reverse-phase C18 column (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).[15]

  • Mobile Phase A: 0.2% Formic Acid in ultrapure water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient: A suitable gradient to separate PCA, cis,cis-muconic acid, and cis,trans-muconic acid.

  • Flow Rate: 0.6 mL/min.[15]

  • Column Temperature: 50 °C.[15]

  • Detection: Diode Array Detector (DAD) at wavelengths suitable for the compounds of interest (e.g., 265 nm for muconic acid isomers, and 265 nm, 280 nm, and 310 nm for various aromatics).[14]

3. Standard Preparation:

  • Prepare a stock solution of authentic cis,cis-muconic acid standard.

  • Prepare a cis,trans-muconic acid standard by isomerizing the cis,cis- form (e.g., by heating at 60°C).[14]

  • Prepare a stock solution of protocatechuic acid.

  • Generate a calibration curve for each compound using a series of known concentrations.

4. Data Analysis:

  • Identify and quantify the peaks in the sample chromatograms by comparing retention times and UV spectra to the prepared standards.

Signaling Pathways and Experimental Workflows

// Edges Sugars -> Shikimate; Shikimate -> PCA [label="AsbF"]; Aromatics -> PCA_precursors; PCA_precursors -> PCA; PCA -> Catechol [label="Protocatechuate Decarboxylase (Pdc)\n(e.g., AroY)\n[BOTTLENECK]", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=normal]; Catechol -> Muconate [label="Catechol 1,2-dioxygenase\n(CatA)"];

// Invisible nodes for alignment {rank=same; Sugars; Aromatics;} {rank=same; Shikimate; PCA_precursors;} } Muconate synthesis pathway highlighting the PCA bottleneck.

Troubleshooting_Workflow Start Start: Low Muconate Titer & High PCA Accumulation Check_Pdc Is Pdc activity sufficient? Start->Check_Pdc Enhance_Pdc Enhance Pdc Activity Check_Pdc->Enhance_Pdc No Re_evaluate Re-evaluate Muconate Titer Check_Pdc->Re_evaluate Yes Coexpression Co-express with accessory proteins (e.g., EcdB/EcdD, KpdB) Enhance_Pdc->Coexpression Screen_Pdc Screen for more efficient Pdc variants Enhance_Pdc->Screen_Pdc Optimize_Expression Optimize Gene Expression Coexpression->Optimize_Expression Screen_Pdc->Optimize_Expression Promoters Use strong promoters Optimize_Expression->Promoters Codons Optimize codon usage Optimize_Expression->Codons Engineer_Host Engineer Host Strain Promoters->Engineer_Host Codons->Engineer_Host Tolerance Improve PCA tolerance (ALE) Engineer_Host->Tolerance Robust_Chassis Use robust chassis (e.g., P. putida) Engineer_Host->Robust_Chassis Tolerance->Re_evaluate Robust_Chassis->Re_evaluate Re_evaluate->Enhance_Pdc Not Improved Success Success: Improved Titer Re_evaluate->Success Improved

References

Technical Support Center: Strategies to Reduce cis,cis-Muconate Toxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of cis,cis-muconate (CCM). Here, you will find information to diagnose and resolve common issues related to CCM toxicity and production inefficiencies.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound (CCM) toxicity in my microbial host?

A1: CCM toxicity can manifest in several ways, primarily impacting cell growth and metabolic activity. Common indicators include:

  • Reduced specific growth rate: The rate at which your microbial culture grows is significantly slower in the presence of CCM compared to control conditions.

  • Extended lag phase: It takes longer for the culture to start growing after inoculation.

  • Decreased final cell density (OD): The total amount of biomass produced is lower.

  • Reduced metabolic activity: This can be observed as lower substrate consumption rates (e.g., glucose) and reduced productivity of CCM.

  • Accumulation of toxic intermediates: High levels of precursors like catechol and protocatechuic acid (PCA) can accumulate, which are often more toxic than CCM itself.[1][2]

Q2: My engineered strain is accumulating protocatechuic acid (PCA) instead of converting it to CCM. What could be the issue?

A2: The accumulation of PCA is a common bottleneck in CCM production and is often due to insufficient activity of the protocatechuic acid decarboxylase (PCA decarboxylase or AroY).[2] This can be caused by:

  • Low expression level of the PCA decarboxylase gene: The promoter used may not be strong enough, or the plasmid copy number might be too low.

  • Suboptimal enzyme activity: The specific PCA decarboxylase variant you are using may have low intrinsic activity in your host organism.

  • Missing cofactors: Some PCA decarboxylases require specific cofactors for their activity. For instance, the activity of some PCA decarboxylases is enhanced by the co-expression of associated proteins that may be involved in producing a flavin-derived cofactor.[2]

Q3: How can I improve the tolerance of my microbial host to CCM?

A3: Several strategies can be employed to enhance CCM tolerance:

  • Adaptive Laboratory Evolution (ALE): This is a powerful method where microbial populations are cultured for extended periods under gradually increasing concentrations of CCM. This selects for spontaneous mutations that confer higher tolerance.[3][4][5]

  • Metabolic Engineering:

    • Overexpression of Efflux Pumps: Efflux pumps can actively transport toxic compounds like CCM out of the cell.[6][7][8][9][10] Identifying and overexpressing native or heterologous efflux pumps with activity towards CCM can improve tolerance.

    • Enhancing Stress Response Mechanisms: Bolstering the general stress response of the host, for example, by manipulating global regulators, can improve robustness.[11][12]

  • Process Engineering:

    • In Situ Product Recovery (ISPR): Continuously removing CCM from the fermentation broth using methods like reactive extraction can prevent the accumulation of toxic concentrations.[13][14]

Q4: What are the key metabolic engineering strategies to increase CCM production and reduce precursor toxicity?

A4: To enhance CCM production and mitigate the toxicity of intermediates, consider the following approaches:

  • Pathway Balancing: Ensure that the expression levels of all enzymes in the CCM biosynthesis pathway are optimized to avoid the accumulation of any single intermediate. This can be achieved by using promoters of varying strengths or by adjusting gene copy numbers.[15]

  • Increasing Precursor Supply: Engineer the central metabolism to channel more carbon towards the shikimate pathway, the starting point for CCM biosynthesis from glucose. This can involve overexpressing key enzymes like transketolase (tktA) and deleting competing pathways.[16]

  • Relieving Feedback Inhibition: Some enzymes in the shikimate pathway are subject to feedback inhibition by aromatic amino acids. Using feedback-resistant enzyme variants (e.g., aroFFBR) can increase the flux towards CCM precursors.[16]

  • Knockout of Competing Pathways: Delete genes that divert intermediates away from the CCM pathway. For example, in Pseudomonas putida, deleting genes involved in the further metabolism of CCM (catB) is essential for its accumulation.[17][18]

Troubleshooting Guides

Issue 1: Poor Growth and Low CCM Titer
Potential Cause Troubleshooting Steps
High CCM Toxicity 1. Perform a toxicity assay to determine the IC50 of CCM for your strain. 2. Implement in situ product recovery (ISPR) to keep CCM concentration below toxic levels.[13][14] 3. Use Adaptive Laboratory Evolution (ALE) to evolve a more tolerant strain.[3]
Precursor Toxicity (e.g., Catechol, PCA) 1. Analyze culture supernatant using HPLC to quantify intermediates. 2. If PCA is accumulating, enhance PCA decarboxylase activity by using a stronger promoter or co-expressing accessory proteins.[2] 3. If catechol is accumulating, ensure high activity of the catechol 1,2-dioxygenase.
Suboptimal Fermentation Conditions 1. Optimize pH, temperature, and aeration for your specific host and production phase. Note that CCM can isomerize at pH lower than 7.[19][20] 2. Develop a fed-batch strategy to control substrate feeding and avoid the accumulation of inhibitory byproducts. A pH-stat fed-batch process can be used to couple substrate addition to product formation.[21]
Metabolic Imbalance 1. Overexpress genes upstream of the bottleneck to increase the supply of the substrate for the rate-limiting step. 2. Use different strength promoters to balance the expression of pathway enzymes.[15]

Quantitative Data Summary

Table 1: Comparison of CCM Production in Different Engineered Microorganisms

Microbial HostKey Engineering StrategySubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Saccharomyces cerevisiaeBiosensor-aided genome engineering, overexpression of PCA decarboxylase and Aro1pΔEGlucose20.866.2 mg/g glucose0.139[22][23]
Pseudomonas putidaGenome-reduced chassis, fed-batch processCatechol + Glucose74-1.4[1]
Pseudomonas putidaCo-expression of PCA decarboxylase with associated proteinsp-coumarate>15--[2]
Pseudomonas putidaCo-expression of PCA decarboxylase with associated proteinsGlucose4.92--[2]
Escherichia coliNovel pathway via 4-hydroxybenzoic acid, knockout of PEP-consuming genes, overexpression of tktA, aroE, aroLGlucose0.170--[16]
Saccharomyces cerevisiaeOverexpression of QDR3, in situ product recoveryGlucose + Xylose9.3-0.100[13][14]

Experimental Protocols

Protocol 1: Assessing this compound Toxicity
  • Strain Preparation: Grow a pre-culture of your microbial host in a suitable medium overnight.

  • Culture Setup: In a 96-well microplate or shake flasks, inoculate fresh medium with the pre-culture to a starting OD600 of 0.1.

  • CCM Addition: Add varying concentrations of sterile-filtered CCM solution to the wells/flasks. Include a no-CCM control.

  • Incubation: Incubate at the optimal growth temperature with shaking.

  • Growth Monitoring: Measure the OD600 at regular intervals for 24-48 hours.

  • Data Analysis: Plot the specific growth rate against the CCM concentration to determine the IC50 (the concentration of CCM that inhibits growth by 50%).

Protocol 2: Adaptive Laboratory Evolution (ALE) for CCM Tolerance
  • Initial Culture: Inoculate your strain into a medium containing a sub-lethal concentration of CCM.

  • Serial Passaging: Once the culture reaches the late exponential or early stationary phase, transfer a small volume (e.g., 1-10%) to a fresh medium with a slightly higher concentration of CCM.

  • Iterative Selection: Repeat the serial passaging for many generations (weeks to months), gradually increasing the CCM concentration.[3]

  • Isolation and Characterization: Periodically, isolate single colonies from the evolving population and test their tolerance to CCM compared to the parental strain.

  • Genome Sequencing: Sequence the genomes of the evolved, tolerant strains to identify the mutations responsible for the improved phenotype.[4][24]

Protocol 3: Quantification of CCM and Precursors by UHPLC-DAD
  • Sample Preparation: Centrifuge the culture broth to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter.

  • Chromatography: Use a C18 reverse-phase column for separation.

  • Mobile Phase: A common mobile phase is a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a diode-array detector (DAD) to monitor the absorbance at wavelengths specific for CCM and its aromatic precursors (e.g., around 260 nm for CCM).

  • Quantification: Prepare standard curves for CCM, PCA, and catechol to quantify their concentrations in the samples. A detailed protocol can be found in the literature.[25]

Visualizations

CCM_Biosynthesis_Pathway cluster_toxicity Toxicity Issues Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA aroZ Catechol Catechol PCA->Catechol aroY (PCA Decarboxylase) [Common Bottleneck] CCM This compound (CCM) Catechol->CCM catA Adipic_Acid Adipic Acid CCM->Adipic_Acid Chemical Hydrogenation

Caption: Simplified metabolic pathway for this compound production from glucose.

ALE_Workflow start Start with Parental Strain culture Culture in Medium + Sub-lethal CCM start->culture growth Monitor Growth culture->growth transfer Serial Passage to Higher CCM Conc. growth->transfer Growth Observed isolate Isolate Single Colonies growth->isolate Sufficient Generations transfer->culture characterize Characterize Phenotype (Tolerance Assay) isolate->characterize sequence Whole Genome Sequencing characterize->sequence end Identify Causal Mutations sequence->end

Caption: Workflow for Adaptive Laboratory Evolution to improve CCM tolerance.

Troubleshooting_Logic start Low CCM Titer check_growth Is growth inhibited? start->check_growth check_pca Is PCA accumulating? check_growth->check_pca No ccm_toxicity Address CCM Toxicity: - ISPR - ALE check_growth->ccm_toxicity Yes enhance_aroy Enhance AroY activity: - Stronger Promoter - Co-expression of helpers check_pca->enhance_aroy Yes optimize_conditions Optimize Fermentation: - pH, Temp, Aeration - Fed-batch check_pca->optimize_conditions No balance_pathway Balance Pathway: - Adjust promoter strengths - Increase precursor supply optimize_conditions->balance_pathway

Caption: Troubleshooting logic for low this compound production.

References

Preventing unwanted isomerization of cis,cis-muconate during recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis,cis-muconate. The information provided aims to help prevent its unwanted isomerization to cis,trans-muconate during recovery and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization?

This compound is one of three stereoisomers of muconic acid. Under certain conditions, it can convert into its other isomeric forms, cis,trans-muconate and trans,trans-muconate. This conversion, particularly to cis,trans-muconate, is a common issue during recovery from fermentation broths and can impact yield and purity.

Q2: What are the primary factors that cause the isomerization of this compound?

The primary factors that trigger the isomerization of this compound to cis,trans-muconate are acidic conditions (low pH) and elevated temperatures.[1][2][3] The rate of isomerization is particularly notable at a pH of around 4.[4]

Q3: Under what conditions is this compound stable?

cis,cis-muconic acid is stable under alkaline conditions where it exists as the deprotonated muconate dianion.[1] This form shows resistance to isomerization for extended periods. It is also more stable at lower temperatures.

Q4: What is lactonization and how can it be avoided?

Lactonization is an undesired side reaction where muconic acid undergoes intramolecular cyclization to form muconolactone and its dilactone.[1] This reaction is promoted by prolonged heating under acidic conditions.[1] To avoid lactonization, it is crucial to minimize the time this compound is exposed to heat and low pH. Some strategies to hamper this ring-closing reaction include the chelation of the carboxylates with inorganic salts or their solvation using polar aprotic solvents.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recovery of this compound.

Issue Potential Cause Recommended Solution
Low purity of recovered this compound with significant cis,trans-isomer content. The pH of the solution was in the critical range for isomerization (pH 2.5-4) for a prolonged period.[2]Maintain a pH above 4 during initial processing steps. When acidification is necessary for precipitation, lower the pH rapidly to ≤2 and immediately cool the solution to minimize the isomerization window.
The temperature during recovery and purification was too high.Conduct all recovery steps, especially after acidification, at low temperatures (e.g., 4-5°C).[4][5]
Low overall recovery yield of this compound. Significant loss of product due to lactonization.Avoid prolonged heating of the acidic muconic acid solution.[1]
Incomplete precipitation of this compound.Ensure the pH is sufficiently low (≤2) and allow adequate time for precipitation at low temperatures (e.g., 1 hour at 4°C).[4]
Adsorption of this compound onto activated carbon.If using activated carbon for decolorization, consider washing the carbon with water after the initial treatment to recover any adsorbed product.[4]
Presence of colored impurities in the final product. Incomplete removal of color compounds from the fermentation broth.Ensure effective treatment with activated carbon. The amount of activated carbon and treatment time may need to be optimized for your specific broth.

Quantitative Data Summary

The following table summarizes the impact of different conditions on the isomerization and recovery of this compound.

Parameter Condition Outcome Reference
pH AlkalineThis compound is stable as the deprotonated dianion and does not isomerize.[1]
pH > 4This compound remains stable due to intramolecular stabilization.[2]
pH 2.5 - 4This compound readily isomerizes to the cis,trans-isomer, even at room temperature.[2]
pH ≈ 4Peak isomerization rate observed.[4]
Temperature Elevated TemperaturePromotes isomerization and lactonization, especially under acidic conditions.[1][4]
Low Temperature (e.g., 4-5°C)Inhibits the conversion to the cis,trans form during recovery at low pH.[4][5]
Recovery Process Activated carbon treatment at low pH and low temperature.Overall recovery yield of 66.3% with 95.4% purity.[4][6]
Activated carbon treatment, crystallization at 5°C and pH 2.High purity (>97%) and yield (74%).[7]

Experimental Protocols

Protocol 1: Recovery of this compound from Fermentation Broth

This protocol is adapted from a method used for recovery from a yeast fermentation broth.[4]

  • Cell Removal: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes at 20°C to pellet the cells. Discard the pellet.

  • Activated Carbon Treatment: Transfer the supernatant to a shaker flask. Add 10% (w/w) activated carbon. Incubate at 35°C and 150 rpm for 60 minutes.

  • Carbon Removal: Centrifuge the mixture at 8,000 rpm for 10 minutes at 25°C to remove the activated carbon.

  • Filtration: Vacuum filter the supernatant through a 0.45 µm nylon filter to obtain a particle-free filtrate.

  • Precipitation: Cool the filtrate to below 4°C in an ice bath. Adjust the pH to ≤2 using sulfuric acid (95-97%) to precipitate the cis,cis-muconic acid.

  • Crystallization: Incubate the suspension at 4°C for 1 hour to maximize precipitation.

  • Collection: Collect the precipitated cis,cis-muconic acid using a Büchner funnel with a 0.45 µm nylon filter under vacuum.

  • Drying: Dry the collected crystals in an oven at 30°C for 48 hours.

Visualizations

experimental_workflow cluster_fermentation Fermentation Broth cluster_recovery Recovery Process cluster_product Final Product start Fermentation Broth containing this compound centrifugation1 Centrifugation (Cell Removal) start->centrifugation1 activated_carbon Activated Carbon Treatment centrifugation1->activated_carbon Supernatant centrifugation2 Centrifugation (Carbon Removal) activated_carbon->centrifugation2 filtration Filtration centrifugation2->filtration Supernatant precipitation Acidification & Cooling (Precipitation) filtration->precipitation crystallization Incubation (Crystallization) precipitation->crystallization collection Vacuum Filtration (Collection) crystallization->collection drying Drying collection->drying end_product Purified this compound crystals drying->end_product

Caption: Workflow for the recovery and purification of this compound.

isomerization_pathway ccMA This compound ctMA cis,trans-Muconate ccMA->ctMA  Low pH (2.5-4)  Heat lactone Muconolactone / Dilactone ccMA->lactone  Prolonged Heating  Acidic Conditions ttMA trans,trans-Muconate ctMA->ttMA  Further Isomerization ctMA->lactone  Prolonged Heating  Acidic Conditions

Caption: Isomerization and side-reaction pathways of this compound.

References

Technical Support Center: Enhancing Enzyme Activity in the cis,cis-Muconate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance enzyme activity in the cis,cis-muconate biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound pathway and why is it important?

A1: The this compound pathway is a biochemical route for the microbial production of cis,cis-muconic acid, a valuable platform chemical. This dicarboxylic acid serves as a precursor for the synthesis of various commercial polymers, including nylon-6,6, polyurethane, and polyethylene terephthalate (PET).[1][2] The pathway typically starts from central metabolites like glucose and involves a series of enzymatic conversions. Its importance lies in providing a renewable and sustainable alternative to petroleum-based chemical synthesis.

Q2: What are the key enzymes involved in the engineered this compound pathway starting from 3-dehydroshikimate?

A2: The core enzymatic steps in the most commonly engineered pathway from the shikimate pathway intermediate, 3-dehydroshikimate (3-DHS), are:

  • 3-Dehydroshikimate Dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).

  • Protocatechuate Decarboxylase (AroY): Catalyzes the conversion of PCA to catechol.

  • Catechol 1,2-Dioxygenase (CatA): Cleaves the aromatic ring of catechol to produce cis,cis-muconic acid.

To further metabolize this compound, as occurs in the native β-ketoadipate pathway, the following enzymes are involved: 4. Muconate Cycloisomerase (CatB): Converts this compound to muconolactone. 5. Muconolactone Isomerase (CatC): Isomerizes muconolactone to 3-oxoadipate-enol-lactone.

Q3: What are the common bottlenecks encountered in this pathway?

A3: A primary bottleneck is the activity of protocatechuate decarboxylase (AroY), which often leads to the accumulation of protocatechuic acid (PCA).[3][4][5] This accumulation can limit the overall yield of cis,cis-muconic acid. Other potential bottlenecks include inefficient precursor supply from central metabolism and feedback inhibition of pathway enzymes.

Q4: How can the activity of protocatechuate decarboxylase (AroY) be enhanced?

A4: Several strategies can be employed to boost AroY activity. Co-expression of AroY with accessory proteins, such as the B subunit of 4-hydroxybenzoate decarboxylase (KpdB), has been shown to significantly increase its activity, in some cases by up to 14-fold.[6][7] This is because some AroY homologs require a prenylated flavin mononucleotide (prFMN) cofactor for full activity, and co-expressed proteins can facilitate its synthesis. Additionally, screening for AroY variants with improved kinetics or higher expression levels can be beneficial.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at optimizing the this compound pathway.

Problem 1: Low or No cis,cis-Muconic Acid Production
Potential Cause Suggested Solution
Inefficient precursor (3-DHS) supply Overexpress key enzymes in the upstream shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., AroGfbr).
Low expression or activity of pathway enzymes (AroZ, AroY, CatA) - Verify protein expression using SDS-PAGE and Western blotting.- Optimize codon usage of the heterologous genes for the expression host.- Use stronger promoters or increase plasmid copy number.- Perform in vitro enzyme assays to confirm activity (see Experimental Protocols).
cis,cis-Muconic acid is being further metabolized If the goal is to accumulate cis,cis-muconic acid, ensure that downstream genes, such as catB (muconate cycloisomerase), are deleted or inactivated in the host strain.[5]
Sub-optimal culture conditions Optimize pH, temperature, and aeration for your specific microbial host and engineered pathway. The optimal pH for catechol 1,2-dioxygenase activity is often around 8.0.[8]
Problem 2: Accumulation of Protocatechuic Acid (PCA)
Potential Cause Suggested Solution
Low Protocatechuate Decarboxylase (AroY) activity - Co-express AroY with its accessory proteins (e.g., KpdB) to enhance its activity.[6][7]- Screen for and utilize AroY variants with higher catalytic efficiency.- Increase the expression level of AroY through genetic engineering (e.g., stronger promoter, multi-copy integration).
Inhibitory effects of accumulated PCA High concentrations of PCA can be toxic to cells. Implement strategies for in situ product removal or use a more robust host strain.
Missing cofactor for AroY Ensure the host organism can synthesize the necessary prenylated flavin mononucleotide (prFMN) cofactor, or co-express the required biosynthesis genes.
Problem 3: Accumulation of Catechol
Potential Cause Suggested Solution
Low Catechol 1,2-Dioxygenase (CatA) activity - Confirm CatA expression and perform an enzyme activity assay.- Ensure the presence of the necessary Fe(II) cofactor in the culture medium.- Optimize pH and temperature; many CatA enzymes have an optimal pH around 8.0 and a temperature around 40°C.[8]
Substrate inhibition of CatA High concentrations of catechol can inhibit some CatA enzymes.[8] Control the rate of catechol formation by modulating the activity of the upstream enzyme, AroY.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway
EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)
3-Dehydroshikimate Dehydratase Eupenicillium parvum3-Dehydroshikimate8300.91-7.540
Catechol 1,2-Dioxygenase Paracoccus sp. MKU1Catechol12.89310.1-7.537
Catechol 1,2-Dioxygenase Blastobotrys raffinosifermentansCatechol4-15.67.525
Catechol 1,2-Dioxygenase Stenotrophomonas maltophilia KB2Catechol12.81218.8-8.040
Muconate Cycloisomerase Pseudomonas putidaThis compound3.5--7.525

Note: Kinetic parameters can vary significantly based on the specific enzyme variant, assay conditions, and organism. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Assay for 3-Dehydroshikimate Dehydratase (AroZ) Activity

This spectrophotometric assay measures the formation of protocatechuic acid (PCA) from 3-dehydroshikimate (3-DHS) by monitoring the increase in absorbance at 290 nm.

Materials:

  • Purified 3-dehydroshikimate dehydratase

  • 3-dehydroshikimate (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.5).

  • Add the substrate, 3-dehydroshikimate, to a final concentration of 1 mM.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 290 nm for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for PCA at 290 nm is approximately 3,800 M-1cm-1.

Protocol 2: Assay for Protocatechuate Decarboxylase (AroY) Activity

This assay is adapted from methods for other phenolic acid decarboxylases and monitors the conversion of protocatechuic acid (PCA) to catechol. The reaction can be followed by HPLC or a spectrophotometric method that detects the disappearance of PCA.

Materials:

  • Purified protocatechuate decarboxylase (AroY)

  • Protocatechuic acid (PCA)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • HPLC system or Spectrophotometer

Procedure (HPLC-based):

  • Set up a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.0), a known concentration of PCA (e.g., 1 mM), and the purified AroY enzyme.

  • Incubate the reaction at the desired temperature (e.g., 30°C).

  • At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or methanol).

  • Analyze the samples by HPLC to quantify the decrease in PCA and the formation of catechol. A C18 column is typically used with a mobile phase of methanol and water with a small amount of acid (e.g., formic acid).

Procedure (Spectrophotometric):

  • Prepare a reaction mixture in a quartz cuvette with 50 mM Tris-HCl buffer (pH 7.0) and a known concentration of PCA.

  • Initiate the reaction by adding the purified AroY enzyme.

  • Monitor the decrease in absorbance at a wavelength where PCA has significant absorbance and catechol has minimal absorbance (e.g., around 290 nm).

  • Calculate the rate of PCA consumption using its molar extinction coefficient.

Protocol 3: Assay for Catechol 1,2-Dioxygenase (CatA) Activity

This is a direct spectrophotometric assay that measures the formation of cis,cis-muconic acid from catechol by monitoring the increase in absorbance at 260 nm.[9]

Materials:

  • Purified catechol 1,2-dioxygenase

  • Catechol (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • In a cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0).

  • Add catechol to a final concentration of 0.1 mM.

  • Equilibrate the mixture to the desired assay temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 260 nm for 3-5 minutes.

  • Calculate the initial reaction rate using the molar extinction coefficient of cis,cis-muconic acid (ε = ~16,800 M-1cm-1).

Visualizations

Diagram 1: The Engineered this compound Pathway

cis_cis_Muconate_Pathway 3-Dehydroshikimate 3-Dehydroshikimate AroZ 3-Dehydroshikimate Dehydratase (AroZ) 3-Dehydroshikimate->AroZ Protocatechuic Acid Protocatechuic Acid AroY Protocatechuate Decarboxylase (AroY) Protocatechuic Acid->AroY Catechol Catechol CatA Catechol 1,2-Dioxygenase (CatA) Catechol->CatA cis,cis-Muconic Acid cis,cis-Muconic Acid AroZ->Protocatechuic Acid AroY->Catechol CatA->cis,cis-Muconic Acid

Caption: Engineered biosynthetic pathway from 3-dehydroshikimate to cis,cis-muconic acid.

Diagram 2: Troubleshooting Workflow for Low cis,cis-Muconic Acid Yield

Troubleshooting_Workflow Start Low/No cis,cis-Muconic Acid CheckExpression Check Enzyme Expression (AroZ, AroY, CatA) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK SDS-PAGE OptimizeExpression Optimize Codons, Promoters, etc. ExpressionOK->OptimizeExpression No AssayActivity Assay Enzyme Activity (in vitro) ExpressionOK->AssayActivity Yes OptimizeExpression->CheckExpression ActivityOK Activity OK? AssayActivity->ActivityOK CheckCofactors Check Cofactor Availability (e.g., Fe2+) ActivityOK->CheckCofactors No AnalyzeIntermediates Analyze Intermediates (PCA, Catechol) ActivityOK->AnalyzeIntermediates Yes CheckCofactors->AssayActivity PCA_Accumulation PCA Accumulation? AnalyzeIntermediates->PCA_Accumulation HPLC/MS EnhanceAroY Enhance AroY Activity (e.g., co-expression) PCA_Accumulation->EnhanceAroY Yes Catechol_Accumulation Catechol Accumulation? PCA_Accumulation->Catechol_Accumulation No Success Improved Yield EnhanceAroY->Success EnhanceCatA Enhance CatA Activity Catechol_Accumulation->EnhanceCatA Yes CheckPrecursor Check Precursor Supply (3-DHS) Catechol_Accumulation->CheckPrecursor No EnhanceCatA->Success CheckPrecursor->Success

Caption: A logical workflow for diagnosing and resolving low yields of cis,cis-muconic acid.

References

Technical Support Center: Troubleshooting Low Conversion of Catechol to cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of catechol to cis,cis-muconate. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this bioconversion process.

Frequently Asked Questions (FAQs)

Q1: My conversion of catechol to this compound is very low. What are the most common causes?

A1: Low conversion rates can stem from several factors. The most common culprits include suboptimal reaction conditions (pH and temperature), enzyme instability or inactivation, the presence of inhibitors in your reaction mixture, substrate inhibition, or degradation of the this compound product. A systematic troubleshooting approach, as outlined in our guides, is the best way to identify the specific cause.

Q2: How can I tell if my enzyme is active?

A2: You can perform a simple enzyme activity assay. The formation of this compound from catechol can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm.[1][2][3] A lack of change in absorbance indicates a problem with the enzyme's activity.

Q3: Is it possible for the catechol substrate to inhibit the reaction?

A3: Yes, substrate inhibition is a known phenomenon for catechol 1,2-dioxygenase.[1] High concentrations of catechol (e.g., >80 μM) can lead to a decrease in the enzymatic reaction rate.[1] If you suspect this, try running the reaction with a lower initial concentration of catechol.

Q4: My reaction starts well but then stops before all the catechol is consumed. What could be happening?

A4: This could be due to enzyme instability under the reaction conditions, leading to a short half-life. For example, the catechol 1,2-dioxygenase from Stenotrophomonas maltophilia KB2 has a half-life of 3 hours at its optimal temperature of 40°C.[1] It could also be due to the degradation of the product, this compound, which can be unstable under certain pH conditions, leading to the formation of lactones.

Q5: Can contaminants in my sample affect the conversion?

A5: Absolutely. Metal ions and other chemical compounds can act as inhibitors. For instance, ions like Ni²⁺, Al³⁺, and Zn²⁺ have been shown to strongly inhibit catechol 1,2-dioxygenase activity.[4][5] Chelating agents such as EDTA can also inhibit the enzyme.[4][5]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

If you observe minimal or no formation of this compound, your enzyme is likely inactive or inhibited. Follow these steps to diagnose the problem.

Step 1: Verify Reaction Conditions

Ensure your reaction buffer, pH, and temperature are optimal for your specific catechol 1,2-dioxygenase. Different enzymes have different optimal conditions.

Table 1: Optimal Reaction Conditions for Catechol 1,2-Dioxygenase from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)
Stenotrophomonas maltophilia KB28.040
Mycobacterium fortuitum8.0Not Specified
Gordonia polyisoprenivorans8.025
Blastobotrys raffinosifermentans7.5Not Specified
Paracoccus sp. MKU17.5-8.037
Pseudomonas stutzeri GOM28.540

Step 2: Check for Enzyme Inhibitors

Contaminants in your substrate, buffer, or enzyme preparation can inhibit the reaction.

Table 2: Effect of Various Compounds on Catechol 1,2-Dioxygenase Activity

CompoundConcentrationEffect on ActivitySource Organism
Ni²⁺, Al³⁺, Zn²⁺, EDTA1 mMStrong Inhibition (<30% relative activity)Blastobotrys raffinosifermentans
Mg²⁺, Ca²⁺, Fe³⁺1 mMNo Significant Influence (>80% relative activity)Blastobotrys raffinosifermentans
NH₄⁺, Cu²⁺1 mMInhibitionMycobacterium fortuitum
Fe³⁺, Hg²⁺, Mn²⁺1 mMStimulationMycobacterium fortuitum
Phenol derivatives0.1-0.3 mMCompetitive Inhibition (~30%)Stenotrophomonas maltophilia KB2

If you suspect contamination, consider purifying your catechol or enzyme preparation.

Step 3: Assess Substrate Concentration

High concentrations of catechol can inhibit the enzyme.

Table 3: Kinetic Parameters of Catechol 1,2-Dioxygenase

Enzyme SourceKₘ (μM)Vₘₐₓ (U/mg protein)Substrate Inhibition
Stenotrophomonas maltophilia KB212.81218.8>80 μM
Blastobotrys raffinosifermentans45.39Not specified

If your catechol concentration is significantly above the Kₘ value and in a range known to cause inhibition, reduce the substrate concentration.

Issue 2: Incomplete Conversion or Product Instability

If the reaction starts but does not go to completion, or if you see a decline in product concentration over time, consider the following.

Step 1: Evaluate Enzyme Stability

The enzyme may be denaturing over the course of the reaction. Check the thermal and pH stability of your enzyme. For example, the catechol 1,2-dioxygenase from S. maltophilia KB2 loses significant activity at temperatures above 50°C and at pH values below 6.0 or above 9.0.[1]

Step 2: Investigate Product Degradation

This compound can undergo intramolecular lactonization, especially under acidic conditions. Ensure your reaction and workup conditions maintain a pH where the product is stable.

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay

This protocol is for measuring the activity of catechol 1,2-dioxygenase.

  • Prepare the reaction mixture: In a quartz cuvette or a UV-transparent microplate well, combine the following:

    • 50 mM buffer solution at the optimal pH for your enzyme (e.g., Tris-HCl or phosphate buffer).[2][4][6][7]

    • Your enzyme preparation (cell-free extract or purified enzyme).

  • Initiate the reaction: Add catechol to a final concentration that is not inhibitory (e.g., 100 μM).[3]

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 260 nm using a spectrophotometer.[1][2][3]

  • Calculate activity: Use the molar extinction coefficient of cis,cis-muconic acid (ε₂₆₀ = 16,800 M⁻¹cm⁻¹) to calculate the rate of product formation.[1] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[3]

Protocol 2: HPLC Analysis of Catechol and this compound

This protocol allows for the quantification of both the substrate and the product.

  • Sample preparation: At various time points, take an aliquot of your reaction mixture. Stop the reaction by adding an acid (e.g., sulfosalicylic acid to a final concentration of 5%) to precipitate the enzyme.[8] Centrifuge to pellet the precipitated protein.

  • HPLC separation: Inject the supernatant onto an appropriate HPLC column (e.g., a Nucleogel Sugar 810 H exchange column).[8]

  • Elution: Use an isocratic mobile phase, such as 5 mM H₂SO₄, at a constant flow rate (e.g., 0.6 mL/min) and temperature (e.g., 65°C).[8]

  • Detection: Use a UV detector to monitor the elution of catechol and this compound at their respective optimal wavelengths (e.g., 220 nm for catechol and 250 nm for this compound).[8]

  • Quantification: Determine the concentrations of catechol and this compound by comparing the peak areas to a standard curve of known concentrations.

Visualizations

Biochemical Pathway Catechol Catechol Enzyme Catechol 1,2-Dioxygenase (Fe³⁺ cofactor) Catechol->Enzyme O2 O2 O2->Enzyme ccMuconate This compound Enzyme->ccMuconate Intradiol Cleavage

Caption: Enzymatic conversion of catechol to this compound.

TroubleshootingWorkflow start Low Conversion Rate check_activity Is there any enzyme activity? start->check_activity check_conditions Verify Reaction Conditions (pH, Temp, Buffer) check_activity->check_conditions No check_substrate_inhibition Is Substrate Concentration > 80µM? check_activity->check_substrate_inhibition Yes, but incomplete check_inhibitors Check for Inhibitors (Metal ions, EDTA, etc.) check_conditions->check_inhibitors optimize_conditions Optimize Reaction Conditions check_inhibitors->optimize_conditions check_enzyme_stability Assess Enzyme Stability (Half-life at reaction temp) check_product_degradation Check for Product Degradation (e.g., Lactonization) check_enzyme_stability->check_product_degradation check_substrate_inhibition->check_enzyme_stability No lower_substrate Lower Catechol Concentration check_substrate_inhibition->lower_substrate Yes lower_substrate->optimize_conditions check_product_degradation->optimize_conditions

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Process Optimization for Continuous Production of cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous production of cis,cis-muconate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low this compound Titer

Q: My continuous culture is producing very low titers of this compound. What are the potential causes and how can I troubleshoot this?

A: Low productivity is a common challenge that can stem from several factors throughout your bioprocess. Here’s a systematic approach to identifying and resolving the issue:

  • Metabolic Bottlenecks: The accumulation of intermediates can indicate a bottleneck in the metabolic pathway. For instance, the accumulation of protocatechuate (PCA) suggests that the PCA decarboxylase is a rate-limiting step.[1]

    • Solution: Enhance the expression of the rate-limiting enzyme. Co-expression of proteins that enhance the activity of the primary enzyme, such as certain associated proteins for PCA decarboxylase, can significantly improve product titers.[1]

  • Precursor and Intermediate Toxicity: Aromatic precursors and intermediates in the this compound pathway can be toxic to the microbial host, inhibiting growth and productivity.

    • Solution: Implement a fed-batch strategy to maintain low concentrations of potentially toxic compounds like catechol.[2] This can be controlled by monitoring dissolved oxygen levels, which will fluctuate with substrate consumption.[3]

  • Suboptimal Gene Expression: Insufficient expression of key pathway enzymes will directly impact your production rates.

    • Solution: Optimize codon usage for your specific host organism. Utilize strong, inducible promoters to control the timing and level of enzyme expression. In some organisms like Corynebacterium glutamicum, constitutive overexpression of key enzymes like catechol 1,2-dioxygenase (catA) has been shown to be effective.[2]

  • Plasmid Instability: In continuous cultures, plasmids carrying the genes for the production pathway can be lost over time, leading to a decline in the productive cell population.[4][5]

    • Solution: Integrate the expression cassettes into the host chromosome for greater stability.[1] Alternatively, use plasmid stabilization strategies such as addiction systems or multimer resolution sites.[4][6]

Issue 2: Accumulation of Undesired Byproducts or Isomers

Q: I'm observing the formation of cis,trans-muconic acid and other byproducts in my culture. How can I minimize these?

A: The formation of isomers and byproducts can complicate downstream processing and reduce the yield of your target molecule.

  • cis,cis to cis,trans Isomerization: this compound can isomerize to the more stable cis,trans form, particularly under acidic conditions or with exposure to heat.[7][8]

    • Solution: Maintain a neutral or slightly alkaline pH in the bioreactor. During downstream processing, avoid high temperatures and acidic conditions.[9] Solvent choice during extraction and purification is also critical; for example, dimethyl sulfoxide (DMSO) and water mixtures can be used to control isomerization.[10]

  • Metabolic Side Reactions: Your host organism may divert intermediates to native metabolic pathways, reducing the carbon flux towards this compound.

    • Solution: Use metabolic engineering to knock out competing pathways. For example, deleting the gene for muconate cycloisomerase (catB) prevents the conversion of this compound to muconolactone.[2][11]

Issue 3: Poor Cell Growth and Viability in Continuous Culture

Q: My microbial culture is not growing well or is losing viability over time in the continuous fermenter. What should I investigate?

A: Maintaining a healthy and productive cell population is crucial for a stable continuous process.

  • Nutrient Limitation: In a continuous culture, a specific nutrient may become limiting, affecting cell growth and productivity.

    • Solution: Carefully design your feed medium to ensure all essential nutrients are provided in excess, except for the limiting substrate if you are running a chemostat. Monitor key nutrients throughout the fermentation.

  • Toxicity of Feedstock Impurities: If you are using complex feedstocks like lignin hydrolysates, they may contain inhibitory compounds.[2]

    • Solution: Pre-treat your feedstock to remove inhibitors. Alternatively, use a robust microbial strain with high tolerance to such compounds. Pseudomonas putida is known for its tolerance to aromatic compounds.[11]

  • Plasmid Metabolic Burden: The overexpression of multiple heterologous genes can impose a significant metabolic burden on the host cells, leading to reduced growth.[4]

    • Solution: Balance the expression levels of your pathway genes. Use promoters of varying strengths to fine-tune protein production. Chromosomal integration of the pathway can also reduce the metabolic load compared to high-copy-number plasmids.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for producing this compound?

A1: The ideal host depends on your specific process and feedstock.

  • Escherichia coli is a well-characterized host with a wide array of genetic tools available. It has been engineered to produce this compound from glucose.[12][13]

  • Corynebacterium glutamicum is a gram-positive bacterium known for its ability to produce various amino acids and organic acids at high titers. It has been successfully engineered to produce high levels of this compound from aromatic compounds.[2][14]

  • Pseudomonas putida is a soil bacterium with a natural ability to metabolize a wide range of aromatic compounds, making it an excellent candidate for converting lignin-derived feedstocks.[1][11][15]

  • Saccharomyces cerevisiae (yeast) is a robust industrial microorganism that can be engineered to produce this compound from sugars. It is particularly advantageous for its tolerance to low pH, which can simplify downstream processing.[16][17][18]

Q2: What are the main metabolic pathways for this compound production?

A2: The primary biosynthetic routes converge on the intermediate catechol, which is then converted to this compound.

  • From Glucose/Sugars: The shikimate pathway is engineered to overproduce intermediates like protocatechuate (PCA), which is then converted to catechol.[11][12]

  • From Aromatic Compounds: Lignin-derived aromatics such as benzoate, phenol, p-coumarate, and ferulate are catabolized to catechol through various peripheral pathways.[1][2] The central step is the ring-cleavage of catechol by catechol 1,2-dioxygenase to form this compound.[13]

Q3: How can I accurately quantify this compound and its isomers?

A3: Accurate quantification is essential for process optimization.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD) is the standard method.[7][19][20]

  • Sample Preparation: Due to the potential for isomerization, sample handling is critical. Samples should ideally be neutralized and stored at -20°C.[8] Avoid contact with polar protic solvents like DMSO and acetonitrile, which can promote lactonization.[8]

  • Standard Preparation: Prepare separate standard solutions for this compound and cis,trans-muconate as the cis,cis isomer can irreversibly convert to the cis,trans form over time at room temperature.[19]

Q4: What are the key considerations for scaling up the continuous production of this compound?

A4: Scaling up from lab to industrial scale presents several challenges.

  • Process Stability: Maintaining genetic and population stability in large-scale, long-term continuous cultures is paramount. Chromosomal integration of the production pathway is highly recommended.[1]

  • Downstream Processing: An efficient and scalable method for recovering and purifying this compound from the fermentation broth is necessary. This may involve techniques like activated carbon treatment for color removal, followed by crystallization at low pH and temperature.[9][16]

  • Feedstock Consistency: If using lignocellulosic biomass, the variability in the composition of the hydrolysate can impact the performance of the microbial culture.[21] Consistent feedstock quality is crucial for a stable continuous process.

Data Presentation

Table 1: Comparison of this compound Production in Different Engineered Microorganisms.

MicroorganismFeedstockFermentation ModeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Corynebacterium glutamicum MA-2CatecholFed-Batch85-2.4[2]
Pseudomonas putida KT2440p-coumarateFed-Batch>15--[1]
Pseudomonas putida KT2440GlucoseFed-Batch4.92--[1]
Escherichia coliGlucose & GlycerolFlask0.39--[12]
Saccharomyces cerevisiae ST10209GlucoseFed-Batch (10 L)20.80.1 g/g0.21[16]
Saccharomyces cerevisiaeGlucoseFed-Batch20.866.2 mg/g0.139[17][18]

Experimental Protocols

Protocol 1: Quantification of this compound and cis,trans-Muconate by UHPLC-DAD

This protocol is adapted from procedures developed at the National Renewable Energy Laboratory (NREL).[7][8][19]

  • Preparation of Mobile Phase: Prepare a mobile phase of water:methanol:formic acid (80:20:0.16, v/v/v). Filter through a 0.2-µm filter and degas before use.[8]

  • Preparation of Standards:

    • This compound (ccMA) Stock (1 g/L): Accurately weigh 40.0 ± 0.5 mg of ccMA standard into a 40 mL amber vial. Add the appropriate volume of 0.05% (v/v) sodium hydroxide solution to make a final concentration of exactly 1.0 mg/mL. Mix well until fully dissolved.[19][20]

    • cis,trans-Muconate (ctMA) Stock (1 g/L): Preheat a water bath to 60 ± 3°C. Weigh exactly 40.0 mg of ccMA standard into a 40 mL amber vial. Add 39.934 mL of HPLC-grade water and mix well. Place the vial in the preheated water bath to induce isomerization to ctMA. The exact time required should be optimized.[8]

  • Sample Preparation:

    • Centrifuge fermentation broth to pellet cells.

    • Filter the supernatant through a 0.2 µm syringe filter.

    • Dilute the sample as necessary with 0.05% (v/v) sodium hydroxide solution to fall within the calibration curve range.

  • UHPLC-DAD Analysis:

    • Column: Use a reverse-phase C18 column suitable for separating organic acids.

    • Mobile Phase: Use the prepared mobile phase with a gradient elution if necessary to separate various aromatic compounds.[19]

    • Detection: Monitor at 265 nm for muconic acid isomers. Other wavelengths (e.g., 280 nm, 310 nm) can be used for aromatic precursors.[20]

    • Quantification: Create separate calibration curves for ccMA and ctMA to quantify their respective concentrations in the samples.

Visualizations

Metabolic_Pathway_from_Aromatics Metabolic pathway for this compound production from aromatics. cluster_lignin Lignin-derived Aromatics cluster_central Central Pathway cluster_degradation Degradation Pathway Benzoate Benzoate Catechol Catechol Benzoate->Catechol benABCD Phenol Phenol Phenol->Catechol pCoumarate p-Coumarate pCoumarate->Catechol Ferulate Ferulate Ferulate->Catechol ccMuconate This compound Catechol->ccMuconate catA (Catechol 1,2-dioxygenase) Muconolactone Muconolactone ccMuconate->Muconolactone catB (Muconate Cycloisomerase) X Muconolactone->X Further Metabolism

Caption: Metabolic pathway for this compound from lignin-derived aromatics.

Experimental_Workflow Workflow for optimization of continuous this compound production. cluster_fermentation Continuous Fermentation cluster_analysis Analysis cluster_optimization Process Optimization Bioreactor Continuous Bioreactor (Engineered Strain + Feed Medium) Sampling Regular Sampling Bioreactor->Sampling Preparation Sample Preparation (Centrifugation, Filtration, Dilution) Sampling->Preparation HPLC UHPLC-DAD Analysis Preparation->HPLC Quantification Quantification (Titer, Yield, Productivity) HPLC->Quantification Data_Analysis Data Analysis & Troubleshooting Quantification->Data_Analysis Process_Modification Modify Process Parameters (Feed Rate, Gene Expression, etc.) Data_Analysis->Process_Modification Process_Modification->Bioreactor Feedback Loop

References

Technical Support Center: Enhancing Catalyst Stability in Muconate Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of muconate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common challenges related to catalyst stability and performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-based catalyst is losing activity after a few reaction cycles. What are the common causes for this deactivation?

A1: Catalyst deactivation in muconate hydrogenation, particularly with palladium catalysts, is a common issue. The primary causes include:

  • Metal Leaching: Palladium can leach from the support material into the reaction medium, leading to a progressive loss of active sites. This is a significant factor in catalyst deactivation.[1][2][3]

  • Particle Agglomeration: Nanoparticles on the support can migrate and coalesce, a phenomenon known as Ostwald ripening.[2] This reduces the active surface area of the catalyst.

  • Changes in Selectivity: The catalyst may lose its ability to selectively convert muconic acid to the desired adipic acid, leading to an accumulation of intermediates.[3][4]

Q2: How can I improve the stability of my palladium catalyst?

A2: Several strategies can be employed to enhance the stability of palladium catalysts:

  • Support Functionalization: Modifying the catalyst support can significantly improve stability. For instance, functionalizing high-temperature heat-treated carbon nanofibers (HHT-CNFs) with phosphorus and oxygen has been shown to enhance both activity and stability compared to non-functionalized supports.[2][3][4][5]

  • Bimetallic Catalysts: Incorporating a second metal can improve the catalyst's properties. The addition of nickel (Ni) or zinc (Zn) to palladium catalysts has demonstrated increased activity and stability during recycling tests.[1] Similarly, Pd-Au bimetallic catalysts have shown better stability than their monometallic counterparts.[6]

  • Support Selection: The choice of support material is crucial. High-temperature heat-treated carbon nanofibers (HHT-CNFs) are known to enhance the stability of palladium nanoparticles.[1][2][4][5]

Q3: What are the typical reaction conditions for muconate hydrogenation, and how do they affect catalyst stability?

A3: Reaction conditions play a vital role in catalyst performance and longevity. While optimal conditions can vary, typical parameters include:

  • Temperature: Reactions are often conducted at mild temperatures, generally below 80°C (e.g., 50-70°C).[1][4][7]

  • Pressure: Hydrogen pressure is typically maintained at a few bars (e.g., 2-4 bar).[1][7]

  • Solvent: Aqueous media are preferred for safety and environmental reasons.[7] The choice of solvent can influence the reaction mechanism and product yield.[8]

Optimizing these parameters can help maintain catalyst stability. For instance, excessively high temperatures can accelerate catalyst deactivation through sintering.

Troubleshooting Guide

Issue: Rapid loss of catalyst activity.

Potential Cause Troubleshooting Steps
Metal Leaching 1. Analyze the reaction filtrate: Use Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to quantify the amount of leached metal.[1][3] 2. Modify the support: Consider using functionalized supports (e.g., with phosphorus and oxygen) to improve metal-support interactions.[3][4][5] 3. Use a bimetallic catalyst: The addition of a second metal like Ni or Zn can help anchor the primary metal and reduce leaching.[1]
Catalyst Sintering 1. Characterize the used catalyst: Employ Transmission Electron Microscopy (TEM) to observe changes in nanoparticle size and dispersion after the reaction.[1] 2. Optimize reaction temperature: Operate at the lowest effective temperature to minimize thermal agglomeration.[7]

Issue: Low selectivity to adipic acid.

Potential Cause Troubleshooting Steps
Incomplete Conversion of Intermediates 1. Monitor reaction progress: Use High-Performance Liquid Chromatography (HPLC) to track the concentration of muconic acid, intermediates, and adipic acid over time.[1] 2. Adjust reaction time: The persistence of intermediates may indicate that the reaction has not reached completion.[4] 3. Modify the catalyst: The addition of a second metal, such as gold, can alter the selectivity towards intermediates.[6]

Data Presentation: Catalyst Performance and Stability

Table 1: Comparison of Catalyst Performance in Muconic Acid Hydrogenation

CatalystSupportAdipic Acid Yield (%)Reaction Time (h)Muconic Acid Conversion (%)Notes
1% PdHHT~80 (plateau)2>90% after 1hUndergoes degradation after the third run.[3][4]
1% PdHHT-O~80< 2>90% after 15 minMaintained conversion above 90% for up to six runs.[3][4]
1% PdHHT-P~84< 2>90% after 15 minShowed the greatest stability among the three.[3][4]
1% Pd8Ni2HHT803HighShowed better stability in recycling tests than monometallic Pd.[1]
1% Pd8Zn2HHT843HighShowed better stability in recycling tests than monometallic Pd.[1]

Reaction conditions: 70°C, 2-3 bar H₂, aqueous solution.[1][4]

Table 2: Metal Leaching in Different Catalysts After Recycling Tests

CatalystSupportMetal Loss (%)Analytical Method
Pd8Ni2HHT30-40% (average for bimetallics)ICP-OES
Pd8Zn2HHT30-40% (average for bimetallics)ICP-OES
1% PdHHT-O0.1% (Palladium)ICP-OES
1% PdHHT-P0.12% (Palladium)ICP-OES

These results highlight that while bimetallic catalysts show improved stability over monometallic Pd on unfunctionalized supports, functionalized supports are highly effective at minimizing palladium leaching.[1][3]

Experimental Protocols

Catalyst Stability Testing (Recycling Protocol)

This protocol is designed to evaluate the stability of a catalyst over multiple reaction cycles.

  • Initial Reaction:

    • Set up the hydrogenation reaction in a batch reactor with the fresh catalyst.[1]

    • Typical conditions: 25 mL of 0.1 M sodium muconate solution, 70°C, 2 bar H₂, 1400 rpm stirring, for 120 minutes.[1]

  • Analysis:

    • After the reaction, take a liquid sample and analyze it using HPLC/UV to determine the conversion of muconic acid and the yield of adipic acid.[1]

  • Catalyst Recovery:

    • Filter the reaction mixture to recover the catalyst.[3]

    • Wash the recovered catalyst thoroughly.[3]

  • Subsequent Runs:

    • Reuse the recovered catalyst for the next hydrogenation run under the same reaction conditions.[3]

    • Repeat this cycle for a desired number of runs (e.g., up to six) to assess the catalyst's stability over time.[3]

  • Post-Characterization:

    • After the final run, analyze the used catalyst using techniques like ICP-OES to determine metal leaching and TEM to observe any changes in nanoparticle morphology.[1]

Visualizations

CatalystDeactivationPathways A Active Catalyst (e.g., Pd/C) B Leaching of Active Metal A->B Reaction Conditions C Sintering/ Agglomeration A->C High Temperature D Deactivated Catalyst B->D C->D E Loss of Activity D->E

Caption: Common pathways for catalyst deactivation.

TroubleshootingFlowchart start Low Catalyst Stability? q1 Check for Metal Leaching (ICP-OES of filtrate) start->q1 s1 Leaching Confirmed q1->s1 Yes s2 No Significant Leaching q1->s2 No a1 Use Functionalized Support (e.g., HHT-P, HHT-O) s1->a1 a2 Consider Bimetallic Catalyst (e.g., Pd-Ni, Pd-Zn) s1->a2 q2 Check for Sintering (TEM of used catalyst) s2->q2 end Improved Stability a1->end a2->end s3 Sintering Observed q2->s3 Yes q2->end No a3 Optimize (Lower) Reaction Temperature s3->a3 a3->end

Caption: Troubleshooting flowchart for catalyst instability.

References

Technical Support Center: Optimizing Muconate Production via the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the metabolic engineering of the shikimate pathway for muconate production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common bottlenecks and experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Muconate Production

Q: We have engineered the muconate biosynthesis pathway in our microbial host, but we are detecting very low or no muconate. What are the possible causes and how can we troubleshoot this?

A: Low or no muconate production can stem from several factors, ranging from issues with the engineered strain to suboptimal fermentation conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Strain Construction:

    • Plasmid Integrity: Confirm the integrity of your expression plasmids through restriction digestion and sequencing to ensure all genes in the pathway are correctly cloned and free of mutations.

    • Transformation Efficiency: If you are seeing no colonies after transformation, there might be an issue with the competency of your cells or the transformation protocol itself. Use a control plasmid to check transformation efficiency.[1][2]

    • Protein Expression: Use SDS-PAGE and Western blotting to confirm the expression of all heterologous enzymes in the pathway. Low or absent protein expression could be due to codon usage, promoter strength, or plasmid instability.

  • Assess Enzyme Activity:

    • DAHP Synthase Activity: The first committed step of the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. Prepare cell lysates and perform a DAHP synthase activity assay to ensure the initial step of the pathway is active.[3][4]

    • Downstream Enzyme Activity: If DAHP synthase is active, check the activity of downstream enzymes, particularly the heterologously expressed enzymes like 3-dehydroshikimate (DHS) dehydratase, protocatechuate (PCA) decarboxylase, and catechol 1,2-dioxygenase.

  • Check for Precursor Limitation:

    • PEP and E4P Availability: The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) as precursors. Insufficient supply of these molecules is a common bottleneck. Consider engineering the central carbon metabolism to direct more flux towards PEP and E4P. This can be achieved by:

      • Overexpressing transketolase (tktA) and transaldolase (talB).

      • Knocking out genes that consume PEP, such as the phosphotransferase system (ptsG).[5]

  • Optimize Fermentation Conditions:

    • pH: The optimal pH for muconate production can vary between host organisms. For S. cerevisiae, maintaining a pH around 6.0 can mitigate muconate toxicity.[1] Monitor and control the pH of your culture.

    • Aeration: Adequate aeration is crucial for the activity of oxygenases in the pathway, such as catechol 1,2-dioxygenase. Ensure sufficient dissolved oxygen levels by optimizing agitation and aeration rates.

    • Media Composition: Ensure the fermentation medium contains all necessary nutrients, vitamins, and trace elements for both cell growth and enzyme function.

Issue 2: Accumulation of Pathway Intermediates

Q: We are observing the accumulation of protocatechuate (PCA) but very little muconate. What is causing this bottleneck and how can it be resolved?

A: The accumulation of PCA is a strong indicator that the PCA decarboxylase (aroY) is a rate-limiting step in your pathway.[6] This enzyme is often a bottleneck, leading to a buildup of its substrate, PCA, and reduced muconate titers.[6]

Solutions:

  • Enhance PCA Decarboxylase Activity: Co-expression of genes that are genetically associated with aroY, such as kpdB from Klebsiella pneumoniae, has been shown to significantly increase PCA decarboxylase activity.[7] This can lead to a substantial reduction in PCA accumulation and a corresponding increase in muconate production.[6]

  • Enzyme Source: The choice of PCA decarboxylase can be critical. Consider screening aroY homologs from different microbial sources to find an enzyme with higher specific activity in your host organism.

  • Codon Optimization: Ensure that the codon usage of your aroY gene is optimized for your expression host to maximize protein expression levels.

Q: We are seeing an accumulation of 3-dehydroshikimate (DHS). What does this indicate and what can we do?

A: Accumulation of DHS suggests a bottleneck at the DHS dehydratase (aroZ) step, which converts DHS to PCA.

Solutions:

  • Increase DHS Dehydratase Expression: Overexpression of a highly active DHS dehydratase is crucial. Ensure the promoter driving aroZ expression is sufficiently strong.

  • Block Competing Pathways: In some engineered strains, the native pathway for aromatic amino acid biosynthesis can compete for DHS. Deleting the gene encoding shikimate dehydrogenase (aroE) can block this competing pathway and redirect the flux towards muconate.[8] However, this will result in aromatic amino acid auxotrophy, requiring supplementation of these amino acids in the growth medium.

Frequently Asked Questions (FAQs)

Q1: What is the most significant bottleneck in the shikimate pathway for muconate production?

A1: One of the most critical bottlenecks is the feedback inhibition of DAHP synthase, the first enzyme of the shikimate pathway.[9] The aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the end products of the pathway, can allosterically inhibit DAHP synthase activity, thereby shutting down the entire pathway.[10]

To overcome this, it is essential to use a feedback-resistant variant of DAHP synthase. For example, in E. coli, the aroG gene encodes a phenylalanine-sensitive DAHP synthase. Site-directed mutagenesis to create variants like aroGD146N or aroGL175D can render the enzyme insensitive to feedback inhibition, leading to a significant increase in carbon flux into the shikimate pathway.[4][9]

Q2: How can I increase the supply of the precursors PEP and E4P?

A2: Increasing the intracellular pool of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) is a key strategy to boost muconate production. This can be achieved through several metabolic engineering approaches:

  • Overexpression of Key Enzymes in the Pentose Phosphate Pathway: Overexpressing transketolase (tktA) and transaldolase (talB) can enhance the production of E4P.

  • Disruption of the Phosphotransferase System (PTS): In E. coli, the PTS is a major consumer of PEP for glucose uptake. Deleting the ptsG gene and utilizing an alternative glucose transport system, such as a galactose permease (galP), can increase PEP availability.[5]

  • Overexpression of PEP Synthase: Overexpressing PEP synthase (ppsA) can help to regenerate PEP from pyruvate.

Q3: Is muconic acid toxic to the production host? How can this be mitigated?

A3: Yes, high concentrations of muconic acid can be toxic to microbial hosts like S. cerevisiae, particularly at low pH.[1][11] This toxicity can inhibit cell growth and, consequently, limit the final product titer.

Mitigation Strategies:

  • pH Control: Maintaining the pH of the fermentation broth at a level where the less toxic, deprotonated form of muconic acid predominates can significantly reduce its inhibitory effects. For S. cerevisiae, a pH of 6.0 has been shown to be beneficial.[1]

  • In Situ Product Removal (ISPR): Implementing an ISPR strategy, such as liquid-liquid extraction with a biocompatible organic solvent, can continuously remove muconic acid from the fermentation broth, keeping its concentration below toxic levels.

  • Strain Engineering for Tolerance: Adaptive laboratory evolution (ALE) can be used to select for strains with increased tolerance to muconic acid.

Q4: What are the recommended analytical methods for quantifying muconate and pathway intermediates?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying muconic acid and its aromatic precursors.

  • Muconic Acid Quantification: A reversed-phase HPLC system with a C18 column and a UV detector set at 265 nm is suitable for separating and quantifying muconic acid isomers.[12] It is important to use a method that can resolve cis,cis-muconic acid from cis,trans-muconic acid, as isomerization can occur.[13]

  • Shikimate Pathway Intermediates: For analyzing polar intermediates of the shikimate pathway, such as shikimic acid and other organic acids, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed to increase volatility.[14]

Data Presentation

Table 1: Comparison of Muconate Titers in Engineered E. coli Strains

StrainKey Genetic ModificationsCarbon SourceFermentation ModeTiter (g/L)Reference
E. coli AB2834 derivativeOverexpression of aroZ, aroY, catA; leaky aroEGlucoseFed-batch36.8[5]
E. coliOverexpression of aroG, aroL, entX, catAGlucoseShake flask0.605[15]
E. coli BW25113Expression of pobA, aroY, catAGlucoseShake flask0.170[16]
E. coli AB2834 derivativeOptimized expression of aroZ, aroY, catAGlucoseFed-batch64.5[5]

Table 2: Comparison of Muconate Titers in Engineered S. cerevisiae Strains

StrainKey Genetic ModificationsCarbon SourceFermentation ModeTiter (g/L)Reference
Engineered S. cerevisiaeALE, overexpression of muconate pathway genesGlucoseFed-batch2.1[3]
Engineered S. cerevisiaeBiosensor-aided engineering, overexpression of pathway genesGlucoseFed-batch20.8[1]
Engineered S. cerevisiaeXylose utilization pathway, overexpression of muconate pathway genesXyloseShake flask0.424[5]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of aroG for Feedback Resistance

This protocol describes the creation of a feedback-resistant aroG mutant using splicing by overlap extension (SOE) PCR.[4]

  • Primer Design: Design two pairs of primers. The external primers will amplify the entire aroG gene. The internal, overlapping primers will contain the desired mutation (e.g., changing the codon for Leu175 to Asp).

  • First Round of PCR: Perform two separate PCR reactions using a plasmid containing the wild-type aroG gene as a template.

    • Reaction 1: Forward external primer and reverse internal (mutagenic) primer.

    • Reaction 2: Forward internal (mutagenic) primer and reverse external primer.

  • Purification: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.

  • Second Round of PCR (SOE-PCR): Combine the purified products from the first round of PCR in a new PCR reaction. These products will anneal at their overlapping regions and serve as a template for the second round of PCR, which is performed using only the external primers.

  • Cloning: Clone the full-length, mutated aroG gene from the SOE-PCR into an appropriate expression vector.

  • Verification: Sequence the cloned aroG gene to confirm the presence of the desired mutation.

Protocol 2: DAHP Synthase Activity Assay

This protocol is for a discontinuous colorimetric assay to measure DAHP synthase activity in cell lysates.[4]

  • Cell Lysate Preparation:

    • Grow the engineered E. coli strain to the desired cell density.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM BTP, pH 7.5).

    • Resuspend the cell pellet in the same buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 100 mM BTP buffer (pH 7.5), 3 mM PEP, and an appropriate amount of cell lysate.

    • Pre-incubate the mixture at 37°C for 2 minutes.

    • Initiate the reaction by adding E4P to a final concentration of 6 mM.

    • Allow the reaction to proceed for a defined period (e.g., 2-10 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding an equal volume of 1 M trichloroacetic acid (TCA).

    • Add a periodate solution to oxidize the DAHP.

    • Add an arsenite solution to quench the excess periodate.

    • Add thiobarbituric acid and heat the mixture to develop a colored product.

  • Measurement:

    • Measure the absorbance of the colored product at 549 nm.

    • Calculate the DAHP synthase activity based on a standard curve prepared with known concentrations of DAHP.

Protocol 3: Quantification of Muconic Acid by HPLC

This protocol outlines the quantification of cis,cis-muconic acid from fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable mobile phase, such as a mixture of sodium acetate and methanol, at an acidic pH.[12]

    • Detection: UV detector set at 265 nm.[12]

    • Quantification: Create a standard curve using known concentrations of pure cis,cis-muconic acid. Calculate the concentration of muconic acid in the samples by comparing their peak areas to the standard curve.

Visualizations

Shikimate_Pathway_to_Muconate cluster_ccm Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_muconate Muconate Biosynthesis Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H (DAHP synthase) E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE PCA Protocatechuate (PCA) DHS->PCA aroZ (DHS dehydratase) S3P Shikimate-3-Phosphate Shikimate->S3P aroK/L EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Catechol Catechol PCA->Catechol aroY (PCA decarboxylase) Muconate cis,cis-Muconic Acid Catechol->Muconate catA (Catechol 1,2-dioxygenase) DAHP_synthase_node Feedback Inhibition (Aromatic Amino Acids) DAHP_synthase_node->DAHP PCA_decarboxylase_node Inefficient Conversion PCA_decarboxylase_node->Catechol Troubleshooting_Workflow Start Low/No Muconate Production CheckStrain Verify Strain Construction (Sequencing, Western Blot) Start->CheckStrain CheckEnzymes Assess Enzyme Activities (DAHP synthase, etc.) CheckStrain->CheckEnzymes Strain OK CheckPrecursors Evaluate Precursor Supply (PEP, E4P) CheckEnzymes->CheckPrecursors Enzymes Expressed OptimizeConditions Optimize Fermentation (pH, Aeration) CheckPrecursors->OptimizeConditions Precursors Sufficient Accumulation Intermediate Accumulation? OptimizeConditions->Accumulation IdentifyBottleneck Identify Bottleneck Enzyme (e.g., aroY, aroZ) Accumulation->IdentifyBottleneck Yes Success Muconate Production Improved Accumulation->Success No EnhanceEnzyme Enhance Enzyme Activity (Co-expression, different homolog) IdentifyBottleneck->EnhanceEnzyme EnhanceEnzyme->Success Experimental_Workflow_Feedback_Resistance cluster_design Design & Construction cluster_testing Testing & Analysis PrimerDesign Design Mutagenic Primers SOE_PCR SOE-PCR PrimerDesign->SOE_PCR Cloning Clone into Expression Vector SOE_PCR->Cloning Verification Sequence Verification Cloning->Verification Transformation Transform into Host Verification->Transformation Expression Induce Protein Expression Transformation->Expression Assay DAHP Synthase Assay (with/without inhibitor) Expression->Assay Analysis Analyze Feedback Resistance Assay->Analysis

References

Validation & Comparative

A Comparative Analysis of E. coli and S. cerevisiae for cis,cis-Muconate Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of microbial chassis for the production of valuable platform chemicals is a critical decision. This guide provides an objective comparison of two of the most prominent microbial workhorses, Escherichia coli and Saccharomyces cerevisiae, for the production of cis,cis-muconate (CCM), a versatile precursor for pharmaceuticals, functional resins, and bioplastics.

This comparison delves into the metabolic pathways, production metrics, and experimental methodologies, supported by experimental data from peer-reviewed literature. The quantitative data is summarized for ease of comparison, and key biological pathways and experimental workflows are visualized to provide a clear overview of the current state of CCM production in these two organisms.

Performance Metrics: A Quantitative Comparison

The production of CCM in both E. coli and S. cerevisiae has been significantly advanced through metabolic engineering. While E. coli has demonstrated higher peak titers, recent developments in yeast engineering have shown competitive yields and productivities. The following tables summarize key performance indicators from notable studies.

Escherichia coli CCM Production
StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coli AB2834Overexpression of aroZ, aroY, and catA; optimized promoter64.5Not ReportedNot Reported[1]
Engineered E. coliEnhanced 3-DHS supply; expression of 3-DHS-to-CCM pathway590.30.9[2]
Engineered E. coli WNl/pWN2.248Chromosomal integration of aroZ; plasmid expression of aroY and catA36.80.22 (mol/mol)0.77[3]
Engineered E. coli BW25113Expression of pobA, aroY, catA; overexpression of ubiC, aroF, aroE, aroL; deletion of ptsH, ptsI, crr, pykF0.17Not ReportedNot Reported[4]
Saccharomyces cerevisiae CCM Production
StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered S. cerevisiaeRewired shikimate pathway flux; enhanced phosphoenolpyruvate supply22.50.10.21[5][6]
Engineered S. cerevisiaeBiosensor-aided genome engineering; overexpression of PCA decarboxylase and modified AROM20.80.06620.139[7][8]
Engineered S. cerevisiae TN22 with ISPRReintroduction of PDC5; overexpression of QDR3; in situ product recovery9.3Not Reported0.100[9][10]
Engineered S. cerevisiaeOverexpression of xylose isomerase and pentose phosphate pathway genes0.424Not ReportedNot Reported[1]

Metabolic Pathways for CCM Production

The de novo biosynthesis of CCM from simple carbon sources like glucose is not native to either E. coli or S. cerevisiae. In both organisms, metabolic engineering strategies have focused on channeling intermediates from the central carbon metabolism, specifically the shikimate pathway, towards CCM.

The Common Biosynthetic Route

The most commonly engineered pathway for CCM production in both organisms initiates from the shikimate pathway intermediate, 3-dehydroshikimate (3-DHS).[3][7] This involves the introduction of a three-step heterologous pathway:

  • 3-DHS dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).

  • PCA decarboxylase (AroY): Converts PCA to catechol.

  • Catechol 1,2-dioxygenase (CatA): Converts catechol to this compound.

CCM_Pathway Glucose Glucose E4P_PEP Erythrose-4-Phosphate + Phosphoenolpyruvate Glucose->E4P_PEP Shikimate_Pathway Shikimate Pathway E4P_PEP->Shikimate_Pathway DHS 3-Dehydroshikimate (3-DHS) Shikimate_Pathway->DHS Aromatics Aromatic Amino Acids Shikimate_Pathway->Aromatics PCA Protocatechuic Acid (PCA) DHS->PCA Catechol Catechol PCA->Catechol CCM This compound (CCM) Catechol->CCM AroZ AroZ (3-DHS dehydratase) AroZ->DHS AroY AroY (PCA decarboxylase) AroY->PCA CatA CatA (Catechol 1,2-dioxygenase) CatA->Catechol

Fig 1. Engineered metabolic pathway for this compound production.
Alternative Pathway in E. coli

Researchers have also explored alternative pathways in E. coli. One such novel route proceeds via 4-hydroxybenzoic acid (PHB), an intermediate in the ubiquinone pathway.[4][11] This pathway also converges on PCA and catechol before the final conversion to CCM. The key heterologous enzymes in this pathway are:

  • pobA (4-hydroxybenzoate hydroxylase): Converts PHB to PCA.

  • aroY (protocatechuate decarboxylase): Converts PCA to catechol.

  • catA (catechol 1,2-dioxygenase): Converts catechol to CCM.

Ecoli_Alternative_Pathway Chorismate Chorismate PHB 4-Hydroxybenzoic Acid (PHB) Chorismate->PHB PCA Protocatechuic Acid (PCA) PHB->PCA Catechol Catechol PCA->Catechol CCM This compound (CCM) Catechol->CCM pobA pobA pobA->PHB aroY aroY aroY->PCA catA catA catA->Catechol Experimental_Workflow Strain_Eng Strain Engineering (Gene cloning, integration/deletion) Cultivation Cultivation (Shake flask, fed-batch fermentation) Strain_Eng->Cultivation Sampling Sampling & Cell Lysis Cultivation->Sampling Analysis Metabolite Analysis (HPLC) Sampling->Analysis Data Data Analysis (Titer, Yield, Productivity) Analysis->Data

References

A Comparative Guide: cis,cis-Muconate vs. Adipic Acid as Monomers for Nylon-6,6

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of polymer science is undergoing a significant transformation, driven by the dual needs for sustainable sourcing and enhanced material performance. Nylon-6,6, a cornerstone of the engineering plastics industry, has traditionally been synthesized from petroleum-derived adipic acid and hexamethylenediamine. However, the advent of biotechnology has introduced cis,cis-muconic acid, a bio-based platform chemical, as a viable and potentially advantageous alternative. This guide provides a comprehensive comparison of cis,cis-muconate and adipic acid for the synthesis of nylon-6,6, supported by experimental data and detailed methodologies.

Monomer Overview and Synthesis Pathways

Adipic acid is a six-carbon dicarboxylic acid produced from fossil fuels.[1][2][3] In contrast, cis,cis-muconic acid is a C6 unsaturated dicarboxylic acid that can be renewably produced from sugars and lignin through biological fermentation.[1][2][3] This bio-based monomer can be utilized in two primary ways: as a direct replacement for adipic acid after hydrogenation to form bio-adipic acid, or directly as a monomer to create novel, "bio-advantaged" polyamides with unique properties.[4]

Synthesis of Bio-Adipic Acid from cis,cis-Muconic Acid

The conversion of cis,cis-muconic acid to adipic acid is a critical step for producing a bio-based equivalent of the traditional monomer. This process typically involves catalytic hydrogenation.

Bio_Adipic_Acid_Synthesis cis_cis_Muconic_Acid cis,cis-Muconic Acid Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, Pd/C) cis_cis_Muconic_Acid->Hydrogenation Adipic_Acid Bio-Adipic Acid Hydrogenation->Adipic_Acid Nylon_Synthesis_Pathways cluster_monomers Monomers cluster_polymers Polymers Adipic_Acid Adipic Acid (Petrochemical or Bio-based) Polycondensation Polycondensation Adipic_Acid->Polycondensation Muconic_Acid cis,cis-Muconic Acid (Bio-based) Muconic_Acid->Polycondensation HMDA Hexamethylenediamine (HMDA) HMDA->Polycondensation Nylon_6_6 Conventional Nylon-6,6 Unsaturated_Polyamide Unsaturated Polyamide (Bio-advantaged Nylon) Polycondensation->Nylon_6_6 with Adipic Acid Polycondensation->Unsaturated_Polyamide with Muconic Acid

References

Performance of different catalysts for muconic acid hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic hydrogenation of muconic acid, a bio-based platform chemical, to valuable products like adipic acid is a cornerstone of sustainable chemical manufacturing. The choice of catalyst is paramount to achieving high conversion rates and selectivity. This guide provides a comparative overview of the performance of different catalysts for this reaction, supported by experimental data, detailed protocols, and process visualizations to aid researchers, scientists, and drug development professionals in their work.

Performance Comparison of Key Catalysts

The efficiency of muconic acid hydrogenation is heavily influenced by the catalyst used, with noble metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) being the most extensively studied. The support material, typically activated carbon (C), also plays a crucial role in catalyst performance. Below is a summary of quantitative data for various catalysts under different experimental conditions.

CatalystSupportMuconic Acid IsomerTemp. (°C)H2 Pressure (bar)Time (h)Conversion (%)Adipic Acid Selectivity (%)Reference
5% Pt/CCarbontrans,trans7042100100[1][2][3]
1% Pd/HHTHeat-Treated Carbon Nanofiberscis,cis-Na7023>95~60[4]
1% Pd8Ni2/HHTHeat-Treated Carbon Nanofiberscis,cis-Na7023>9580[4]
1% Pd8Zn2/HHTHeat-Treated Carbon Nanofiberscis,cis-Na7023>9584[4]
1% Pd/HHT-PP-functionalized HHTcis,cis-Na703210084[5]
1% Pd/HHT-OO-functionalized HHTcis,cis-Na703210080[5]
Pd-AuHeat-Treated Carbon NanofibersNot SpecifiedNot SpecifiedNot Specified3100Varies with Pd/Au ratio[6][7][8]
Rh NPsLignosulphonatetrans,transRoom Temp.Room PressureNot SpecifiedHigh~100
Pd NPsLignosulphonatetrans,transRoom Temp.Room PressureNot SpecifiedHigh~80%
Pt NPsLignosulphonatetrans,transRoom Temp.Room PressureNot SpecifiedModerateNot excellent
Ru NPsLignosulphonatetrans,transRoom Temp.Room PressureNot SpecifiedModerateNot excellent

Note: "HHT" refers to High-Temperature Heat-Treated Carbon Nanofibers. "NPs" refers to nanoparticles. The performance of bimetallic catalysts can be tuned by altering the molar ratio of the constituent metals.

Reaction Pathway and Experimental Workflow

To visualize the process, the following diagrams illustrate the general reaction pathway for muconic acid hydrogenation and a typical experimental workflow.

muconic_acid_hydrogenation MA Muconic Acid (cis,cis or trans,trans) Intermediates Mono-unsaturated Intermediates (e.g., Hexenedioic Acids) MA->Intermediates + H2 AA Adipic Acid Intermediates->AA + H2

Muconic acid hydrogenation pathway.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Prep_Support Support Pre-treatment Impregnation Impregnation with Metal Precursor Prep_Support->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Setup Batch Reactor Setup Add_Reactants Add Muconic Acid, Solvent, and Catalyst Reactor_Setup->Add_Reactants Pressurize Pressurize with H2 Add_Reactants->Pressurize Reaction Heat and Stir Pressurize->Reaction Sampling Periodic Sampling Filtration Catalyst Filtration Sampling->Filtration Analysis Conversion and Selectivity Analysis (e.g., HPLC, GC) Filtration->Analysis

Typical experimental workflow.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for catalyst preparation via impregnation and a standard procedure for muconic acid hydrogenation in a batch reactor.

Catalyst Preparation: Incipient Wetness Impregnation of 5% Pt/C

This protocol describes the preparation of a 5% platinum on activated carbon catalyst, a commonly used catalyst for this reaction.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) as the platinum precursor.

  • High surface area activated carbon, dried overnight at 120°C.

  • Deionized water.

Procedure:

  • Determine Pore Volume: The pore volume of the activated carbon support is determined, typically by nitrogen physisorption or by titrating with water until saturation.

  • Prepare Precursor Solution: Calculate the amount of H₂PtCl₆·6H₂O needed to achieve a 5 wt% loading of platinum on the support. Dissolve this amount in a volume of deionized water equal to the pore volume of the carbon support to be used.

  • Impregnation: Add the precursor solution to the dried activated carbon dropwise while continuously mixing to ensure even distribution. The final material should appear uniformly moist with no excess liquid.

  • Drying: Dry the impregnated support in an oven at 110-120°C for 12-16 hours to remove water.

  • Calcination: Calcine the dried material in an inert atmosphere (e.g., nitrogen or argon) by ramping the temperature to 300-500°C and holding for 2-4 hours. This step decomposes the precursor to platinum oxide.

  • Reduction: Reduce the calcined catalyst in a flowing hydrogen atmosphere. Ramp the temperature to 300-400°C and hold for 2-4 hours to reduce the platinum oxide to metallic platinum.

  • Passivation (Optional but Recommended for Safety): After cooling under an inert atmosphere, the catalyst can be passivated by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) to form a thin protective oxide layer, which prevents pyrophoric activity upon exposure to air.

Muconic Acid Hydrogenation in a Batch Reactor

This protocol outlines a standard procedure for evaluating catalyst performance in a laboratory-scale batch reactor.

Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, thermocouple, and pressure transducer.

  • Heating mantle or oil bath for temperature control.

Procedure:

  • Reactor Loading: Charge the reactor with the desired amount of muconic acid, the prepared catalyst (typically at a specific substrate-to-metal molar ratio), and the solvent (commonly water or ethanol).

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure.

  • Reaction Initiation: Begin stirring and heat the reactor to the target reaction temperature. This marks the start of the reaction (time = 0).

  • Monitoring and Sampling: Maintain a constant temperature and pressure throughout the reaction. Periodically, withdraw small aliquots of the reaction mixture through the sampling port.

  • Sample Preparation: Immediately filter the collected samples to remove the catalyst and quench the reaction.

  • Analysis: Analyze the filtered samples using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of muconic acid and the various products. This data is used to calculate conversion and selectivity.

  • Reaction Termination: After the desired reaction time, cool the reactor to room temperature, vent the hydrogen pressure, and purge with an inert gas before opening.

This guide provides a foundational understanding of the catalytic systems used for muconic acid hydrogenation. The choice of catalyst and reaction conditions should be tailored to the specific goals of the research, considering factors such as desired product selectivity, catalyst stability, and process economics.

References

Revolutionizing Muconate Production: A Guide to Biosensor-Based High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

The development of microbial cell factories for the production of muconate, a valuable platform chemical, is a key focus in industrial biotechnology. A significant bottleneck in this process is the slow and laborious screening of vast libraries of engineered microbial strains to identify high-producing candidates. This guide provides a comprehensive validation and comparison of a whole-cell biosensor for the high-throughput screening of muconate producers, offering a powerful alternative to traditional analytical methods.

Introduction to Muconate Biosensors

Whole-cell biosensors for muconate are genetically engineered microorganisms that produce a measurable signal, typically fluorescence, in response to the intracellular concentration of muconate or its precursors. These biosensors are invaluable tools for metabolic engineering, enabling the rapid screening of thousands to millions of variants.[1] The most common strategy involves a transcription factor that, upon binding to muconate, activates the expression of a reporter gene, such as Green Fluorescent Protein (GFP).[2] This allows for a direct correlation between muconate production and fluorescence intensity, which can be rapidly quantified using techniques like fluorescence-activated cell sorting (FACS).

Signaling Pathway of a Muconate Biosensor

A prevalent type of muconate biosensor utilizes a transcriptional activator. In the presence of cis,cis-muconate (ccM), the activator protein binds to it. This complex then binds to a specific promoter region on a reporter plasmid, driving the transcription of a fluorescent protein like GFP. The resulting fluorescence is directly proportional to the intracellular ccM concentration, allowing for the identification and isolation of high-producing cells.

Muconate Biosensor Signaling Pathway cluster_cell Host Cell (e.g., S. cerevisiae) Muconate_in This compound (ccM) (Produced by cell) Complex ccM-Activator Complex Muconate_in->Complex Binds to Activator Transcriptional Activator (e.g., CatM) Activator->Complex Promoter Promoter Complex->Promoter Activates GFP Reporter Gene (e.g., GFP) Promoter->GFP Drives expression Fluorescence Fluorescence GFP->Fluorescence Produces High-Throughput Screening Workflow Start Mutant Library Generation (e.g., UV, CRISPRi) Cultivation Cultivate Library with Biosensor Plasmid Start->Cultivation FACS FACS Analysis Measure single-cell fluorescence Cultivation->FACS Sort Sort Top Fluorescent Cells (e.g., Top 1-5%) FACS->Sort Recovery Recover Sorted Cells on Agar Plates Sort->Recovery Validation Shake Flask Cultivation & HPLC Analysis Recovery->Validation Pick colonies End Identify and Characterize High-Producing Strains Validation->End

References

A Comparative Guide to Carbon Sources for Microbial Muconate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning bio-economy has identified cis,cis-muconic acid as a valuable platform chemical, a precursor to industrially significant polymers like nylon-6,6 and polyethylene terephthalate (PET).[1] Microbial fermentation presents a promising, sustainable alternative to petroleum-based chemical synthesis.[2] The choice of carbon source is a critical factor influencing the economic viability and efficiency of this bioprocess. This guide provides an objective comparison of various carbon sources for microbial muconate production, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Carbon Sources

The selection of a carbon source for muconic acid production is a trade-off between substrate cost, availability, and the metabolic capabilities of the production host. While sugars like glucose are readily metabolized by many model organisms, lignin-derived aromatic compounds offer a route to valorize abundant, non-edible biomass.[3][4] The following table summarizes key performance metrics from various studies utilizing different carbon sources and engineered microbial strains.

Carbon Source(s)Microbial HostTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Fermentation ScaleReference
GlucoseEscherichia coli AB2834 (engineered)64.50.39 g/gNot Reported7-L Fed-batch[1]
GlucoseEscherichia coli WNl/pWN2.24836.8Not ReportedNot ReportedFed-batch[1][2]
GlucoseEscherichia coli (engineered)170 mg/LNot ReportedNot ReportedShake Flask[5]
Glucose and XylosePseudomonas putida KT2440 (engineered)33.746% (molar yield)0.18Not Reported[6][7]
Glucose and XylosePseudomonas putida KH08347.20.50 C-mol/C-mol0.49Bioreactor[8]
Glucose and XyloseEscherichia coli (engineered)4.09Not ReportedNot ReportedMinimal Media[1]
GlycerolE. coli-E. coli co-cultureNot ReportedNot ReportedNot ReportedNot Reported[1]
CatecholPseudomonas putida MA-664.2Not ReportedNot ReportedFed-batch[9]
CatecholCorynebacterium glutamicum MA-285Not Reported2.4Fed-batch[10]
GuaiacolPseudomonas putida TMBHV002Stoichiometric conversion from 5mMNot ReportedNot ReportedShake Flask[11]
p-Coumaric AcidPseudomonas putida (engineered)>15Not ReportedNot ReportedBioreactor[12]
p-Coumaric Acid & Ferulic AcidPseudomonas putida (engineered)50100% (molar yield)>0.5Bioreactor[4]
Vanillic Acid & 4-HBAPseudomonas putida (engineered)Not Reported~20% (mol/mol)Not ReportedNot Reported[13]
Vanillic Acid & Syringic AcidSphingobium sp. SYK-6 (engineered)Not Reported~45% (mol/mol)Not ReportedNot Reported[13]
Softwood LigninPseudomonas putida (engineered)0.11 mMNot ReportedNot ReportedNot Reported[1]

Metabolic Pathways for Muconate Production

Microorganisms utilize distinct metabolic pathways to convert different carbon sources into muconic acid. Sugars are typically channeled through the central carbon metabolism to the shikimate pathway, while aromatic compounds are degraded via peripheral catabolic pathways that converge on key intermediates like catechol and protocatechuate (PCA).

Metabolic_Pathway Blocked native pathway cluster_sugars Sugar Metabolism cluster_shikimate Shikimate Pathway cluster_aromatics Aromatic Catabolism cluster_final Final Conversion Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Xylose Xylose Xylose->PEP Glycerol Glycerol Glycerol->PEP DHS 3-Dehydroshikimate (DHS) PEP->DHS E4P->DHS PCA Protocatechuate (PCA) DHS->PCA aroZ (DHS dehydratase) Catechol Catechol PCA->Catechol Lignin Lignin Guaiacol Guaiacol Lignin->Guaiacol pCoumarate p-Coumarate Lignin->pCoumarate Vanillate Vanillate Lignin->Vanillate Guaiacol->Catechol pCoumarate->PCA Vanillate->PCA Muconate cis,cis-Muconic Acid Catechol->Muconate catA (Catechol 1,2-dioxygenase) β-Ketoadipate\nPathway β-Ketoadipate Pathway Muconate->β-Ketoadipate\nPathway

Caption: Generalized metabolic pathways for muconic acid production.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for muconate production from different carbon sources.

Protocol 1: Muconate Production from Guaiacol using P. putida

This protocol is adapted from the study by Viklund et al. (2021).[11]

  • Strain Preparation: An engineered Pseudomonas putida KT2440 strain with deleted catBC genes (blocking the native muconate degradation pathway) and expressing a cytochrome P450 and ferredoxin reductase for guaiacol demethylation is used.[11] Strains are maintained in 20% glycerol stocks at -80°C.

  • Pre-culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with 10 g/L glucose, 100 µg/mL spectinomycin, and 1 mM IPTG. Incubate overnight at 30°C with shaking at 200 rpm.

  • Main Culture: Inoculate a 250 mL shake flask containing the same M9 medium with the pre-culture. Supplement the medium with 2–5 mM guaiacol.

  • Fermentation: Incubate at 30°C with shaking. Monitor cell growth (OD600) and substrate/product concentrations over time.

  • Analysis: Centrifuge culture samples to remove cells. Analyze the supernatant for guaiacol and muconic acid concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Muconate Production from Glucose and Xylose using P. putida

This protocol is based on the work of Rodriguez et al. (2022).[6][7]

  • Strain Engineering: A Pseudomonas putida KT2440 strain is engineered to co-utilize glucose and xylose and to channel carbon flux towards the shikimate pathway for muconate production. This typically involves expressing a D-xylose isomerase pathway and overexpressing key enzymes in the muconate biosynthesis pathway, such as 3-dehydroquinate synthase (aroB).[6][7]

  • Media Preparation: A modified M9 minimal medium is used, supplemented with glucose and xylose as carbon sources.

  • Cultivation: For shake flask experiments, an initial OD600 of 0.1 is used in baffled flasks. For fed-batch fermentation in a bioreactor, a controlled feeding strategy is employed to maintain optimal sugar concentrations and support high-density cell growth.

  • Process Monitoring: Key parameters such as pH, dissolved oxygen, cell density, and substrate/product concentrations are monitored throughout the fermentation.

  • Quantification: Muconic acid concentration in the culture supernatant is determined by HPLC. Yields are calculated based on the total amount of consumed sugars.[7][12]

Experimental Workflow

The evaluation of different carbon sources for muconate production typically follows a structured workflow, from strain selection and engineering to process optimization and scale-up.

Experimental_Workflow node_strategy node_strategy node_strain node_strain node_eval node_eval node_opt node_opt node_scale node_scale A Carbon Source Selection (e.g., Glucose, Xylose, Lignin) B Host Selection & Engineering (e.g., E. coli, P. putida) - Pathway introduction - Deletion of competing pathways A->B C Shake Flask Cultivation - Initial screening - Media optimization B->C D Bioreactor Fed-Batch Fermentation - Process parameter optimization (pH, DO, feeding strategy) C->D F Analytical Quantification (HPLC, GC-MS) C->F Analysis E Downstream Processing & Scale-up - Product recovery & purification - Pilot-scale demonstration D->E D->F Analysis E->F Analysis F->C F->D

Caption: A typical experimental workflow for evaluating carbon sources.

Conclusion

The microbial production of muconic acid is a rapidly advancing field, with significant progress made in engineering various microbes to utilize a diverse range of carbon sources. Sugars like glucose and xylose have been used to achieve high titers, particularly in well-characterized hosts like E. coli and P. putida.[1][6][7] However, the economic and environmental benefits of using lignocellulosic biomass are driving research towards the valorization of aromatic compounds derived from lignin.[3][4] Organisms like P. putida are naturally adept at metabolizing these compounds, making them attractive chassis for this purpose.[9][11]

Future research will likely focus on improving the efficiency of lignin depolymerization, enhancing microbial tolerance to inhibitory compounds in biomass hydrolysates, and further optimizing metabolic pathways to achieve economically competitive titers, yields, and productivities. The choice of carbon source will ultimately depend on local feedstock availability, the maturity of the corresponding bioconversion technology, and the overall economic landscape of the biorefinery.

References

Cross-Laboratory Validation of Analytical Methods for Muconic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical methods for muconic acid quantification include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography (GC). Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.

Comparative Overview of Analytical Method Performance

The following table summarizes the performance characteristics of various analytical methods for muconic acid quantification based on published validation data. It is important to note that these values are derived from different studies and not from a head-to-head inter-laboratory comparison.

Parameter HPLC-UV HPLC-MS/MS GC-FID
Linearity Range 0.1 - 10.0 µg/mL5 - 500 µg/L0.94 - 37.5 µg/mL
Correlation Coefficient (r²) > 0.996> 0.99> 0.999
Limit of Detection (LOD) 0.10 µg/mL[1]0.22 µg/L[1][2]0.75 µg/mL[3]
Limit of Quantification (LOQ) 0.1 - 0.189 mg/L[1]Not Consistently ReportedNot Consistently Reported
Accuracy (Recovery) 90 - 103%[1][4]Not Consistently Reported98.0 - 99.6%[3]
Precision (%RSD) < 5%Not Consistently Reported< 2.5%[3]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of muconic acid using HPLC-UV and a laboratory analytical procedure (LAP) for muconic acid isomers from biological conversion samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for trans,trans-Muconic Acid in Urine

This method is suitable for the biological monitoring of benzene exposure by quantifying its metabolite, trans,trans-muconic acid (ttMA), in urine.

  • Sample Preparation (Solid Phase Extraction - SPE) [1]

    • Mix 1 mL of urine sample with an internal standard solution (e.g., vanillic acid).

    • Acidify the sample with HCl.

    • Percolate the mixture through a preconditioned anion exchange SPE column.

    • Wash the column with a series of solutions including a phosphoric acid solution, acetate buffer, and deionized water.[4]

    • Elute the analytes with a solution of sodium chloride and methanol.[4]

  • HPLC Conditions [5]

    • Instrumentation: HPLC system with a UV-Vis detector.

    • Column: ODS (2) (5µm), 4.6 mm x 150 mm.

    • Mobile Phase: Acetic acid/tetrahydrofuran/methanol/water (v/v, 1:2:10:87).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.[4]

    • Detection Wavelength: 264 nm.

  • Quantification

    • Prepare a series of calibration standards of ttMA with a fixed concentration of the internal standard.

    • Analyze the standards and samples using the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of ttMA to the internal standard against the concentration of ttMA.

    • Determine the concentration of ttMA in the urine samples from the calibration curve.

Laboratory Analytical Procedure (LAP) for cis,cis- and cis,trans-Muconic Acid Isomers by HPLC-DAD/RID

This procedure is designed to separately quantify cis,cis-muconic acid (ccMA) and cis,trans-muconic acid (ctMA) in biological conversion samples.[6]

  • Sample Preparation [6]

    • Ensure samples are at room temperature. If precipitates are visible, sonicate the sample to re-dissolve.

    • Homogenize the sample.

    • Dilute the samples as needed to fall within the calibration range and to mitigate matrix effects. A dilution factor of five is suggested for M9 media matrices.

    • Filter each sample using a 0.2-µm nylon filter prior to analysis.

  • HPLC Conditions [6]

    • Instrumentation: HPLC with Diode Array Detection (DAD) and Refractive Index Detection (RID).

    • Column: C18(2) column, 100 Å, 5 µm, 150 × 4.6 mm.

    • Mobile Phase: Isocratic mixture of water:methanol:formic acid (80:20:0.16, v/v/v).

    • Flow Rate: 0.65 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 8 µL.

    • DAD Monitoring: 265 nm.

    • Run Time: 15 minutes.

  • Quantification [6]

    • Prepare separate calibration curves for ccMA and ctMA using pure standards.

    • Create the calibration curves by performing a linear regression of the detector response versus the concentration of each isomer.

    • Determine the concentration of ccMA and ctMA in the samples by applying the respective calibration curves.

    • Correct for any dilutions made during sample preparation.

    • The total muconic acid concentration is the sum of the individual isomer concentrations.

Workflow for Analytical Method Validation

The following diagram illustrates a general workflow for the validation of an analytical method, a critical process for ensuring data quality and comparability across laboratories.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation Dev Develop Initial Method Opt Optimize Parameters Dev->Opt Spec Specificity/ Selectivity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP Validation Complete Routine Routine Analysis SOP->Routine

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of muconic acid depends on the specific application, sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and widely accessible method suitable for routine analysis, particularly in biological monitoring.[7] For applications requiring higher sensitivity and specificity, especially in complex matrices, HPLC-MS/MS is a powerful alternative.[2][7] The provided protocols and performance data serve as a valuable resource for researchers in selecting and implementing a suitable analytical method, and for ensuring the cross-laboratory comparability of their results. The validation of these methods according to the outlined workflow is paramount for generating reliable and reproducible data.

References

Comparing the properties of polymers derived from different muconate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of bio-based polymers offers sustainable alternatives to traditional plastics. Among these, polymers derived from muconic acid, a C6 dicarboxylic acid obtainable from renewable resources, are gaining significant attention. Muconic acid exists as three distinct isomers: cis,cis-muconate, cis,trans-muconate, and trans,trans-muconate. The stereochemistry of these isomers plays a crucial role in the polymerization process and imparts distinct properties to the resulting polymers. This guide provides an objective comparison of the performance of polymers derived from these different muconate isomers, supported by experimental data and detailed methodologies.

Unlocking Diverse Polymer Properties Through Isomeric Control

The geometric arrangement of the double bonds in the muconate backbone directly influences the polymerizability of the monomers and the final characteristics of the polymuconates. The trans,trans-isomer is generally favored for polymerization due to its higher reactivity and the desirable properties of the resulting polymers.[1] However, recent advancements in enzymatic and organocatalyzed polymerization have enabled the efficient synthesis of polymers from the cis,cis- and cis,trans-isomers as well, opening avenues for a wider range of material properties.[2]

This guide will delve into a comparative analysis of the key thermal and mechanical properties of polymers synthesized from these three muconate isomers.

Comparative Analysis of Polymer Properties

The properties of polymuconates are significantly influenced by the isomeric form of the muconate monomer used in their synthesis. The following tables summarize the key quantitative data for polymers derived from cis,cis-, cis,trans-, and trans,trans-muconate esters.

Thermal Properties
PropertyPolymer from this compoundPolymer from cis,trans-MuconatePolymer from trans,trans-Muconate
Glass Transition Temp. (Tg) Varies with comonomer-7 to 12 °C-55 to 66 °C (Varies with alkyl ester group)
Melting Temperature (Tm) Not consistently reportedNot consistently reportedAmorphous, no distinct Tm
Decomposition Temp. (Td) Decreased with incorporation415 to 431 °COnset above 200 °C

Note: The properties of copolymers derived from this compound are highly dependent on the comonomer used. Data for homopolymers of this compound is limited.

Mechanical Properties

For instance, fiberglass panels produced from a low molecular weight poly(butylene succinate-co--cis,cis-muconate) and styrene resulted in thermoset composites with shear moduli exceeding 30 GPa, a value comparable to commercial composites.[3] This suggests that polymers incorporating the this compound structure can contribute to mechanically robust materials.

Further research is needed to establish a comprehensive, direct comparison of the tensile strength, Young's modulus, and elongation at break of homopolymers derived from each of the three muconate isomers.

Experimental Protocols

Detailed methodologies for the synthesis of muconate monomers and their subsequent polymerization are crucial for reproducible research. The following sections outline representative experimental protocols.

Monomer Synthesis

Synthesis of Dimethyl this compound: cis,cis-Muconic acid is esterified using a suitable method, such as Fischer esterification. In a typical procedure, cis,cis-muconic acid is refluxed in methanol with a catalytic amount of sulfuric acid. The product is then isolated and purified.

Synthesis of Dimethyl cis,trans-muconate: This isomer can be synthesized from cis,cis-muconic acid through photoisomerization or by using specific enzymatic routes.

Synthesis of Dimethyl trans,trans-muconate: The trans,trans-isomer is often prepared by the isomerization of the cis,cis- or cis,trans-isomers, commonly through iodine catalysis. For example, a mixture of dimethyl muconate isomers is refluxed in methanol with a catalytic amount of iodine. The trans,trans-isomer, being less soluble, precipitates upon cooling and can be purified by recrystallization.[4]

Polymerization Methods

Enzymatic Polymerization of Dimethyl cis,cis- and cis,trans-muconate: A typical enzymatic polymerization involves the use of an immobilized lipase, such as Candida antarctica lipase B (CALB). The diester monomer is mixed with a diol in a solvent-free system or in a suitable organic solvent. The mixture is heated under vacuum to facilitate the removal of the condensation product (e.g., methanol) and drive the polymerization forward. The reaction is typically carried out for a specific duration at a set temperature.

Organocatalyzed Group Transfer Polymerization (O-GTP) of Dimethyl trans,trans-muconate: O-GTP offers a controlled polymerization method. In a representative protocol, the polymerization of dimethyl trans,trans-muconate is initiated by a silyl ketene acetal, such as 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (MTS), and catalyzed by an organic base, like a phosphazene base (e.g., t-BuP4).[2] The reaction is typically conducted in an inert solvent, such as toluene, at room temperature.[2]

Free Radical Polymerization of Dimethyl trans,trans-muconate: This method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The monomer and initiator are dissolved in a suitable solvent (e.g., toluene or bulk) and heated to a specific temperature for a set period to induce polymerization.

Visualizing the Chemistry and Workflow

To better understand the relationships between the muconate isomers and the overall process of polymer development, the following diagrams are provided.

muconate_isomers cluster_isomers Muconate Isomers This compound This compound cis,trans-Muconate cis,trans-Muconate This compound->cis,trans-Muconate Isomerization trans,trans-Muconate trans,trans-Muconate cis,trans-Muconate->trans,trans-Muconate Isomerization

Caption: Chemical structures of the three muconate isomers.

polymerization_scheme Muconate Isomer Muconate Isomer Polymerization Polymerization Muconate Isomer->Polymerization Polymuconate Polymuconate Polymerization->Polymuconate

Caption: General scheme of muconate polymerization.

workflow cluster_synthesis Synthesis cluster_characterization Characterization Muconate Isomer Synthesis Muconate Isomer Synthesis Polymerization Polymerization Muconate Isomer Synthesis->Polymerization Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Polymerization->Thermal Analysis (DSC, TGA) Mechanical Testing Mechanical Testing Polymerization->Mechanical Testing Structural Analysis (NMR) Structural Analysis (NMR) Polymerization->Structural Analysis (NMR) Property Comparison Property Comparison Thermal Analysis (DSC, TGA)->Property Comparison Mechanical Testing->Property Comparison Structural Analysis (NMR)->Property Comparison

Caption: Experimental workflow for polymer synthesis and characterization.

References

Benchmarking engineered strains for industrial cis,cis-muconate production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the microbial production of cis,cis-muconic acid (CCM), a valuable platform chemical for the synthesis of polymers like nylon and PET, is presented below. This document benchmarks the performance of various engineered microbial strains, offering a comparative analysis of their production capabilities. Detailed experimental protocols and visual diagrams of the biosynthetic pathways and experimental workflows are provided to support researchers in this field.

Performance Benchmarking of Engineered Strains

The industrial-scale production of cis,cis-muconic acid has been a significant goal in metabolic engineering. Various microbial chassis, including Escherichia coli, Saccharomyces cerevisiae, Corynebacterium glutamicum, and Pseudomonas putida, have been engineered to synthesize CCM from renewable feedstocks.[1][2] The primary strategies involve engineering the shikimate pathway or leveraging aromatic catabolism pathways.[1][2]

A summary of the performance of several key engineered strains is presented in the table below.

Host OrganismStrainKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Corynebacterium glutamicumRecombinant StrainDisruption of three major degradation pathways, reconstruction of the shikimate pathway.Glucose88.20.30 mol/molNot Reported[3]
Escherichia coliWNl/pWN2.248Expression of aroZ (3-dehydroshikimate dehydratase), aroY (protocatechuate decarboxylase), and catA (catechol 1,2-dioxygenase).Glucose59.2Not ReportedNot Reported[1]
Escherichia coliAB2834 DerivativeHeterologous expression of aroZ, aroY, and catA as an operon.Glucose64.50.39 g/gNot Reported[1]
Saccharomyces cerevisiaeST10209Rewiring of the shikimate pathway and enhanced phosphoenolpyruvate (PEP) supply.Glucose22.50.1 g/g0.21[4]
Saccharomyces cerevisiaeEngineered StrainReintroduction of PDC5 gene and overexpression of QDR3 genes.Glucose and Xylose9.3 (with ISPR)Not Reported0.100 (with ISPR)[5][6]
Pseudomonas putidaKT2440-CJ184Genome-integrated expression of aroY (PCA decarboxylase) with co-expression of EcdB and EcdD.p-coumarate>15Not Reported95.46 mg/g cells/h[7]
Pseudomonas putidaKT2440 DerivativeGenome-integrated expression of PCA decarboxylase and associated proteins.Glucose4.920.077 mol/molNot Reported[7]
Klebsiella pneumoniaeEngineered StrainOverexpression of native catA and deletion of catB (muconate cycloisomerase).Not Specified2.1Not ReportedNot Reported[8]

Metabolic Pathways for cis,cis-Muconate Production

The de novo biosynthesis of cis,cis-muconic acid in engineered microbes is primarily achieved by diverting intermediates from the common aromatic amino acid biosynthesis pathway, also known as the shikimate pathway.[9] The general strategy involves the expression of a three-step heterologous pathway.[9]

The process starts with 3-dehydroshikimate (3-DHS), an intermediate of the shikimate pathway.[9] This intermediate is then converted to protocatechuic acid (PCA) by the enzyme 3-dehydroshikimate dehydratase.[9] Subsequently, PCA is decarboxylated to catechol by protocatechuate decarboxylase.[9] Finally, catechol is converted to cis,cis-muconic acid by catechol 1,2-dioxygenase.[9]

Metabolic_Pathway_for_cis_cis_Muconic_Acid_Production Engineered Pathway for cis,cis-Muconic Acid Production cluster_shikimate Shikimate Pathway cluster_heterologous Heterologous Pathway cluster_downstream Further Metabolism Erythrose_4_Phosphate Erythrose-4-Phosphate DAHP DAHP Erythrose_4_Phosphate->DAHP Phosphoenolpyruvate Phosphoenolpyruvate (PEP) Phosphoenolpyruvate->DAHP 3_Dehydroquinate 3-Dehydroquinate DAHP->3_Dehydroquinate aroB 3_DHS 3-Dehydroshikimate (3-DHS) 3_Dehydroquinate->3_DHS aroD PCA Protocatechuic Acid (PCA) 3_DHS->PCA aroZ (3-Dehydroshikimate Dehydratase) Catechol Catechol PCA->Catechol aroY (Protocatechuate Decarboxylase) CCM cis,cis-Muconic Acid Catechol->CCM catA (Catechol 1,2-Dioxygenase) Adipic_Acid Adipic Acid CCM->Adipic_Acid Chemical Hydrogenation

Caption: Engineered metabolic pathway for cis,cis-muconic acid production from glucose.

Experimental Protocols

Strain Cultivation and Fermentation

This protocol is a generalized procedure based on fed-batch fermentation processes described for high-titer production of cis,cis-muconic acid.[1][4]

a. Media Preparation:

  • Seed Culture Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone. Autoclave for 20 minutes at 121°C.

  • Batch Fermentation Medium (per liter): 20 g glucose, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.5 g yeast extract, and 1 mL trace metal solution. Autoclave and add filter-sterilized glucose.

  • Feeding Medium (per liter): 500-700 g glucose, 10 g yeast extract, 20 g (NH₄)₂SO₄.

b. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into a 50 mL falcon tube containing 10 mL of seed culture medium.

  • Incubate at 30-37°C with shaking at 250 rpm for 12-16 hours.

  • Use the seed culture to inoculate a shake flask containing 100 mL of batch fermentation medium to an initial OD₆₀₀ of 0.1.

  • Incubate at 30-37°C with shaking at 250 rpm until the OD₆₀₀ reaches 4-6.

c. Fed-Batch Fermentation:

  • Inoculate a 2 L bioreactor containing 1 L of batch fermentation medium with the prepared inoculum to an initial OD₆₀₀ of 0.2.

  • Control the temperature at 30-37°C and the pH at 6.0-7.0 by automatic addition of NH₄OH or NaOH.

  • Maintain the dissolved oxygen (DO) level at 20-30% of air saturation by cascading the agitation speed (300-800 rpm) and airflow rate (1-2 vvm).

  • After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feeding medium.

  • The feeding rate should be controlled to maintain a low glucose concentration in the fermenter (e.g., < 1 g/L).

  • Collect samples periodically to measure cell density (OD₆₀₀), glucose concentration, and cis,cis-muconic acid titer.

Product Recovery and Purification

This protocol is a general method for the recovery of cis,cis-muconic acid from fermentation broth.[4]

  • At the end of the fermentation, centrifuge the broth at 8,000 x g for 15 minutes to remove the cells.

  • Acidify the supernatant to a pH of 2.0 using concentrated HCl.

  • Cool the acidified supernatant to 4°C and incubate for 12-24 hours to allow for the precipitation of cis,cis-muconic acid.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with acidified water (pH 2.0).

  • For further purification, the crude product can be recrystallized from hot water or purified using column chromatography.

Analytical Methods
  • Cell Density: Measured by spectrophotometry at 600 nm (OD₆₀₀).

  • Glucose Concentration: Determined using a glucose analyzer or HPLC with a refractive index detector.

  • cis,cis-Muconic Acid Quantification: Analyzed by High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column.

    • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and methanol.

    • Detection: UV detector at 260 nm.

    • Quantification: Based on a standard curve prepared with pure cis,cis-muconic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and analysis of engineered strains for cis,cis-muconic acid production.

Experimental_Workflow General Experimental Workflow Strain_Engineering Strain Engineering (Genetic Modification) Shake_Flask_Screening Shake Flask Screening Strain_Engineering->Shake_Flask_Screening Fed_Batch_Fermentation Fed-Batch Fermentation (Bioreactor) Shake_Flask_Screening->Fed_Batch_Fermentation Downstream_Processing Downstream Processing (Recovery & Purification) Fed_Batch_Fermentation->Downstream_Processing Product_Analysis Product Analysis (HPLC) Fed_Batch_Fermentation->Product_Analysis In-process sampling Downstream_Processing->Product_Analysis Final_Product Purified cis,cis-Muconic Acid Product_Analysis->Final_Product

Caption: A generalized workflow for cis,cis-muconic acid production.

References

Safety Operating Guide

Proper Disposal of cis,cis-Muconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of cis,cis-muconate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with waste management regulations.

Safety and Handling Precautions

cis,cis-Muconic acid is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:

Protective EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves.
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

This data is synthesized from multiple safety data sheets.[1][2][3][4]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

1. Waste Identification and Segregation:

  • All waste containing this compound should be considered chemical waste.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place solid this compound waste in a clearly labeled, sealed, and compatible waste container.
  • For solutions containing this compound, use a labeled, leak-proof container.
  • The container must be labeled with "Hazardous Waste" and the full chemical name: "cis,cis-Muconic acid".

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
  • Keep containers tightly closed when not in use.[1]

4. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
  • Provide them with accurate information about the waste composition.

5. Empty Containers:

  • Do not reuse empty containers that have held this compound.[1]
  • Dispose of empty containers as unused product in accordance with institutional guidelines.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unprotected personnel.[1][2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1]

    • Absorb liquid spills with an inert material (e.g., sand, diatomite).[1][2]

    • Place the collected material into a suitable, labeled container for disposal.[1][3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above during the entire cleanup process.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_contaminated Contaminated Material (e.g., gloves, paper towels)? start->is_contaminated solid_waste Solid this compound Waste is_contaminated->solid_waste No liquid_waste This compound Solution Waste is_contaminated->liquid_waste No package_contaminated Package in a labeled, sealed container for contaminated waste. is_contaminated->package_contaminated Yes package_solid Package in a labeled, sealed, compatible solid waste container. solid_waste->package_solid package_liquid Package in a labeled, leak-proof, compatible liquid waste container. liquid_waste->package_liquid store Store waste in a designated, secure, and well-ventilated area. package_solid->store package_liquid->store package_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Disposal by approved waste management facility. contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling cis,cis-Muconate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle cis,cis-Muconate. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Must be worn at all times in the laboratory when handling the chemical. Approved under standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). A lab coat or chemical-resistant suit.Inspect gloves for tears or holes before use. Remove contaminated clothing promptly and wash before reuse.[1][2][5]
Respiratory Protection Work in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.A full-face particle respirator (type N99/P2) is recommended if engineering controls are insufficient or during large-scale handling.[3][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible substances such as strong acids and bases, as well as sources of ignition.[1][3]

  • The recommended storage temperature is 4°C, protected from moisture and light.[3]

2. Preparation and Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.[3] If weighing the solid, do so carefully.

  • For creating solutions, add the solid slowly to the solvent.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear the appropriate PPE, including respiratory protection.[1]

  • Prevent the spill from entering drains or waterways.[3]

  • For solid spills, carefully sweep or vacuum the material and place it into a labeled, sealed container for disposal.[1][3]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][7][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of unused material and its container at an approved waste disposal facility.[1]

  • Do not dispose of down the drain or into the environment.

  • Follow all federal, state, and local regulations for chemical waste disposal.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Don PPE b Prepare Well-Ventilated Workspace a->b c Retrieve this compound from Storage b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Workspace e->f j Accidental Spill or Exposure e->j g Dispose of Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i k Follow First Aid Procedures j->k l Notify Supervisor k->l

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.